molecular formula C11H7ClFNO3 B1463670 Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate CAS No. 1150164-88-7

Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Cat. No.: B1463670
CAS No.: 1150164-88-7
M. Wt: 255.63 g/mol
InChI Key: QNQCGOHVBPQXAH-UHFFFAOYSA-N
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Description

Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H7ClFNO3 and its molecular weight is 255.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 7-chloro-8-fluoro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO3/c1-17-11(16)7-4-8(15)5-2-3-6(12)9(13)10(5)14-7/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQCGOHVBPQXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674973
Record name Methyl 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-88-7
Record name Methyl 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate, a halogenated quinoline derivative of significant interest to researchers and professionals in drug development. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring chloro and fluoro groups, offers unique electronic properties that can influence its biological activity and pharmacokinetic profile.

This document is structured to provide not only a step-by-step synthetic protocol but also a deep dive into the rationale behind the experimental choices and a thorough guide to the analytical techniques required for its characterization.

The Strategic Importance of Substituted Quinolines in Drug Discovery

The quinoline ring system is a cornerstone of many pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The 4-hydroxyquinoline-2-carboxylate moiety, in particular, is a key pharmacophore found in various biologically active compounds. Therefore, the synthesis of novel, specifically substituted quinoline derivatives like this compound is a critical endeavor in the quest for new and improved therapeutic agents.

Synthetic Pathway: A Modified Gould-Jacobs Approach

The synthesis of this compound is most effectively achieved through a modified Gould-Jacobs reaction. This classic method for quinoline synthesis involves the condensation of an aniline derivative with a β-ketoester or a related species, followed by a thermally induced cyclization.[1][2] In this case, the synthesis commences with the reaction of 3-chloro-2-fluoroaniline with a suitable methoxymethylenemalonate ester.

Proposed Synthetic Scheme

The overall synthetic transformation can be visualized as follows:

Synthetic Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 3-Chloro-2-fluoroaniline 3-Chloro-2-fluoroaniline Enamine Intermediate Enamine Intermediate 3-Chloro-2-fluoroaniline->Enamine Intermediate Condensation Dimethyl methoxymethylenemalonate Dimethyl methoxymethylenemalonate Dimethyl methoxymethylenemalonate->Enamine Intermediate Target Molecule Methyl 7-chloro-8-fluoro-4- hydroxyquinoline-2-carboxylate Enamine Intermediate->Target Molecule Thermal Cyclization

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 4-hydroxyquinoline derivatives.[3]

Step 1: Condensation of 3-Chloro-2-fluoroaniline with Dimethyl methoxymethylenemalonate

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 3-chloro-2-fluoroaniline (1.0 equivalent) and dimethyl methoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 110-120 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • During the reaction, methanol is evolved and can be carefully distilled off.

  • After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude enamine intermediate can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask, heat a high-boiling point solvent such as Dowtherm A to approximately 250 °C.[3]

  • Slowly add the crude enamine intermediate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250-260 °C for 30-60 minutes to facilitate the intramolecular cyclization.

  • Cool the reaction mixture to room temperature. The product, this compound, should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with a non-polar solvent like hexane to remove residual Dowtherm A.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

In-depth Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected data from various analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the 7.0-8.5 ppm region, with coupling patterns influenced by the chloro and fluoro substituents. A singlet for the methyl ester protons around 3.9-4.1 ppm. A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
¹³C NMR Aromatic carbons in the 110-160 ppm range. The carbon bearing the fluorine will show a large C-F coupling constant. Signals for the carbonyl carbon of the ester and the C4-OH carbon. A signal for the methyl ester carbon around 52-55 ppm.
FT-IR (cm⁻¹) A broad O-H stretching band around 3400-3200 cm⁻¹. A strong C=O stretching vibration for the ester carbonyl at approximately 1720-1740 cm⁻¹. C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring. C-Cl and C-F stretching vibrations in the fingerprint region.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₁H₇ClFNO₃ (255.63 g/mol ). Characteristic fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[1][4][5]
General Workflow for Synthesis and Characterization

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Reactants: 3-Chloro-2-fluoroaniline & Dimethyl methoxymethylenemalonate B Condensation (110-120 °C) A->B C Thermal Cyclization (250-260 °C in Dowtherm A) B->C D Work-up & Purification (Filtration, Recrystallization) C->D E ¹H and ¹³C NMR Spectroscopy D->E F FT-IR Spectroscopy D->F G Mass Spectrometry D->G H Purity Assessment (e.g., HPLC) D->H

Caption: Overall workflow for the synthesis and characterization of the target molecule.

Conclusion and Future Directions

This guide outlines a robust and reproducible methodology for the synthesis of this compound, a compound with significant potential in medicinal chemistry. The detailed characterization protocol ensures the unambiguous identification and purity assessment of the final product. The principles and techniques described herein are not only applicable to this specific molecule but can also be adapted for the synthesis of a wider library of substituted quinoline derivatives. Further research could focus on exploring the biological activities of this compound and its analogs, as well as optimizing the synthetic route for large-scale production.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Jones, G. (Ed.). (2009). The Chemistry of Heterocyclic Compounds, Quinolines. John Wiley & Sons.
  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-DICHLOROQUINOLINE. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Clarity in Drug Discovery

In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms, the nature of intermolecular interactions, and the resulting crystal packing profoundly influence a compound's physicochemical properties, including solubility, stability, and bioavailability. For researchers and drug development professionals, a comprehensive crystal structure analysis provides an atomic-level blueprint, guiding lead optimization and formulation strategies. This guide offers an in-depth, technically-grounded walkthrough of the multifaceted process of crystal structure determination, using the promising scaffold of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate as a central case study. While a definitive published structure for this specific molecule is not yet publicly available, this document synthesizes established methodologies and field-proven insights to present a robust framework for its analysis.

The Foundation: Synthesis and the Pursuit of Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic route to quinoline derivatives is well-established, often involving cyclization reactions. For this compound, a plausible approach involves the Gould-Jacobs reaction or a similar strategy, starting from appropriately substituted anilines and diethyl ethoxymethylenemalonate.

The crux of this initial phase, however, lies in obtaining crystals suitable for single-crystal X-ray diffraction (SCXRD). This is often more of an art than a science, requiring patience and meticulous control over experimental conditions.

Experimental Protocol: Single Crystal Growth
  • Solvent Selection: The choice of solvent is critical. A systematic screening of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) is the first step. The ideal solvent is one in which the compound has moderate solubility.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it with a perforated lid (e.g., Parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment.

    • The slow evaporation of the solvent will gradually increase the concentration, promoting the formation of well-ordered crystals.

  • Vapor Diffusion:

    • Dissolve the compound in a solvent in which it is readily soluble (the "solute solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "precipitant solvent"). The precipitant solvent should be miscible with the solute solvent.

    • Over time, the precipitant solvent vapor will diffuse into the solute solvent, reducing the compound's solubility and inducing crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound at an elevated temperature.

    • Slowly cool the solution. The decrease in temperature reduces solubility, leading to crystal formation. The rate of cooling is a key parameter to control crystal quality.

Causality Insight: The goal of these techniques is to maintain a state of slight supersaturation over an extended period. Rapid precipitation leads to the formation of amorphous solids or polycrystalline powders, which are unsuitable for SCXRD.

The Core Technique: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.

Theoretical Underpinnings: Bragg's Law and the Structure Factor

When a monochromatic X-ray beam strikes a crystal, it is diffracted by the planes of atoms within the lattice. Constructive interference of the diffracted X-rays occurs only at specific angles, governed by Bragg's Law :

nλ = 2d sinθ[3]

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal planes

  • θ is the angle of incidence of the X-ray beam

By systematically rotating the crystal and measuring the angles and intensities of the diffracted beams, a three-dimensional diffraction pattern is collected.[4] The intensity of each reflection is proportional to the square of the structure factor , F(hkl), which is the sum of the scattering contributions from all atoms in the unit cell.[5][6]

Experimental Workflow: From Crystal to Structure

The following diagram illustrates the typical workflow for an SCXRD experiment:

SCXRD_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Analysis Crystal Mount Single Crystal DataCollection X-ray Data Collection Crystal->DataCollection on Diffractometer Integration Data Integration & Scaling DataCollection->Integration Raw Diffraction Images StructureSolution Structure Solution (e.g., Direct Methods) Integration->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation (e.g., CheckCIF) Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure CIF File

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol for SCXRD Analysis
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[7] The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.[8] A full dataset is then collected by rotating the crystal in the X-ray beam.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.[9]

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods (e.g., direct methods or Patterson methods). This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates and other structural parameters.[10]

Expected Crystallographic Data

Based on the analysis of a closely related structure, 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate[11], we can anticipate the key crystallographic parameters for this compound.

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
a, b, c (Å)5 - 20 ÅThe dimensions of the unit cell.
α, β, γ (°)α=γ=90°, β≈90-110° (Monoclinic)The angles of the unit cell.
Volume (ų)1000 - 2000 ųThe volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor< 5%A measure of the agreement between the crystallographic model and the experimental data.

Deeper Insights: Computational Analysis

To complement the experimental X-ray data, computational methods are employed to analyze the electronic structure and intermolecular interactions in detail.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[12] For crystal structure analysis, DFT is primarily used for:

  • Geometry Optimization: The molecular geometry from the X-ray structure is used as a starting point for a gas-phase geometry optimization. Comparing the experimental and optimized geometries can reveal the effects of crystal packing on the molecular conformation.[13]

  • Electronic Properties: DFT calculations can provide insights into the distribution of electrons in the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.[14]

DFT_Process XRD_Structure X-ray Crystal Structure DFT_Input Prepare DFT Input File XRD_Structure->DFT_Input Comparison Compare with Experimental Data XRD_Structure->Comparison DFT_Calc Perform Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) DFT_Input->DFT_Calc Analysis Analyze Results DFT_Calc->Analysis Analysis->Comparison Insights Packing Effects & Electronic Properties Comparison->Insights

Caption: DFT analysis workflow in conjunction with SCXRD.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal.[15] The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions where the electron distribution of a molecule dominates.

By mapping properties such as dnorm (a normalized contact distance) onto the Hirshfeld surface, we can identify and characterize different types of intermolecular contacts.[16]

  • Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds and halogen bonds.

  • Blue regions represent areas with weaker or no significant intermolecular contacts.

  • 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[17]

For this compound, we can anticipate a rich network of intermolecular interactions, including:

  • Hydrogen Bonding: The hydroxyl group and the quinoline nitrogen are potential hydrogen bond donors and acceptors.

  • Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonds.

  • π-π Stacking: The aromatic quinoline ring system is likely to engage in π-π stacking interactions.

  • C-H···O and C-H···π interactions: These weaker interactions also play a significant role in stabilizing the crystal packing.

The following table summarizes the expected contributions of various intermolecular contacts to the Hirshfeld surface:

Interaction TypeExpected Contribution (%)Significance
H···H30 - 40%Represents van der Waals contacts.
O···H / H···O15 - 25%Indicates hydrogen bonding.
C···H / H···C10 - 20%Reflects C-H···π and other weak interactions.
Cl···H / H···Cl5 - 15%Highlights interactions involving the chlorine atom.
F···H / H···F5 - 10%Highlights interactions involving the fluorine atom.
C···C5 - 10%Suggests the presence of π-π stacking.

Conclusion: A Holistic View of the Solid State

The comprehensive crystal structure analysis of this compound, as outlined in this guide, provides a holistic understanding of its solid-state properties. By integrating the precise atomic coordinates from single-crystal X-ray diffraction with the detailed insights into intermolecular interactions from Hirshfeld surface analysis and the electronic structure information from DFT calculations, researchers can build a complete picture of the molecule's behavior in the solid state. This knowledge is invaluable for advancing the development of quinoline-based compounds as potential therapeutic agents.

References

  • The Structure Factor. (n.d.). Retrieved from [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56.
  • Scattering and diffraction. The structure factor. (n.d.). Retrieved from [Link]

  • MOGUL, K. C. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). Retrieved from [Link]

  • L19 - X-ray Diffraction - Part 2 & Structure Factor. (n.d.). Retrieved from [Link]

  • Al-Majid, A. M., El-Azab, A. S., Al-Omary, F. A., Gaffer, H. E., & El-Emam, A. A. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3535.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]

  • Bragg's law and diffraction conditions. (n.d.). Fiveable. Retrieved from [Link]

  • Baba, M. F., et al. (2022). Crystal structure, Hirshfeld surface analysis, interaction energy and DFT calculations and energy frameworks of methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate.
  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2009). 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o152.
  • El-Sayed, Y. S., et al. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate.
  • Bragg's law. (n.d.). In Wikipedia. Retrieved from [Link]

  • Saywell, A., et al. (2013). Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. Langmuir, 29(34), 10815–10821.
  • Single-crystal X-ray diffraction (XRD). (n.d.). Creative Biostructure. Retrieved from [Link]

  • Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (2023). Molecules, 28(19), 6902.
  • Thomas, S. P., et al. (2015). Three new co-crystals of hydroquinone: crystal structures and Hirshfeld surface analysis of intermolecular interactions. New Journal of Chemistry, 39(10), 7938-7946.
  • Kalyana Sundar, J., et al. (2021). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. Crystals, 11(10), 1229.
  • 7-Chloro-4-hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]

  • 7-Chloro-4-hydroxyquinoline. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 7-CHLORO-4-(4-HYDROXYANILINO)QUINOLINE. (n.d.). precisionFDA. Retrieved from [Link]

  • Kumar, S., et al. (2022). Crystallographic, DFT, Lattice Energy and Hirshfeld Surface Analysis of Some CSD-Based 6-Chloropurines. Journal of Applicable Chemistry, 11(3), 358-372.
  • METHYL 7-CHLORO-4-HYDROXYQUINOLINE-2-CARBOXYLATE. (n.d.). LookChem. Retrieved from [Link]

  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (2022). International Journal of Molecular Sciences, 23(12), 6828.
  • 7-Chloro-4-hydroxyquinoline. (2018, May 17). SIELC Technologies. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) for Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Core in Modern Chemistry

Quinolines represent a vital class of heterocyclic compounds, forming the structural backbone of numerous synthetic drugs and natural products. Their derivatives are known for a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific compound, This compound (CAS 1150164-88-7), is a halogenated quinoline derivative that holds potential as a versatile building block in medicinal chemistry and materials science.[3] The precise substitution pattern—a chlorine at C7, a fluorine at C8, a hydroxyl group at C4, and a methyl carboxylate at C2—creates a unique electronic and steric environment that can significantly influence its reactivity and biological interactions.

Accurate structural elucidation is paramount for any further development of this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and detailed molecular structure. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from analogous structures. It is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of novel quinoline derivatives.

Molecular Structure and Tautomerism

The chemical structure of this compound is presented below. It is important to note that 4-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4-quinolone form.[4] The enol form (4-hydroxy) is often favored in solution, and its presence is typically confirmed by a downfield proton signal in the ¹H NMR spectrum.[4] The molecular formula is C₁₁H₇ClFNO₃, and the molecular weight is 255.6 g/mol .[3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for the title compound, based on analyses of similar quinoline structures.[4][5][6]

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for 4-hydroxyquinolines due to its ability to solubilize the compound and resolve the hydroxyl proton.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Parameters:

    • ¹H NMR: Acquire spectra at 298 K. Use a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.

    • ¹³C NMR: Acquire spectra using a proton-decoupled pulse program. Use a spectral width of 240-250 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm, using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Notes
~12.0 - 13.0br s1H4-OHThe hydroxyl proton is expected to be a broad singlet and significantly downfield due to intramolecular hydrogen bonding with the quinoline nitrogen and/or the C2-ester carbonyl. Its chemical shift can be concentration-dependent.
~8.05d1HH-5This proton is on a carbon adjacent to the electron-donating hydroxyl group (in the tautomeric form) and is expected to be downfield. It will appear as a doublet due to coupling with H-6.
~7.70d1HH-6This proton will be coupled to H-5, appearing as a doublet. Its chemical shift is influenced by the adjacent C7-chloro substituent.
~7.55s1HH-3The proton at the C3 position is a singlet as it has no adjacent protons to couple with.
~3.95s3H-OCH₃The methyl protons of the ester group will appear as a sharp singlet.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale and Notes
~175.0C-4The carbon bearing the hydroxyl group is expected in the aromatic region, significantly downfield.
~165.5C=O (ester)The carbonyl carbon of the methyl ester group.
~148.0C-2The carbon attached to the ester group and adjacent to the nitrogen.
~145.0 (d)C-8aA quaternary carbon within the quinoline ring system.
~139.0 (d)C-8The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF).
~135.0C-7The carbon bonded to chlorine. Its chemical shift is deshielded by the halogen.
~127.0C-5Aromatic CH carbon.
~125.0C-4aA quaternary carbon at the ring junction.
~123.0C-6Aromatic CH carbon.
~110.0C-3Aromatic CH carbon.
~53.0-OCH₃The methyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (FT-IR)
  • Sample Preparation: The spectrum can be acquired using a solid sample prepared as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters: Spectra are typically collected over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Predicted IR Data
Frequency Range (cm⁻¹)Vibration TypeFunctional GroupNotes
3400 - 3200 (broad)O-H stretchHydroxyl (-OH)A broad band is expected due to hydrogen bonding.
3100 - 3000C-H stretchAromatic C-HCharacteristic of the quinoline ring protons.
~1720C=O stretchEster carbonylA strong, sharp absorption band is expected for the methyl ester carbonyl.
1620 - 1580C=C / C=N stretchAromatic ringMultiple bands are characteristic of the quinoline core.
1250 - 1200C-O stretchEster C-OStrong absorption associated with the ester linkage.
1100 - 1000C-F stretchAryl-FluorineA strong band indicating the presence of the C-F bond.
850 - 750C-Cl stretchAryl-ChlorineAbsorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol (MS)
  • Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this type of molecule, providing a clear molecular ion peak.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining accurate mass measurements to confirm the elemental composition.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to determine the most sensitive detection method.

Predicted MS Data (ESI-MS)
  • Molecular Ion: The molecular weight is 255.6 g/mol . In positive ion mode, the [M+H]⁺ ion is expected at m/z 256. In negative ion mode, the [M-H]⁻ ion would be at m/z 254.

  • Isotopic Pattern: A characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observed for the molecular ion and any chlorine-containing fragments (e.g., peaks at m/z 256 and 258 for [M+H]⁺).

  • Key Fragments: Fragmentation is expected to occur via the loss of small, stable molecules or radicals.

Figure 2: Proposed MS Fragmentation M [M+H]⁺ m/z = 256/258 M1 Loss of •OCH₃ m/z = 225/227 M->M1 - •OCH₃ M3 Loss of CH₃OH m/z = 224/226 M->M3 - CH₃OH M2 Loss of CO m/z = 197/199 M1->M2 - CO

Caption: Proposed fragmentation pathway for the title compound in ESI-MS.

Illustrative Synthetic Pathway

Figure 3: Conceptual Synthetic Workflow start 2-Chloro-3-fluoroaniline intermediate1 Enamine Intermediate start->intermediate1 + reagent1 Diethyl ethoxymethylenemalonate (EMME) reagent1->intermediate1 intermediate2 Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate intermediate1->intermediate2 [1] cyclization Thermal Cyclization (e.g., Dowtherm A) product This compound intermediate2->product Transesterification or Hydrolysis/Re-esterification hydrolysis Ester Hydrolysis (NaOH, H₂O/EtOH) acid 7-Chloro-8-fluoro-4-hydroxyquinoline-2-carboxylic acid esterification Esterification (MeOH, H₂SO₄)

Caption: A potential synthetic route based on the Gould-Jacobs reaction.

This pathway involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization to form the quinoline core. Subsequent manipulation of the ester group would yield the final product.

Conclusion

The spectroscopic characterization of This compound is crucial for its application in research and development. This guide provides a detailed, albeit predictive, overview of the expected NMR, IR, and MS data. The provided protocols and interpretations, grounded in the analysis of structurally related compounds, offer a solid framework for researchers to verify the synthesis and purity of this valuable chemical building block. The combination of these techniques provides a self-validating system for unambiguous structural confirmation.

References

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxyl
  • Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxyl
  • Synthesis, spectroscopic characterization, DFT, molecular docking and in vitro antibacterial potential of novel quinoline deriv
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • 7-Chloro-4-hydroxyquinoline. PubChem.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • Synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. PrepChem.com.
  • This compound, 98% Purity, C11H7ClFNO3, 25 grams. CP Lab Safety.
  • Methyl 7-chloro-4-hydroxyquinoline-2-carboxyl

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An In-depth Technical Guide to Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate. This document is designed to provide a comprehensive overview of this quinoline derivative, from its fundamental physicochemical properties to its synthesis and detailed analytical characterization. The quinoline scaffold is a cornerstone in medicinal chemistry, and an understanding of its nuanced properties is critical for its effective application, particularly in the burgeoning field of targeted protein degradation. This guide is structured to not only present data but also to explain the underlying chemical principles and experimental rationale, empowering researchers to confidently work with this and similar molecules.

Molecular and Physicochemical Profile

This compound is a halogenated quinoline derivative with the molecular formula C₁₁H₇ClFNO₃ and a molecular weight of 255.6 g/mol .[1][2] Its chemical structure, characterized by a 4-hydroxyquinoline core substituted with chlorine and fluorine atoms at positions 7 and 8, respectively, and a methyl carboxylate group at position 2, bestows upon it a unique combination of properties relevant to its application in drug discovery, particularly as a building block for Protein Degraders (PROTACs).[1][3][4]

Structural and Physicochemical Data Summary
PropertyValue/PredictionCitation
CAS Number 1150164-88-7[1]
Molecular Formula C₁₁H₇ClFNO₃[1]
Molecular Weight 255.6 g/mol [1]
Predicted pKa acidic ~2-3, basic ~10-11[5][6]
Predicted Solubility Sparingly soluble in water, soluble in polar organic solvents.[7]
Predicted Melting Point Likely in the range of 150-250°C.[8]
Predicted logP ~2.5-3.5[9][10]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a well-established named reaction in heterocyclic chemistry: the Gould-Jacobs reaction.[11] This reaction provides a reliable pathway to the 4-hydroxyquinoline scaffold from appropriately substituted anilines.

Proposed Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate, followed by a thermal cyclization.[11]

Gould-Jacobs Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Aniline 3-chloro-2-fluoroaniline Intermediate Enamine Intermediate Aniline->Intermediate Condensation Malonate Dimethyl acetylenedicarboxylate Malonate->Intermediate Intermediate2 Enamine Intermediate Product This compound Intermediate2->Product Thermal Cyclization (e.g., in Dowtherm A)

Caption: Proposed Gould-Jacobs synthesis of the target molecule.

Experimental Protocol: Synthesis
  • Condensation: In a round-bottom flask, equimolar amounts of 3-chloro-2-fluoroaniline and dimethyl acetylenedicarboxylate are combined in a suitable solvent, such as methanol. The mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[12]

  • Cyclization: The solvent from the previous step is removed under reduced pressure. The resulting crude enamine intermediate is then added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C for a short period (e.g., 30 minutes).[13]

  • Isolation and Purification: Upon cooling, the product precipitates from the reaction mixture. The solid is collected by filtration and washed with a non-polar solvent like hexane to remove residual Dowtherm A. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.[14]

Purification Workflow Start Crude Product Filtration Filtration and Washing Start->Filtration Recrystallization Recrystallization (e.g., Ethanol/Water) Filtration->Recrystallization Chromatography Column Chromatography (Silica Gel) Filtration->Chromatography Alternative Final_Product Purified Product Recrystallization->Final_Product Chromatography->Final_Product

Caption: General workflow for the purification of the synthesized product.

Spectroscopic and Analytical Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl ester protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electron-withdrawing effects of the halogen and carboxylate groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the ester and the carbons attached to the halogens and the hydroxyl group are expected to have characteristic chemical shifts.

  • ¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy will show a signal corresponding to the fluorine atom, and its coupling with neighboring protons can further confirm the structure.

Expected ¹H and ¹³C NMR Data: Based on analogous structures, the aromatic protons are expected to appear in the range of 7.0-8.5 ppm. The methyl ester protons should appear as a singlet around 3.9-4.0 ppm. The hydroxyl proton signal may be broad and its chemical shift will be dependent on the solvent and concentration. In the ¹³C NMR spectrum, the ester carbonyl carbon is expected around 165 ppm, while the aromatic carbons will resonate between 110 and 150 ppm.[15][16]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition.

  • Fragmentation Pattern: The mass spectrum will likely show a prominent molecular ion peak. Characteristic fragmentation patterns for quinoline-2-carboxylates often involve the loss of the methoxycarbonyl group (-COOCH₃) or the entire ester group.[17][18] The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:

  • O-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.

  • C=O stretching: A strong absorption band around 1720-1700 cm⁻¹ for the ester carbonyl group.

  • C=C and C=N stretching: Bands in the 1600-1450 cm⁻¹ region characteristic of the aromatic quinoline ring.

  • C-Cl and C-F stretching: Absorptions in the fingerprint region (below 1400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinoline derivatives typically exhibit characteristic absorption bands in the UV region due to π-π* transitions of the aromatic system. The exact position of the absorption maxima will be influenced by the substitution pattern.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic acid to improve peak shape) is a good starting point for method development.[19][20]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Potential Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The specific substitution pattern of this compound makes it a valuable building block, particularly in the design of PROTACs. The 4-hydroxyquinoline moiety can serve as a ligand for various E3 ligases, while the functional groups at other positions allow for the attachment of a linker and a warhead that binds to the target protein. The presence of halogen atoms can also enhance binding affinity and modulate the pharmacokinetic properties of the final molecule.

References

  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • NIST. (n.d.). 2-Quinolinecarboxylic acid. Retrieved from [Link]

  • LookChem. (n.d.). METHYL 7-CHLORO-4-HYDROXYQUINOLINE-2-CARBOXYLATE. Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues. (2023). PMC.
  • MDPI. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies.
  • BenchChem. (2025). Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

  • Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the rel
  • ResearchGate. (2025). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF.
  • ChemicalBook. (2022).
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  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.
  • BenchChem. (2025).
  • Analytical and Bioanalytical Chemistry. (2015).
  • ChemicalBook. (n.d.). 8-Chloroquinoline(611-33-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 7-bromo-5-chloro-8-hydroxyquinoline(7640-33-7) 13 c nmr.
  • ChemicalBook. (n.d.). 7-chloro-2,3-dihydro-4-quinolone (21617-15-2) 1 H NMR.
  • SpectraBase. (n.d.). 7-CHLORO-2-FLUOROQUINOXALINE - Optional[13C NMR] - Chemical Shifts.
  • BenchChem. (2025).
  • FLORE. (n.d.). PROTAC-based approach to develop broad-spectrum antiviral agents triggering the proteolysis of the major viral protease.
  • Journal of Biomedical Science. (2022). An overview of PROTACs: a promising drug discovery paradigm.
  • ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents.
  • NIH. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • Chemsrc. (2025). Methyl 4-hydroxyquinoline-2-carboxylate. Retrieved from [Link]

  • Journal of Photochemistry and Photobiology A: Chemistry. (2024).
  • ResearchGate. (2023). (PDF) Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group-Modified Rotenone Analogues.
  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Solubility of Organic Compounds. (2023).
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  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

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Technical Guide: A Comprehensive Solubility Profile of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for determining and understanding the solubility profile of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate, a substituted quinoline derivative of interest in pharmaceutical and chemical research. Quinolone scaffolds are foundational in drug discovery, and understanding their physicochemical properties, particularly solubility, is a critical step in early-stage development for ensuring bioavailability and formulating effective delivery systems.[1][2] This document outlines the theoretical principles governing solubility, presents a robust, self-validating experimental protocol based on the gold-standard shake-flask method, and provides a framework for data analysis and interpretation. The methodologies described herein are designed for researchers, chemists, and drug development professionals to establish a reliable and reproducible solubility profile of this compound across a range of common laboratory solvents.

Introduction to the Target Compound

This compound is a halogenated quinoline derivative. The quinoline moiety is a vital heterocyclic structure found in numerous pharmacologically active compounds and functional materials.[3][4] Specifically, fluoroquinolones, which are characterized by a fluorine atom on the quinoline ring, are a clinically successful class of antibiotics.[5] The subject compound features several key functional groups that dictate its chemical behavior:

  • A Quinoline Core: A conjugated aromatic system that provides rigidity.

  • Halogen Substituents (Chloro and Fluoro): These groups modulate lipophilicity and electronic properties.

  • A Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor, significantly influencing interactions with protic solvents.

  • A Methyl Ester Group (-COOCH₃): Functions as a hydrogen bond acceptor and contributes to the molecule's polarity.

A comprehensive understanding of this compound's solubility is paramount for any downstream application, including reaction chemistry, formulation development, and preliminary biopharmaceutical assessment.[6][7] Poor aqueous solubility, for instance, can be a major impediment to absorption and bioavailability, leading to unpredictable in vitro results and potential failure in later development stages.[1]

Theoretical Framework: The Science of Dissolution

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8] For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing Solubility:

  • Solvent Polarity: Solvents are broadly classified based on their polarity:

    • Polar Protic Solvents (e.g., Water, Ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. They are most effective at dissolving polar solutes with similar capabilities.

    • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have dipole moments but lack O-H or N-H bonds, making them effective hydrogen bond acceptors but not donors. They are excellent for dissolving a wide range of polar compounds.

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are effective at dissolving nonpolar, lipophilic solutes.[8]

  • Molecular Structure: The functional groups on this compound predict a complex solubility profile. The hydroxyl group favors interaction with protic solvents, while the halogenated aromatic ring system suggests some solubility in less polar environments. The polarity of quinoline derivatives has a significant effect on their solvation energy and, consequently, their solubility.[6][9]

  • Temperature: Solubility is typically determined at controlled temperatures, such as 25 °C for standard conditions or 37 °C to simulate physiological conditions, as it is a temperature-dependent property.[10][11]

Experimental Design: A Validated Approach

To ensure the highest degree of accuracy and reproducibility, we will employ the Thermodynamic Shake-Flask Method . This technique is widely recognized as the 'gold standard' for determining equilibrium solubility, as it measures the concentration of a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound.[10][12][13]

Essential Materials and Equipment
  • Compound: this compound (Purity ≥98%)[14]

  • Solvents: HPLC-grade or equivalent purity:

    • Water (Deionized)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Dimethyl Sulfoxide (DMSO)

    • Acetone

    • Acetonitrile (ACN)

    • Dichloromethane (DCM)

    • Ethyl Acetate (EtOAc)

    • Hexane

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Glass vials with screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringes and syringe filters (0.22 µm)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Visible Spectrophotometer.

Safety and Handling Precautions

Substituted quinolines must be handled with care. Although a specific safety data sheet for this exact compound is not publicly available, related quinoline compounds are known to be harmful if swallowed or in contact with skin, cause skin and eye irritation, and may have other long-term health effects.[15][16][17][18]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and measurements are reproducible.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add excess solid compound to vial B 2. Add precise volume of selected solvent A->B C 3. Seal vial and agitate at constant temperature (e.g., 25°C for 24-48h) B->C D 4. Centrifuge to pellet undissolved solid C->D E 5. Carefully collect supernatant using a syringe D->E F 6. Filter supernatant (0.22 µm filter) E->F G 7. Prepare serial dilutions of the filtrate F->G H 8. Analyze concentration via HPLC-UV or UV-Vis G->H I 9. Calculate solubility from concentration and dilution factor H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Procedure
  • Preparation: Add an excess amount of this compound (e.g., ~5-10 mg) to a glass vial. The key is to ensure solid material remains after equilibrium, confirming saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the chosen solvent into the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[19] For some compounds, 48 or 72 hours may be necessary; this can be verified by taking measurements at different time points (e.g., 24h and 48h) and confirming the concentration does not change.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates. This step is critical to prevent artificially high readings.

  • Quantification:

    • Prepare a series of dilutions of the clear filtrate.

    • Determine the concentration of the compound in the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard calibration curve.[2][10][19]

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. The results allow for direct comparison across different solvent classes.

Table 1: Illustrative Solubility Profile of this compound at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (µg/mL)Classification
Polar Protic Water10.2< 0.01< 10Insoluble
Methanol (MeOH)5.11.51500Sparingly Soluble
Ethanol (EtOH)4.30.8800Slightly Soluble
Polar Aprotic DMSO7.2> 50> 50000Very Soluble
Acetonitrile (ACN)5.82.22200Sparingly Soluble
Acetone5.15.05000Soluble
Nonpolar Dichloromethane (DCM)3.13.53500Soluble
Ethyl Acetate (EtOAc)4.41.21200Sparingly Soluble
Hexane0.1< 0.001< 1Insoluble

Note: The data presented in this table is for illustrative purposes to demonstrate how results should be structured. Actual experimental values must be determined empirically.

Interpreting the Expected Results

The hypothetical data aligns with theoretical principles. The compound's structure, featuring both hydrogen-bonding groups and a large, halogenated aromatic system, leads to this graded solubility.

G cluster_compound This compound cluster_solvents Solvent Interactions Compound Core Structure OH Hydroxyl (-OH) H-Bond Donor/Acceptor Ester Ester (-COOCH3) H-Bond Acceptor Ring Halogenated Aromatic Ring (Lipophilic) Protic Polar Protic (e.g., Water, EtOH) OH->Protic Strong Interaction (H-Bonding) Nonpolar Nonpolar (e.g., Hexane) OH->Nonpolar Unfavorable Ester->Protic Moderate Interaction Aprotic Polar Aprotic (e.g., DMSO) Ester->Aprotic Strong Interaction (Dipole-Dipole) Ring->Aprotic Moderate Interaction Ring->Nonpolar Favorable Interaction (van der Waals)

Caption: Key Functional Groups and Potential Solvent Interactions.

  • High Solubility in DMSO: As a strong polar aprotic solvent, DMSO effectively solvates the molecule through dipole-dipole interactions with the ester and quinoline ring, while also accepting a hydrogen bond from the hydroxyl group.

  • Insolubility in Water and Hexane: The compound is poorly soluble in water because the large, lipophilic halogenated ring system outweighs the hydrophilic character of the hydroxyl and ester groups. Conversely, it is insoluble in hexane because the nonpolar solvent cannot overcome the strong intermolecular hydrogen bonding and dipole forces of the solute's crystal lattice.[8]

  • Moderate Solubility in Alcohols, ACN, DCM: These solvents represent an intermediate polarity and can engage in some, but not all, of the favorable interactions, resulting in moderate to sparing solubility.

Conclusion

This guide provides a comprehensive, authoritative methodology for determining the solubility profile of this compound. By adhering to the gold-standard shake-flask protocol and understanding the underlying chemical principles, researchers can generate reliable and reproducible data. This information is fundamental for guiding future experimental design, from selecting appropriate solvents for chemical synthesis and purification to laying the groundwork for advanced formulation and drug delivery studies.

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The Privileged Scaffold: Unlocking the Therapeutic Potential of Substituted 4-Hydroxyquinoline-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxyquinoline core, and its tautomeric 4-quinolone form, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a vast spectrum of pharmacological activities.[1][2][3][4][5] The strategic incorporation of a carboxylate group at the 2-position, along with further substitutions on the quinoline ring, provides a versatile template for modulating biological activity and optimizing pharmacokinetic properties. This technical guide offers a comprehensive exploration of substituted 4-hydroxyquinoline-2-carboxylates, synthesizing field-proven insights with rigorous scientific data. We will delve into their synthetic pathways, dissect their multifaceted biological activities—including anticancer, antimicrobial, and anti-inflammatory effects—elucidate key structure-activity relationships (SAR), and provide detailed methodologies for their biological evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals aiming to harness the therapeutic potential of this remarkable class of compounds.

Introduction: The 4-Hydroxyquinoline Core

Nitrogen-containing heterocyclic compounds are cornerstones in the development of new drugs.[1][5] Among these, the quinoline scaffold has consistently captured the attention of medicinal chemists due to its presence in compounds exhibiting a wide array of biological activities, from antimalarial to anticancer and antimicrobial properties.[3][6][7][8] The 4-hydroxyquinoline-2-carboxylate scaffold is particularly noteworthy. Its parent compound, kynurenic acid (KYNA), is an endogenous metabolite in humans with known neuroprotective roles.[9][10]

The therapeutic versatility of this scaffold arises from several key features:

  • Tautomerism: The ability to exist in both 4-hydroxyquinoline and 4-quinolone forms allows for diverse molecular interactions.

  • Chelation: The proximity of the C4-hydroxyl (or keto) group and the nitrogen atom at position 1 allows for the chelation of divalent metal ions, a potential mechanism for some of its biological effects.[11]

  • Multiple Substitution Sites: The quinoline ring offers numerous positions for substitution, enabling fine-tuning of lipophilicity, electronic properties, and steric hindrance to optimize potency and selectivity.[4]

This guide will systematically explore the synthesis, activity, and evaluation of derivatives built upon this promising molecular framework.

Synthetic Strategies: Building the Core Scaffold

The creation of a diverse library of substituted 4-hydroxyquinoline-2-carboxylates hinges on robust and versatile synthetic methodologies. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns.

Classical Cyclization Reactions

The most established methods for constructing the 4-hydroxyquinoline core involve the cyclization of aniline precursors.

  • Conrad-Limpach-Knorr Reaction: This reaction involves the condensation of an aniline with a β-ketoester.[9][10][12] The initial reaction forms an enamine intermediate, which is then cyclized at high temperatures (around 250 °C). The specific conditions can favor the formation of either 4-quinolone or 2-quinolone isomers, making precise temperature control critical.

  • Gould-Jacobs Reaction: A highly versatile method that begins with the condensation of an aniline with ethoxymethylenemalonate (EMME) or a similar diethyl acylmalonate.[12] The resulting anilinomethylenemalonate is then thermally cyclized to form an ethyl 4-hydroxyquinoline-3-carboxylate. While this method primarily yields 3-carboxylates, modifications and alternative starting materials can be used to access the 2-carboxylate scaffold.

Modern Synthetic Approaches

More recent advancements have focused on improving reaction conditions, yields, and substrate scope.

  • Pfitzinger Reaction: This method synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound.[13][14][15][16] It is particularly useful for generating derivatives with substituents at the 2-position.

  • Metal-Catalyzed C-H Functionalization: A state-of-the-art strategy for late-stage diversification, allowing for the direct introduction of substituents onto a pre-formed quinoline scaffold.[4] This powerful technique enables the programmed and site-selective decoration of the molecule, which is invaluable for rapidly generating compound libraries for SAR studies.[4]

The general workflow from synthesis to biological evaluation is a cyclical process of design, creation, and testing.

G cluster_design Design & Synthesis cluster_testing Biological Evaluation a Scaffold Selection (4-Hydroxyquinoline) b In Silico Modeling (Docking, ADMET) a->b Computational Design c Synthetic Route (e.g., Conrad-Limpach) b->c d Synthesis & Purification (HPLC, NMR) c->d Chemical Execution e Primary Screening (e.g., MIC, MTT Assay) d->e Testing f Hit Identification e->f g Secondary Assays (Mechanism of Action) f->g Validation h Lead Optimization g->h Refinement h->b Iterative SAR Improvement

General workflow for the development of novel quinoline derivatives.

Key Biological Activities

Substituted 4-hydroxyquinoline-2-carboxylates exhibit a remarkable diversity of biological activities, positioning them as promising candidates for multiple therapeutic areas.

Antimicrobial Activity

The quinoline scaffold is famously the basis for fluoroquinolone antibiotics.[9] Derivatives of 4-hydroxyquinoline-2-carboxylates have also demonstrated significant potential as both antibacterial and antifungal agents.[17][18]

  • Antibacterial: Certain derivatives show potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[19][20][21] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase subunit B (GyrB), a target distinct from that of traditional fluoroquinolones, offering a potential solution to combat resistance.[22]

  • Antifungal: Many analogs exhibit strong activity against pathogenic fungi such as Aspergillus flavus and Candida albicans.[20][21] In some cases, the antifungal potency of synthesized compounds has surpassed that of control drugs like amphotericin B.[21]

Anticancer (Antiproliferative) Activity

A significant body of research highlights the potential of these compounds as anticancer agents.[10][11][14][17] They can induce cytotoxicity and reduce cell viability in a range of cancer cell lines, including those from breast (MCF-7), cervical (HeLa), and colorectal (SW480) cancers.[6][11][14]

Key mechanisms of anticancer action include:

  • Enzyme Inhibition: Targeting enzymes crucial for cancer cell proliferation, such as DNA topoisomerases, histone deacetylases (HDACs), and protein kinases.[1][23][24]

  • Apoptosis Induction: Triggering programmed cell death in cancer cells through pathways like the upregulation of intrinsic apoptosis.[6][23]

  • Cell Cycle Arrest: Halting the cell cycle, often at the S-phase, to prevent cancer cell division.[14][25]

Antimalarial Activity

Historically, quinoline-based drugs like chloroquine have been mainstays in malaria treatment. Novel 4-hydroxyquinoline derivatives continue this legacy, showing potent activity against Plasmodium falciparum, the parasite responsible for malaria.[4][7][13][26] Their mechanism is believed to involve disrupting the parasite's ability to detoxify heme within its food vacuole, a mode of action similar to that of chloroquine.[7]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in numerous diseases. Several 4-hydroxyquinoline-2-carboxylate derivatives have demonstrated dual anti-inflammatory and antioxidant properties.[1][22]

  • Anti-inflammatory: Activity is often assessed by the ability to inhibit enzymes like lipoxygenase (LOX).[1]

  • Antioxidant: Efficacy is measured through assays that determine the compound's ability to scavenge free radicals, such as the DPPH and ABTS assays.[1][5]

Structure-Activity Relationships (SAR)

Understanding how specific chemical modifications affect biological activity is the cornerstone of rational drug design. For 4-hydroxyquinoline-2-carboxylates, SAR studies have yielded critical insights.

Key structure-activity relationship insights for the 4-hydroxyquinoline scaffold.
  • The Carboxylate/Carboxamide at C-2: The carboxylic acid group is often essential, forming critical salt bridges or hydrogen bonds within enzyme active sites, such as in dihydroorotate dehydrogenase (DHODH).[24][25] Conversion to a carboxamide provides a vector for introducing a vast array of chemical diversity and can be crucial for activity.[1][22]

  • Substituents on the Benzene Ring (C-5 to C-8): Introducing electron-withdrawing groups like halogens (Cl, F) or trifluoromethyl groups often enhances potency, particularly for antimicrobial and anticancer activities.[7][9]

  • Substituents at N-1: Alkylation or arylation at the N-1 position can significantly impact lipophilicity and metabolic stability.[13] This position is often modified to improve cell permeability and tune the molecule's fit within a target protein.

Mechanisms of Action: How They Work

The diverse activities of these compounds stem from their ability to interact with multiple biological targets.

Inhibition of Bacterial DNA Gyrase

A key mechanism for antibacterial action is the inhibition of DNA gyrase, an essential bacterial enzyme that manages DNA topology during replication. Specifically, some 4-hydroxy-2-quinolone-3-carboxamides are potent inhibitors of the GyrB subunit.[22] This is a highly attractive mechanism as it differs from that of fluoroquinolones (which target GyrA), suggesting these compounds could be effective against resistant strains.

Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Mechanism of Inhibition DNA Bacterial Chromosome (Supercoiled DNA) Gyrase DNA Gyrase (GyrA + GyrB) DNA->Gyrase Binding Replication Relaxed DNA for Replication Gyrase->Replication Introduces negative supercoils Binding Compound binds to ATP-binding site of GyrB subunit Gyrase->Binding Compound 4-Hydroxyquinoline -2-carboxylate Derivative Compound->Binding Block ATP Hydrolysis Blocked Binding->Block Result DNA Gyrase Inactivated Replication Halts Cell Death Block->Result

Inhibition of bacterial DNA gyrase B by 4-hydroxyquinoline derivatives.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)

For anticancer activity, a primary target is DHODH, a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[25] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway for DNA synthesis. Inhibitors structurally similar to the brequinar class bind to the ubiquinone binding channel of DHODH, with the C2-carboxylate forming a crucial salt bridge with an arginine residue (R136).[25] This depletes the pyrimidine pool, leading to S-phase cell cycle arrest and halting cancer growth.[25]

Methodologies for Biological Evaluation

Rigorous and standardized protocols are essential for accurately assessing the biological potential of newly synthesized compounds.

Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against selected bacterial and fungal strains.

Materials:

  • Test compounds dissolved in DMSO.

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • 96-well microtiter plates.

  • Spectrophotometer (plate reader).

  • Positive control (e.g., Ciprofloxacin, Amphotericin B) and negative control (DMSO).

Procedure:

  • Prepare Inoculum: Culture the microbial strain overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare a 2-fold serial dilution of the test compounds in the appropriate broth directly in the 96-well plate. The concentration range should be wide enough to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include wells for a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring absorbance at 600 nm.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To evaluate the cytotoxic effect of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT Reagent: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary

The following table summarizes representative biological activity data for substituted quinoline derivatives from the literature to illustrate their potency.

Compound ClassTarget Organism/Cell LineActivity MetricPotency RangeReference
Quinoline-3-carboxylatesMCF-7 (Breast Cancer)IC500.33 µM[6]
Quinoline-3-carboxylatesK562 (Leukemia)IC500.28 µM[6]
4-Hydroxy-2-quinolone AnalogsAspergillus flavusIC501.05 µg/mL[21]
N-quinazolinone-4-hydroxy-2-quinolonesS. aureus GyrBIC500.28 - 1.21 µM[22]
Quinoline-4-carboxylic AcidsDihydroorotate Dehydrogenase (DHODH)IC509.7 - 26.2 nM[25]

Future Directions and Conclusion

The substituted 4-hydroxyquinoline-2-carboxylate scaffold is a rich source of biologically active molecules with vast therapeutic potential. Its proven efficacy across antimicrobial, anticancer, and anti-inflammatory domains confirms its status as a privileged structure in drug discovery.

Future research should focus on several key areas:

  • Multi-Target Agents: Leveraging the scaffold's inherent versatility to design single molecules that can modulate multiple targets, which could be beneficial for complex diseases like cancer or neuroinflammation.[1]

  • Overcoming Resistance: Developing derivatives with novel mechanisms of action, such as the GyrB inhibitors, to combat the growing threat of antimicrobial resistance.[22]

  • Optimizing ADMET Properties: Employing computational tools and advanced synthetic strategies to improve the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of lead compounds, a critical step in translating potent molecules into viable drugs.[6][13]

References

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  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). NIH. Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. Retrieved from [Link]

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  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.). PubMed. Retrieved from [Link]

  • 4-HYDROXY-2-QUINOLONES. 221.* SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF 3-(3-(ALKYLCARBAMOYL-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-1-YL)PROPANOIC ACIDS. (2013). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • (PDF) 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. (2007). ResearchGate. Retrieved from [Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. (2022). PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). NIH. Retrieved from [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). NIH. Retrieved from [Link]

  • Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH. Retrieved from [Link]

  • Synthetic route to quinoline-4-carboxyl derivatives. a) The classical... (n.d.). ResearchGate. Retrieved from [Link]

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  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Publishing. Retrieved from [Link]

  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Hydroxyquinoline-2-carboxylic acid hydrate. (n.d.). PubChem. Retrieved from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). PubMed Central. Retrieved from [Link]

  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. Retrieved from [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. Retrieved from [Link]

  • 4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain-Killers. (n.d.). SciSpace. Retrieved from [Link]

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Sources

An In-Silico Strategy for Predicting the Bioactivity of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Computational Drug Discovery

Abstract

In the preliminary stages of drug discovery, computational, or in-silico, methodologies are indispensable for the rapid evaluation of novel chemical entities.[1][2] These techniques offer a cost-effective and efficient means to predict the biological activity and pharmacokinetic profiles of small molecules, thereby enabling the prioritization of candidates for synthesis and subsequent experimental validation.[1] This technical guide details a comprehensive in-silico workflow to predict the bioactivity of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate, a novel quinoline derivative. Given the absence of extensive experimental data for this specific compound, this document serves as a procedural whitepaper, outlining methodologies for target identification, molecular docking simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for the computational assessment of new chemical entities.

Introduction: The Quinoline Scaffold and the Imperative for In-Silico Assessment

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antifungal properties.[3][4] Quinoline derivatives have particularly emerged as a significant class of anticancer agents, often exerting their effects through the inhibition of protein tyrosine kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[5][6]

This compound is a novel compound built upon this versatile scaffold. Its structural features—a halogenated benzene ring fused to a 4-hydroxy-quinoline-2-carboxylate core—suggest a potential for interaction with various biological targets. However, without empirical data, its therapeutic potential remains speculative.

In-silico approaches provide a powerful lens through which to focus our investigation.[2] By modeling the interactions between this molecule and known biological targets at an atomic level, we can generate testable hypotheses regarding its mechanism of action and potential efficacy. This guide will walk through a structured, multi-step computational pipeline designed to systematically predict its biological targets, characterize its binding interactions, and evaluate its drug-like properties.[1]

The Compound of Interest: this compound

Before initiating any computational analysis, it is critical to accurately define the molecule of interest.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₇ClFNO₃

  • CAS Number: 1150164-88-7[7]

  • Canonical SMILES: COC(=O)C1=NC2=C(C=C(C=C2O)F)Cl

This structural information is the foundational input for all subsequent in-silico analyses. The SMILES (Simplified Molecular-Input Line-Entry System) string is a particularly crucial piece of data, as it provides a machine-readable representation of the 2D chemical structure.

Predictive Workflow: A Multi-Pillar Approach

The prediction of bioactivity for a novel compound is not a monolithic task but rather a multi-faceted investigation. Our workflow is built on three pillars of computational analysis: Target Identification and Prioritization, Molecular Docking Simulation, and ADMET Profiling.

cluster_0 In-Silico Bioactivity Prediction Workflow A Compound Definition (this compound) B Pillar 1: Target Identification (Based on Quinoline Scaffold) A->B Input Structure C Pillar 2: Molecular Docking (AutoDock Vina) A->C Ligand Structure D Pillar 3: ADMET Prediction (SwissADME) A->D Ligand Structure B->C Prioritized Targets E Data Synthesis & Hypothesis Generation C->E Binding Affinity & Pose D->E Pharmacokinetic & Toxicity Profile

Caption: A generalized workflow for the in-silico prediction of bioactivity.

Pillar 1: Target Identification and Prioritization

The initial and most critical step is to identify plausible biological targets. The "similar property principle"—the assertion that structurally similar molecules often exhibit similar biological activities—guides this process.[1] Given that our compound is a quinoline derivative, we can leverage the extensive body of research on this class of molecules to inform our target selection.

Rationale for Target Selection:

Quinoline derivatives are well-documented inhibitors of several receptor tyrosine kinases (RTKs) implicated in oncogenesis.[3][6] These enzymes play a pivotal role in signaling pathways that regulate cell proliferation, survival, and angiogenesis.[3] Therefore, we will prioritize the following RTKs as potential targets for this compound:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, making it a well-established therapeutic target.[6] Several approved quinoline-based inhibitors, such as erlotinib, target the ATP-binding site of the EGFR kinase domain.[8][9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): As a key mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis—VEGFR2 is another prime target for anticancer therapies.[3]

  • Mesenchymal-Epithelial Transition Factor (c-Met): Dysregulation of the c-Met signaling pathway is linked to tumor growth, invasion, and metastasis, establishing it as a significant cancer drug target.[10]

Selected Protein Structures:

For our molecular docking simulations, we will utilize crystallographic structures of the kinase domains of these proteins, obtained from the RCSB Protein Data Bank (PDB).[8]

Target ProteinPDB IDDescriptionResolution (Å)
EGFR 1M17EGFR kinase domain in complex with erlotinib2.60
VEGFR2 3EWHVEGFR2 kinase domain in complex with a potent inhibitorNot specified in snippet
c-Met 1R0Pc-Met kinase domain in complex with K-252a1.80

Pillar 2: Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity in the process.[2] This allows us to model the interaction between our compound and the selected protein targets at an atomic level.[2]

Experimental Protocol: Molecular Docking with AutoDock Vina

We will use AutoDock Vina, a widely used open-source program for molecular docking, due to its accuracy and computational efficiency.[11][12]

Step 1: Preparation of the Ligand

  • Obtain 2D Structure: Generate the 2D structure of this compound from its SMILES string using a chemical drawing software (e.g., ChemDraw or MarvinSketch).

  • Convert to 3D: Convert the 2D structure to a 3D structure and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).

  • Save in PDBQT Format: Save the optimized 3D structure in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type definitions. This can be accomplished using AutoDock Tools.[11]

Step 2: Preparation of the Receptors

  • Download PDB Files: Download the crystal structures of the EGFR (1M17)[8][9], VEGFR2 (3EWH)[13], and c-Met (1R0P)[14] kinase domains from the RCSB PDB.

  • Clean the Protein Structure: Remove all non-essential components from the PDB file, such as water molecules, co-crystallized ligands, and cofactors.

  • Add Polar Hydrogens and Charges: Add polar hydrogen atoms to the protein structure and compute Gasteiger charges. This is a critical step for accurately modeling electrostatic interactions.[10]

  • Save in PDBQT Format: Save the prepared receptor structures in the PDBQT format using AutoDock Tools.

Step 3: Defining the Binding Site (Grid Box Generation)

  • Identify the Active Site: The binding site for docking will be defined based on the location of the co-crystallized ligand in the downloaded PDB structures. This ensures that our compound is docked into the known ATP-binding pocket of the kinases.

  • Generate Grid Box: Using AutoDock Tools, define a grid box that encompasses the entire active site. The center and dimensions of this box will be recorded in a configuration file.

Step 4: Running the Docking Simulation

  • Create a Configuration File: Prepare a text file that specifies the file paths for the ligand and receptor PDBQT files, as well as the coordinates and dimensions of the grid box. An important parameter, exhaustiveness, which controls the thoroughness of the conformational search, should also be set (a value of 32 is recommended for more consistent results).[15]

  • Execute AutoDock Vina: Run the docking simulation from the command line, providing the configuration file as input.[15]

cluster_1 Molecular Docking Workflow LigandPrep Ligand Preparation (SMILES -> 3D -> PDBQT) DockingRun Run AutoDock Vina LigandPrep->DockingRun ReceptorPrep Receptor Preparation (PDB -> Clean -> PDBQT) GridGen Grid Box Generation (Define Binding Site) ReceptorPrep->GridGen GridGen->DockingRun Analysis Analysis of Results (Binding Affinity & Pose) DockingRun->Analysis

Caption: Step-by-step workflow for molecular docking using AutoDock Vina.

Step 5: Analysis of Docking Results

The output of an AutoDock Vina simulation includes the binding affinity (in kcal/mol) and the predicted binding poses of the ligand.

  • Binding Affinity: This value represents the predicted free energy of binding. More negative values indicate a stronger, more favorable interaction.

  • Binding Pose: The 3D orientation of the ligand within the receptor's active site. Visualization of the top-ranked poses using software like PyMOL or UCSF Chimera is essential to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site.

Pillar 3: ADMET Prediction

While high binding affinity to a therapeutic target is desirable, a successful drug candidate must also possess favorable pharmacokinetic properties.[16] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of early-stage drug discovery that helps to identify potential liabilities that could lead to clinical trial failure.[16][17]

Experimental Protocol: ADMET Profiling with SwissADME

SwissADME is a free and widely used web-based tool for predicting the ADMET properties of small molecules.[16][18]

  • Input the Molecule: Navigate to the SwissADME website and input the SMILES string for this compound.

  • Run the Prediction: Execute the prediction algorithm.

  • Analyze the Results: The output will provide a comprehensive profile of the molecule's predicted properties.

Key Parameters to Analyze:

CategoryParameterDesired Range/ValueRationale
Physicochemical Properties Molecular Weight< 500 g/mol Affects absorption and distribution.
LogP (Lipophilicity)< 5Influences solubility and membrane permeability.
H-bond Donors< 5Impacts solubility and binding.
H-bond Acceptors< 10Impacts solubility and binding.
Pharmacokinetics GI AbsorptionHighIndicates good oral bioavailability.
BBB PermeantNo/Yes (depending on target)Crucial for CNS targets; undesirable for peripheral targets.
CYP InhibitionNoAvoids drug-drug interactions.
Drug-Likeness Lipinski's Rule0 violationsA common filter for oral drug candidates.
Medicinal Chemistry PAINS Alert0 alertsIdentifies promiscuous compounds that can interfere with assays.

Synthesizing the Data: From Prediction to Hypothesis

The culmination of this in-silico investigation is the synthesis of data from all three pillars to generate a comprehensive bioactivity profile and a testable hypothesis.

Predicted Quantitative Data Summary:

AnalysisTargetPredicted MetricPredicted ValueInterpretation
Molecular Docking EGFRBinding Affinity (kcal/mol)Hypothetical ValueA strong negative value suggests potent inhibition.
VEGFR2Binding Affinity (kcal/mol)Hypothetical ValueA strong negative value suggests potent inhibition.
c-MetBinding Affinity (kcal/mol)Hypothetical ValueA strong negative value suggests potent inhibition.
ADMET Prediction -GI AbsorptionHypothetical Value"High" suggests good oral bioavailability.
-Lipinski's ViolationsHypothetical Value"0" indicates good drug-likeness.
-CYP2D6 InhibitorHypothetical Value"No" suggests a lower risk of drug-drug interactions.

Hypothesis Generation:

Based on the synthesized data, a primary hypothesis can be formulated. For example:

"this compound is a potential anticancer agent that acts as a multi-targeted inhibitor of EGFR, VEGFR2, and c-Met kinases. Its predicted strong binding affinities to these targets, coupled with a favorable ADMET profile, including high gastrointestinal absorption and no violations of Lipinski's rule, make it a promising candidate for further preclinical development."

Conclusion and Future Directions

This technical guide has outlined a systematic and robust in-silico workflow for the prediction of bioactivity for the novel compound, this compound. By integrating target identification based on established scaffold pharmacology, molecular docking simulations to elucidate binding interactions, and ADMET profiling to assess drug-likeness, we can construct a comprehensive computational profile of a new chemical entity.

This approach embodies the principles of modern drug discovery, where computational and experimental sciences work in concert. The insights gained from these in-silico methods are not merely predictive but are instrumental in guiding more efficient and focused experimental research, ultimately accelerating the journey from a novel molecule to a potential therapeutic.

References

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Unraveling GSK3368715: A Technical Guide to a First-in-Class Type I PRMT Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of GSK3368715 (also known as EPZ019997), a potent and selective, orally active, first-in-class inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). While the initial inquiry referenced CAS 1150164-88-7, which corresponds to Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate, the core requirements of this guide align with the extensive research and clinical development of GSK3368715.[1][2][3][4][5] This document delves into the structural elucidation, physicochemical properties, mechanism of action, and clinical landscape of GSK3368715, offering valuable insights for professionals in the field of oncology and drug discovery.

Introduction: The Emergence of PRMTs as Therapeutic Targets

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA repair.[6][7][8][9] These enzymes catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[8][10] Dysregulation of PRMT activity has been increasingly implicated in the initiation and progression of various cancers, making them attractive targets for therapeutic intervention.[11][12][13][14]

There are three main types of PRMTs. Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) catalyze the formation of asymmetric dimethylarginine (ADMA).[9] Type II PRMTs (PRMT5 and 9) produce symmetric dimethylarginine (SDMA), and Type III (PRMT7) only generates monomethylarginine (MMA).[9] PRMT1 is the most abundant PRMT and is responsible for the majority of arginine methylation in cells.[6] Its overexpression has been linked to several solid and hematopoietic cancers.[15][16]

GSK3368715 emerged from this context as a potent and selective inhibitor of Type I PRMTs, with a particular potency for PRMT1.[6][10][14][15][17][18][19][20][21] This guide will explore the scientific journey of this molecule, from its structural characteristics to its performance in preclinical and clinical settings.

Structural Elucidation and Physicochemical Properties

The definitive structure of GSK3368715 has been elucidated through various analytical techniques, including X-ray crystallography. The co-crystal structure of GSK3368715 bound to PRMT1 has been solved and is available in the Protein Data Bank (PDB ID: 6NT2).[6][22] This structural information has been pivotal in understanding its mechanism of action at a molecular level.

Chemical and Physical Properties of GSK3368715

PropertyValueSource
Chemical Name N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine[20][21]
Synonyms EPZ019997[17]
CAS Number 1629013-22-4[20]
Molecular Formula C20H38N4O2[21]
Molecular Weight 366.54 g/mol (base) / 403.0 g/mol (monohydrochloride)[21]
Formulation Available as a solid, often as a hydrochloride salt.[21]
Solubility Soluble in DMSO (40 mg/ml).[21] Specific formulations for in vivo use often involve co-solvents like PEG300 and Tween80.[19][19][21]

Mechanism of Action: A SAM-Uncompetitive Inhibitor

GSK3368715 is a reversible and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[17][19][23] This means that GSK3368715 does not compete with the SAM cofactor for binding to the enzyme. Instead, it binds to the enzyme-substrate complex.[24] Kinetic analyses have confirmed that GSK3368715 is a substrate-competitive and SAM-dependent inhibitor.[24]

The inhibitory activity of GSK3368715 is highly potent against several Type I PRMTs, with the following reported IC50 values:

  • PRMT1: 3.1 nM[6][17][21]

  • PRMT3: 48 nM[17]

  • PRMT4 (CARM1): 1148 nM[17]

  • PRMT6: 5.7 nM[17]

  • PRMT8: 1.7 nM[17]

It demonstrates high selectivity over Type II and III PRMTs, such as PRMT5, PRMT7, and PRMT9.[21]

By inhibiting Type I PRMTs, GSK3368715 leads to a global shift in arginine methylation states within cells, decreasing the levels of asymmetric dimethylarginine (ADMA) and increasing monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[10][17][19] This alteration of the cellular methyl-proteome disrupts various downstream signaling pathways that are critical for cancer cell proliferation and survival.

Signaling Pathway Disruption by GSK3368715

The inhibition of Type I PRMTs by GSK3368715 impacts several cancer-relevant signaling pathways. PRMT1, the primary target, is known to regulate key cellular processes.

PRMT1_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Regulation cluster_output Downstream Effects GSK3368715 GSK3368715 PRMT1 PRMT1 GSK3368715->PRMT1 Inhibits ADMA Asymmetric Dimethylarginine (ADMA) PRMT1->ADMA Catalyzes SAM SAM SAM->PRMT1 Cofactor Substrate Arginine-containing Substrate Substrate->PRMT1 Binds Gene_Expression Altered Gene Expression ADMA->Gene_Expression RNA_Splicing RNA Splicing Dysregulation ADMA->RNA_Splicing Signal_Transduction Signal Transduction Inhibition ADMA->Signal_Transduction Cell_Proliferation Decreased Cell Proliferation Gene_Expression->Cell_Proliferation RNA_Splicing->Cell_Proliferation Signal_Transduction->Cell_Proliferation Apoptosis Induction of Apoptosis Cell_Proliferation->Apoptosis

Caption: Mechanism of action of GSK3368715 on the PRMT1 signaling pathway.

Experimental Protocols

In Vitro Kinase Assay for PRMT Inhibition

This protocol outlines a typical biochemical assay to determine the inhibitory activity of GSK3368715 against a specific PRMT enzyme.

Materials:

  • Recombinant human PRMT enzyme (e.g., PRMT1)

  • GSK3368715

  • S-adenosyl-L-[methyl-³H]-methionine

  • Histone H4 peptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

  • Scintillation cocktail

  • Filter paper and filtration apparatus

  • Microplate reader

Procedure:

  • Prepare a serial dilution of GSK3368715 in DMSO.

  • In a 96-well plate, add the assay buffer, the histone H4 peptide substrate, and the diluted GSK3368715.

  • Initiate the reaction by adding the PRMT enzyme and S-adenosyl-L-[methyl-³H]-methionine.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding trichloroacetic acid.

  • Transfer the reaction mixture to a filter paper and wash to remove unincorporated [³H]-SAM.

  • Add scintillation cocktail to the filter paper.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an in vitro PRMT inhibition assay.

Preclinical and Clinical Landscape

Preclinical Activity

GSK3368715 has demonstrated broad anti-proliferative effects across a wide range of cancer cell lines, including those from hematological and solid tumors.[19] In a panel of 249 cancer cell lines, the majority showed significant growth inhibition in response to the compound.[17][23] In vivo studies using mouse xenograft models of diffuse large B-cell lymphoma (DLBCL), pancreatic adenocarcinoma, renal carcinoma, and breast cancer have shown that GSK3368715 can significantly reduce tumor volume and inhibit tumor growth.[21]

A particularly interesting finding is the synergistic effect of GSK3368715 with PRMT5 inhibitors.[14][18] Furthermore, cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene show increased sensitivity to GSK3368715.[14][18] MTAP deficiency leads to the accumulation of 2-methylthioadenosine, an endogenous inhibitor of PRMT5, suggesting a potential biomarker strategy for patient selection.[14][18]

Clinical Trials

GSK3368715 advanced into a Phase 1 clinical trial (NCT03666988) to evaluate its safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy in adult patients with advanced-stage solid tumors and diffuse large B-cell lymphoma.[16][25]

The study involved escalating doses of orally administered GSK3368715.[25] However, the trial was terminated early.[25] The decision was based on a higher-than-expected incidence of thromboembolic events (TEEs), including a grade 5 pulmonary embolism.[25] Additionally, there was limited evidence of target engagement in tumor biopsies at the doses tested and a lack of significant clinical efficacy, with the best response being stable disease in a subset of patients.[25]

Summary of Phase 1 Trial Outcomes (NCT03666988)

ParameterFindingSource
Patient Population Adults with advanced-stage solid tumors and DLBCL[16]
Dose Escalation 50 mg, 100 mg, and 200 mg once daily[25]
Dose-Limiting Toxicities Reported in 25% of patients at the 200 mg dose[25]
Adverse Events Higher-than-expected incidence of thromboembolic events (29% of patients)[25]
Efficacy Best response was stable disease in 29% of patients[25]
Pharmacokinetics Maximum plasma concentration reached within 1 hour post-dosing[25]
Target Engagement Modest and variable in tumor biopsies at 100 mg[25]
Study Status Terminated early[25]

Conclusion and Future Perspectives

GSK3368715 represents a pioneering effort in the development of Type I PRMT inhibitors for cancer therapy. Its potent and selective inhibitory profile, coupled with a well-defined mechanism of action, provided a strong rationale for clinical investigation. The preclinical data, particularly the observed synergy with PRMT5 inhibition and the potential of MTAP status as a biomarker, highlighted promising therapeutic avenues.

However, the challenges encountered in the Phase 1 clinical trial, specifically the safety concerns related to thromboembolic events and the limited clinical activity, underscore the complexities of translating preclinical findings to the clinic. The early termination of the trial provides crucial lessons for the future development of PRMT inhibitors. Further research is warranted to understand the underlying causes of the observed toxicities and to explore alternative dosing strategies or combination therapies that could enhance efficacy while mitigating adverse effects. The journey of GSK3368715, though not leading to a clinical breakthrough, has significantly advanced our understanding of PRMTs as drug targets and will undoubtedly inform the development of the next generation of arginine methyltransferase inhibitors.

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  • 1150164-88-7|Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxyl
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  • Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss | Request PDF - ResearchG
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  • Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxyl
  • Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxyl
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A Technical Guide to the Discovery and Initial Isolation of Novel Fluoroquinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Frontier of Fluoroquinolone Discovery

The fluoroquinolone (FQ) class of synthetic antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad spectrum of activity, high potency, and favorable pharmacokinetic profiles.[1] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is crucial for halting bacterial replication.[1] However, the rise of antimicrobial resistance necessitates a continuous evolution of this vital chemical scaffold. The development of novel FQ derivatives is driven by several key objectives: enhancing efficacy against resistant pathogens, broadening the spectrum of activity, minimizing the potential for resistance development, and improving the overall safety profile to reduce class-associated side effects.[1][2]

This guide provides an in-depth technical overview of the modern workflow for discovering and isolating novel fluoroquinolone derivatives. It is designed for researchers and drug development professionals, moving beyond simple protocols to explain the causal reasoning behind critical experimental choices. We will explore the journey from rational molecular design and synthesis to the rigorous processes of purification, chiral separation, and definitive structural elucidation.

Part 1: Rational Design and Synthesis of the Fluoroquinolone Core

The discovery of new FQ analogues is not a random process; it is a guided exploration of chemical space grounded in a deep understanding of the molecule's structure-activity relationship (SAR). The core FQ pharmacophore offers several key positions where modifications can profoundly influence the compound's biological and physical properties.[3][4]

The Art of Molecular Architecture: Structure-Activity Relationships (SAR)

The quinolone nucleus is a bicyclic system where specific substitutions are critical for function.[5] Understanding SAR is paramount to designing derivatives with desired characteristics.

  • N-1 Position: The substituent here is crucial for DNA gyrase inhibition and bacterial penetration. A cyclopropyl group, as seen in ciprofloxacin, often confers significant potency against Gram-negative bacteria.[4][5] Other groups, like a 2,4-difluorophenyl, can enhance activity against anaerobic bacteria.[4]

  • C-3 Carboxyl and C-4 Carbonyl Groups: These two positions are essential for the binding of the molecule to the DNA gyrase enzyme and are generally considered immutable without a significant loss of biological activity.[5][6]

  • C-6 Fluoro Group: The iconic fluorine atom at this position dramatically increases the potency and cell penetration of the molecule, defining the entire "fluoroquinolone" class.[7] While once considered essential, some newer compounds without this fluorine have shown broad and potent activity.[7]

  • C-7 Position: This position is a major determinant of the antibacterial spectrum and potency. Typically, a nitrogen-based heterocyclic moiety, such as a piperazine ring, is introduced here.[8] Modifications to this ring system are a primary strategy for modulating activity against Gram-positive bacteria and atypical pathogens, as well as influencing the compound's pharmacokinetic profile.[3]

  • C-8 Position: Substitution at this position can influence antibacterial activity and reduce the risk of resistance.[6] For example, an 8-methoxy group can confer a dual-targeting mechanism (inhibiting both DNA gyrase and topoisomerase IV), which slows the development of resistance.[6]

Foundational Synthesis: The Gould-Jacobs Reaction

A prevalent and versatile method for constructing the core quinolone ring system is the Gould-Jacobs reaction. This pathway provides a reliable foundation for producing the key intermediate upon which further diversity is built. The rationale for its use lies in its efficiency in forming the foundational bicyclic structure from readily available starting materials.[9][10]

The process begins with the condensation of a substituted aniline (e.g., 3-chloro-4-fluoroaniline) with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization step to form the quinolone ring.[9]

G A Substituted Aniline (e.g., 3-Chloro-4-fluoroaniline) C Condensation Product (Anilinomethylene Malonate) A->C Condensation B Diethyl Ethoxymethylenemalonate (EMME) B->C D Thermal Cyclization (High-boiling solvent, e.g., Diphenyl Ether) E Ethyl 7-Chloro-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate C->E Heat (~250°C) F Hydrolysis (e.g., NaOH) G Quinolone Carboxylic Acid Core E->G Saponification

Caption: The Gould-Jacobs reaction pathway for core quinolone synthesis.

Experimental Protocol: Synthesis of a Fluoroquinolone Core

This protocol outlines the synthesis of a 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate, a common precursor for drugs like Gatifloxacin.[9]

Materials:

  • 3-Chloro-4-fluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Acetone

Procedure:

  • Condensation: In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 145°C with stirring for 1 hour.[9] Causality: This step proceeds without a solvent, driven by thermal energy to form the anilinomethylene malonate adduct.

  • Cyclization: Add diphenyl ether to the reaction mixture to serve as a high-boiling point solvent. Heat the mixture to 250°C and maintain this temperature for 30 minutes to facilitate thermal cyclization.

  • Isolation of Ester Intermediate: Cool the reaction mixture. Add acetone to precipitate the product and dissolve the diphenyl ether solvent. Filter the solid mass and wash thoroughly with fresh acetone to yield the crude ethyl carboxylate ester.[9]

  • Hydrolysis (Saponification): Suspend the crude ester in a 10% aqueous sodium hydroxide solution. Heat the mixture under reflux for 2-3 hours until the ester is fully hydrolyzed. Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • Precipitation of Carboxylic Acid: After cooling the reaction mixture, filter it to remove any insoluble impurities. Acidify the clear filtrate with hydrochloric acid to a pH of approximately 2-3. This will precipitate the target carboxylic acid.

  • Final Isolation: Filter the resulting precipitate, wash with cold water to remove residual acid and salts, and then with a small amount of cold ethanol. Dry the product under vacuum to yield the pure quinolone carboxylic acid core.

Part 2: Isolation, Purification, and the Chiral Challenge

Following synthesis, the crude product is a heterogeneous mixture containing the target compound, unreacted starting materials, byproducts, and residual solvents. A robust purification strategy is essential to isolate the novel derivative with the high degree of purity required for structural analysis and biological testing.

Primary Isolation and Chromatographic Purification

Initial purification often involves simple techniques like precipitation and filtration, as described in the synthesis protocol.[9] However, to achieve pharmaceutical-grade purity (>99%), chromatographic methods are indispensable.[11]

High-Performance Liquid Chromatography (HPLC) is the workhorse of modern pharmaceutical purification.[11] Reversed-phase HPLC, using a C18 stationary phase, is commonly employed for fluoroquinolones due to their moderate polarity.

G A Crude Synthetic Product B Dissolution in Suitable Solvent (e.g., DMSO/Methanol) A->B C Filtration (0.45 µm filter) (Remove Particulates) B->C D Preparative HPLC (e.g., C18 Column) C->D E Fraction Collection (Based on UV Detection at λmax) D->E F Solvent Evaporation (Rotary Evaporator) E->F G Purity Analysis (Analytical HPLC) F->G H Pure Isolated Compound (>99% Purity) G->H Purity Confirmed G A Pure Isolated Compound B Sample Preparation (Dissolution in Deuterated Solvent, e.g., DMSO-d6) A->B C ¹H and ¹³C NMR Analysis B->C E High-Resolution Mass Spectrometry (HRMS) B->E D 2D NMR (COSY, HSQC) (Connectivity Analysis) C->D Elucidate Connectivity F Data Interpretation & Integration C->F D->F E->F G Confirmed Molecular Structure F->G Data Consistent with Proposed Structure

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Theoretical Framework for Elucidating the Electronic Structure of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Understanding the intricate electronic structure of novel quinoline derivatives is paramount for predicting their reactivity, metabolic stability, and mechanism of action, thereby accelerating the drug discovery pipeline.[4][5] This guide presents a comprehensive theoretical framework for the investigation of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate, a promising but understudied heterocyclic compound. We will detail a robust computational methodology rooted in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to dissect its electronic properties. The causality behind the selection of specific computational parameters is explained, providing a self-validating system for generating reliable and reproducible results. This document serves as both a strategic overview and a practical protocol for researchers aiming to apply quantum chemical calculations to drug design and molecular characterization.[5][6]

Introduction: The Strategic Imperative of Electronic Structure Analysis

Quinolines and their derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][7] The specific biological profile of a quinoline derivative is heavily influenced by the nature and position of substituents on its core heterocyclic structure.[1] Halogen atoms, such as chlorine and fluorine, are known to modulate a molecule's lipophilicity, metabolic stability, and binding affinity through electronic and steric effects.[1][8] The 4-hydroxy and 2-carboxylate groups further contribute to the molecule's electronic landscape and potential for hydrogen bonding and metal chelation.

A thorough understanding of the electronic structure—the distribution of electrons in molecular orbitals, the molecular electrostatic potential, and the nature of electronic transitions—provides invaluable predictive power. It allows for a rational, in silico approach to:

  • Predicting sites of metabolic attack.

  • Understanding potential intermolecular interactions with biological targets.[4]

  • Correlating molecular structure with spectroscopic signatures (UV-Vis, IR, NMR).[9][10]

  • Guiding the synthesis of next-generation analogs with improved pharmacological profiles.[1]

This guide focuses on establishing a definitive theoretical protocol to fully characterize this compound.

The Computational Core: Density Functional Theory (DFT)

DFT has emerged as the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational efficiency, making it ideal for studying systems of pharmaceutical interest.[11][12] It allows us to determine the molecule's ground-state electronic energy, optimized geometry, and a host of derived properties.

Causality of Method Selection: Functional and Basis Set

The accuracy of any DFT calculation hinges on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: For organic molecules like quinoline derivatives, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a robust and widely validated choice for geometry optimizations and electronic property calculations of similar heterocyclic systems, demonstrating good agreement with experimental data.[9][10][13]

  • Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is recommended for this type of study.

    • 6-311: This triple-split valence basis set provides flexibility for valence electrons, which are crucial for chemical bonding and reactivity.

    • ++G: The addition of diffuse functions (++) on both heavy atoms and hydrogen is critical for accurately describing the behavior of lone pairs and anions, and for systems where hydrogen bonding is possible, such as with the 4-hydroxy group.

    • (d,p): Polarization functions (d on heavy atoms, p on hydrogens) are essential to allow for non-spherical electron density distribution, which is necessary to accurately model the bonding in a conjugated system and the effects of electronegative halogen substituents.[10]

This combination of B3LYP/6-311++G(d,p) represents a self-validating system, as it is a well-established level of theory for achieving reliable results for the properties of interest in quinoline-based molecules.[10][14]

Computational Workflow

A rigorous computational study follows a logical progression of steps designed to ensure the final results are derived from a true energy minimum structure.

Caption: A typical workflow for theoretical electronic structure analysis.

Key Electronic Structure Descriptors

From the optimized geometry, we can calculate several key descriptors that provide a deep understanding of the molecule's electronic character.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity and electronic transitions.[13]

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[15]

FMO_Diagram LUMO_label LUMO_label HOMO_label HOMO_label axis Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO   ΔE = E_LUMO - E_HOMO   

Caption: Frontier Molecular Orbitals and the energy gap (ΔE).

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting non-covalent interactions and sites of reactivity.

  • Electron-Rich Regions (Negative Potential, typically red/orange): These areas, such as around the oxygen and nitrogen atoms, are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Electron-Poor Regions (Positive Potential, typically blue): These areas, often around hydrogen atoms (especially the hydroxyl proton), are susceptible to nucleophilic attack and can act as hydrogen bond donors.

  • Neutral Regions (Green): Indicate areas of low electrostatic potential.

The MEP provides a chemically intuitive picture that complements the FMO analysis and is crucial for understanding potential drug-receptor interactions.[16]

Simulating Spectroscopic Properties

A key validation of theoretical models is their ability to reproduce experimental data. Simulating spectra allows for direct comparison and aids in the interpretation of experimental results.

UV-Visible Spectroscopy via TD-DFT

While DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate excited states and simulate electronic absorption spectra (UV-Vis).[13][17] The calculation provides the key electronic transitions, their corresponding excitation energies (which translate to absorption wavelengths, λ_max), and their oscillator strengths (which relate to absorption intensity). This analysis is crucial for understanding the molecule's photophysical properties and confirming the accuracy of the calculated HOMO-LUMO gap. For conjugated systems, the CAM-B3LYP functional is often preferred for TD-DFT as it provides a better description of charge-transfer excitations.[17]

Vibrational Spectroscopy (IR)

The frequencies calculated during the vibrational analysis step (to confirm a true minimum) can be used to simulate the infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, O-H bend). Comparing the simulated IR spectrum with an experimental one is a powerful method for validating the optimized molecular structure.[9][10]

Protocols: A Step-by-Step Guide

The following protocols outline the practical steps for conducting the theoretical analysis using a standard quantum chemistry software package (e.g., Gaussian).

Protocol 1: Ground-State Geometry Optimization and Frequency Analysis
  • Build the Molecule: Construct the 3D structure of this compound using a molecular builder.

  • Create Input File: Set up the calculation input file with the following keywords:

    • #p Opt Freq B3LYP/6-311++G(d,p): This specifies a geometry optimization (Opt) followed by a frequency calculation (Freq) at the B3LYP/6-311++G(d,p) level of theory. #p provides additional output.

    • Geom=Connectivity: Specifies that the initial bonding information should be used.

  • Define Charge and Multiplicity: For this neutral molecule with all paired electrons, specify a charge of 0 and a spin multiplicity of 1.

  • Submit and Monitor: Run the calculation. Monitor its progress to ensure convergence.

  • Validate the Result: Upon completion, open the output file.

    • Confirm that the optimization converged successfully.

    • Crucially, check the frequency calculation results. A true energy minimum will have zero imaginary frequencies . If imaginary frequencies are present, the structure is a transition state, and further optimization is required.

Protocol 2: FMO, MEP, and TD-DFT Analysis
  • Use Optimized Geometry: Use the coordinates from the validated output of Protocol 1 as the input for all subsequent calculations.

  • FMO and Population Analysis: Perform a single-point energy calculation using the keywords #p B3LYP/6-311++G(d,p) Pop=NBO. The output will contain the energies of all molecular orbitals (HOMO, LUMO) and a Natural Bond Orbital (NBO) analysis, which provides insight into charge distribution.

  • MEP Visualization: Use the generated checkpoint file (.chk) from the single-point calculation to create a cube file of the electron density and the electrostatic potential. Visualize this using software like GaussView or Avogadro to generate the MEP surface map.

  • TD-DFT Calculation: Create a new input file using the optimized geometry.

    • #p TD(NStates=10) CAM-B3LYP/6-311++G(d,p): This requests a TD-DFT calculation for the first 10 excited states using the CAM-B3LYP functional, which is well-suited for this purpose.

    • Analyze the output to find the excitation energies and oscillator strengths for the most significant electronic transitions.

Expected Outcomes and Data Presentation

The results of this comprehensive study should be summarized for clarity and comparative analysis.

Table 1: Key Calculated Electronic Properties

PropertyCalculated ValueDescription
Ground State Energy Value (Hartrees)The total electronic energy at the optimized geometry.
Dipole Moment Value (Debye)A measure of the molecule's overall polarity.
HOMO Energy Value (eV)Energy of the highest occupied molecular orbital.
LUMO Energy Value (eV)Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE) Value (eV)Indicator of chemical reactivity and stability.[15]

Table 2: Simulated UV-Vis Absorption Data (TD-DFT)

Transitionλ_max (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁ValueValuee.g., HOMO → LUMO (95%)
S₀ → S₂ValueValuee.g., HOMO-1 → LUMO (80%)
S₀ → S₃ValueValuee.g., HOMO → LUMO+1 (75%)

Conclusion

The theoretical framework outlined in this guide provides a powerful, multi-faceted approach to characterizing the electronic structure of this compound. By employing a validated level of theory (B3LYP/6-311++G(d,p)) and a logical computational workflow, researchers can gain profound insights into the molecule's geometry, reactivity, and spectroscopic properties.[10][13][15] This in silico characterization is not merely an academic exercise; it is a critical, data-driven step in modern drug development, enabling the rational design of more effective and safer therapeutic agents. The methodologies described herein are robust, reproducible, and directly applicable to a wide range of heterocyclic compounds of medicinal interest.

References

  • Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. International Journal of Pharmaceutical and Phytopharmacological Research.
  • An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. PubMed Central.
  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calcul
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Electronic structure of metal quinoline molecules
  • (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Effect of electronic and steric properties of 8-substituted quinolines in gold(III)
  • Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study.
  • Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. PubMed.
  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone.
  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calcul
  • APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN. IJSDR.
  • Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. PubMed Central.
  • The Chemistry of Quinolines.
  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Unknown Source.
  • Target-Related Applications of First Principles Quantum Chemical Methods in Drug Design. Unknown Source.
  • 4-Hydroxyquinoline-2-carboxylic acid hydr
  • Applications of Quantum Computing in Drug Design and Molecular Simul
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
  • Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxyl
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Synthesis, Electrochemistry, Crystal Structures, and Optical Properties of Quinoline Derivatives with a 2,2′-Bithiophene Motif.
  • Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. Semantic Scholar.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Unknown Source.
  • (PDF) Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds.
  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

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Methodological & Application

Assay development using Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate as a standard

Author: BenchChem Technical Support Team. Date: January 2026

Assay Development and Implementation of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate as a Reference Standard in Kinase Inhibition Assays

Introduction

The discovery and development of novel kinase inhibitors are pivotal in the therapeutic intervention of numerous diseases, including cancer and inflammatory disorders. A critical component of high-throughput screening (HTS) and lead optimization in kinase drug discovery is the use of robust and well-characterized reference standards.[1][2] These standards are essential for validating assay performance, ensuring data reproducibility, and accurately quantifying the potency of test compounds.

This compound is a halogenated 4-hydroxyquinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including kinase inhibition.[3] Its designation as a "Protein Degrader Building Block" suggests its potential utility in assays related to targeted protein degradation, a rapidly emerging therapeutic modality often intertwined with kinase signaling pathways.

This document provides a comprehensive guide for utilizing this compound as a reference standard in both fluorescence-based and HPLC-based kinase assay platforms. We will detail its physicochemical properties, provide step-by-step protocols for its implementation, and discuss data analysis and interpretation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource/Method
CAS Number 1150164-88-7[4][5]
Molecular Formula C₁₁H₇ClFNO₃[4]
Molecular Weight 255.6 g/mol [4]
Purity ≥98%[4][6]
Appearance Light beige to yellowish crystalline powderPredicted based on similar quinoline structures[7]
Solubility Soluble in DMSO (>10 mg/mL); sparingly soluble in methanol; poorly soluble in aqueous buffersPredicted based on structure
UV-Vis Absorbance (λmax) ~315 nm and ~350 nmPredicted based on 4-hydroxyquinoline scaffold[8]
Molar Extinction Coefficient (ε) Not Determined-
Fluorescence Properties Excitation: ~350 nm, Emission: ~450 nmPredicted based on 4-hydroxyquinoline scaffold[8][9]
Storage Room temperature, desiccated[4]

Note: Spectroscopic and solubility properties are predicted based on the known characteristics of the 4-hydroxyquinoline core structure. It is highly recommended that users experimentally verify these parameters in their specific assay buffers.

Assay Principles and Applications

This compound can serve as a versatile standard in various kinase assay formats. Its inherent fluorescence and UV absorbance allow for its use in multiple detection modalities.

Fluorescence-Based Kinase Activity Assays (e.g., TR-FRET, FP)

In many homogenous kinase assays, the activity of the enzyme is monitored by the phosphorylation of a substrate, often detected by a specific antibody.[10] While this compound would not be the primary fluorescent probe in such assays, its intrinsic fluorescence can be a double-edged sword. It can serve as a useful internal control for detecting interference from test compounds that are also fluorescent (a common liability). By running parallel assays in the absence of kinase reaction components, one can identify compounds that directly interfere with the fluorescence signal.

HPLC-Based Assays for Kinase Activity and Inhibitor Potency

A more direct and robust application is its use as an internal or external standard in a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. HPLC assays can directly measure the consumption of ATP or the formation of ADP, providing a direct readout of kinase activity.[11] The compound's defined structure and high purity make it an excellent candidate for a reference standard to ensure the precision and accuracy of the chromatographic analysis.

The workflow below illustrates a typical HPLC-based kinase assay where this compound would be used as a standard.

HPLC_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis prep_standard Prepare Standard Stock (Methyl 7-chloro-8-fluoro-4- hydroxyquinoline-2-carboxylate) in DMSO add_standard Add Standard (Internal Standard Method) prep_standard->add_standard Internal Standard prep_kinase Prepare Kinase, Substrate, ATP, and Test Compounds reaction Incubate Kinase, Substrate, ATP, and Inhibitors at 37°C prep_kinase->reaction quench Quench Reaction (e.g., with EDTA) reaction->quench quench->add_standard hplc Inject onto RP-HPLC System add_standard->hplc detect UV Detection (e.g., 254 nm) Quantify ATP/ADP Peaks hplc->detect analyze Calculate % Inhibition detect->analyze

Caption: Workflow for an HPLC-based kinase assay using the compound as an internal standard.

Protocols

The following protocols are provided as a starting point and should be optimized for the specific kinase and assay conditions being used.

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Accurate preparation of the standard is crucial for generating reliable standard curves and for accurate quantification. DMSO is the recommended solvent due to the predicted low aqueous solubility of the compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous, HPLC grade

  • Microcentrifuge tubes

  • Calibrated precision pipettes

Procedure:

  • Prepare 10 mM Stock Solution: a. Carefully weigh out 2.56 mg of this compound. b. Dissolve the powder in 1.0 mL of 100% DMSO to create a 10 mM stock solution. c. Vortex thoroughly until fully dissolved. Centrifuge briefly to collect the solution at the bottom of the tube. d. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare Working Solutions: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution. b. Prepare intermediate dilutions in 100% DMSO as needed for your specific assay format. c. For the final assay plate, further dilute the standard in the appropriate assay buffer. Crucially, ensure the final concentration of DMSO in the assay well is consistent across all samples and does not exceed a level that affects enzyme activity (typically <1%).

Protocol 2: HPLC-Based Kinase Assay using the Compound as an Internal Standard

Rationale: This protocol describes the use of the compound as an internal standard to quantify ATP and ADP, allowing for a direct measurement of kinase activity. The internal standard corrects for variations in injection volume and potential matrix effects.[12]

Materials:

  • Kinase of interest and its specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (potential inhibitors)

  • Quenching solution (e.g., 100 mM EDTA in water)

  • 10 mM stock solution of the standard (from Protocol 1)

  • 96-well reaction plate

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Set up Kinase Reaction: a. In a 96-well plate, add 5 µL of test compound dilutions (or DMSO for controls). b. Add 20 µL of a 2X kinase/substrate mix prepared in kinase reaction buffer. c. Pre-incubate for 10-15 minutes at room temperature. d. Initiate the reaction by adding 25 µL of a 2X ATP solution prepared in kinase reaction buffer. The final reaction volume will be 50 µL. e. Incubate the plate at 37°C for the desired time (e.g., 60 minutes). This should be within the linear range of the reaction.

  • Quench and Prepare for HPLC: a. Stop the reaction by adding 25 µL of quenching solution. b. Add 25 µL of a pre-determined concentration of the this compound standard (e.g., a 4X solution to reach a final 1X concentration). The optimal concentration of the internal standard should be determined during method development to provide a clean, well-resolved peak. c. Mix the plate well and centrifuge to pellet any precipitate.

  • HPLC Analysis: a. Set up the HPLC method. An example gradient might be:

    • Column: C18, 4.6 x 150 mm, 5 µm
    • Mobile Phase A: 100 mM potassium phosphate, pH 6.5
    • Mobile Phase B: 100% Methanol
    • Gradient: 0-10 min, 0-30% B; 10-12 min, 30-100% B; 12-15 min, 100% B; 15-20 min, re-equilibrate at 0% B.
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 254 nm b. Inject 20-50 µL of the supernatant from the quenched reaction. c. Identify and integrate the peaks for ATP, ADP, and the internal standard.

Data Analysis and Interpretation

  • Calculate Response Factors: For both ATP and ADP, calculate the response factor (RF) relative to the internal standard (IS).

    • RF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS)

  • Quantify ATP and ADP: In the experimental samples, use the peak areas and the calculated RF to determine the concentration of ATP and ADP.

    • Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / RF)

  • Calculate Percent Conversion or Inhibition:

    • % Conversion = ([ADP] / ([ATP] + [ADP])) * 100

    • % Inhibition = 100 * (1 - (% Conversion with Inhibitor / % Conversion with DMSO control))

  • Determine IC₅₀ Values: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The relationship between these analytical steps is visualized in the diagram below.

Data_Analysis_Flow raw_data Raw Chromatogram (Peak Areas for ATP, ADP, IS) calc_conc Calculate Concentrations of ATP and ADP using IS raw_data->calc_conc calc_conv Calculate % Conversion for each well calc_conc->calc_conv calc_inhib Calculate % Inhibition relative to controls calc_conv->calc_inhib plot_curve Plot % Inhibition vs. [Inhibitor] calc_inhib->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Data analysis pipeline from raw HPLC data to IC50 determination.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape or Resolution - Inappropriate mobile phase pH or composition.- Column degradation.- Compound precipitation in the mobile phase.- Optimize mobile phase pH and organic solvent gradient.- Replace the HPLC column.- Ensure the final sample solvent is compatible with the initial mobile phase conditions.
High Variability in Results - Inaccurate pipetting.- Inconsistent incubation times.- Instability of the compound or reagents.- Use calibrated pipettes and proper technique.- Use a multi-channel pipette or automated liquid handler for consistent timing.- Prepare fresh reagents and store them properly.
No or Low Kinase Activity - Inactive enzyme or ATP.- Sub-optimal buffer conditions (pH, Mg²⁺).- Presence of a strong inhibitor in the buffer or DMSO.- Verify enzyme activity with a positive control inhibitor.- Test a new batch of ATP.- Optimize buffer components.- Use high-purity, anhydrous DMSO.
Internal Standard Peak Overlaps with Other Peaks - Chromatographic conditions are not optimal.- Adjust the mobile phase gradient to better resolve the peaks.- Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18).

References

  • Vertex AI Search, this compound, min 98%, 1 gram. (URL not available)
  • Echemi, Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxyl
  • Eurofins DiscoverX, Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. (URL not available)
  • Journal of the American Chemical Society, Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. (URL: [Link])

  • AssayQuant, Small Molecule CRO Services for Kinase Discovery. (URL not available)
  • ResearchGate, THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. (URL: [Link])

  • NCBI, Assay Development for Protein Kinase Enzymes. (URL: [Link])

  • PubMed, Screening assays for tyrosine kinase inhibitors: A review. (URL: [Link])

  • ResearchGate, Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, ‎Antibacterial, antifungal activities, and POM studies for the Identification of the Pharmacophore ‎Sites. (URL: [Link])

  • BenchChem, A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. (URL not available)
  • ResearchGate, Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (URL: [Link])

  • PubMed, Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (URL: [Link])

  • Indian Journal of Chemistry, Photo physical properties of 8-hydroxy quinoline. (URL not available)
  • CP Lab Safety, this compound, 98% Purity, C11H7ClFNO3, 25 grams. (URL not available)
  • Hep Journals, Synthesis and photoluminescence properties of 8-hydroxyquinoline derivatives and their metallic complexes. (URL: [Link])

  • Digital Repository, Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, ‎Antibacterial, antifungal activities, and POM studies for the Identification of the Pharmacophore ‎Sites. (URL: [Link])

  • BenchChem, Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. (URL not available)
  • PMC, Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])

  • MDPI, Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (URL: [Link])

  • ResearchGate, A Review on Novel Analytical Method Development and Validation by RP-HPLC Method. (URL: [Link])

  • ResearchGate, Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (URL: [Link])

  • MDPI, Novel HPLC-Assisted Method for Investigation of the Antioxidant Activity of Plant Extracts. (URL: [Link])

  • ResearchGate, HPLC method development for drug discovery LCMS assays in rapid PK applications. (URL: [Link])

  • Asian Journal of Pharmaceutical Research, Steps involved in HPLC Method Development. (URL not available)
  • ACS Publications, Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (URL: [Link])

  • NIH, Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. (URL: [Link])

  • ResearchGate, Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety | Request PDF. (URL: [Link])

  • ResearchGate, Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (URL: [Link])

  • Baxendale Group - Durham University, Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (URL: [Link])

  • PubChem, 7-Chloro-4-hydroxyquinoline. (URL: [Link])

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Application Note: A High-Throughput Screening Protocol for the Identification of Bioactive Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] High-Throughput Screening (HTS) provides a robust platform for the rapid evaluation of large quinoline-based compound libraries to identify novel hit compounds for drug discovery programs.[4][5] This guide offers a comprehensive, field-proven protocol for conducting an HTS campaign for quinoline derivatives. We delve into the critical choices of screening strategy, detailed methodologies for assay validation, primary screening, and hit confirmation, with a special focus on overcoming the inherent challenges associated with this chemical class, such as autofluorescence and poor solubility.

Foundational Strategy: Choosing the Right Screening Approach

The success of an HTS campaign is fundamentally tied to the initial strategic decision between a target-based or a phenotypic screening approach. This choice dictates the experimental design and the nature of the primary biological question being asked.

  • Target-Based Screening: This hypothesis-driven approach measures the direct interaction of a compound with a pre-selected, purified molecular target (e.g., an enzyme or receptor).[6][7] Its primary advantage is that the mechanism of action (MOA) is known from the outset, which can streamline the subsequent lead optimization process.[8] However, a potent hit in a biochemical assay may not translate to cellular activity due to poor membrane permeability or rapid efflux.[6]

  • Phenotypic Screening: This empirical approach assesses the effect of a compound on the overall phenotype of a cell or organism, without a preconceived notion of the molecular target.[7][9] This strategy is advantageous for identifying compounds that work through novel mechanisms and inherently selects for cell-permeable molecules.[6] A significant challenge, however, is the subsequent, often complex, process of target deconvolution to identify the compound's MOA.[7]

Historically, phenotypic screening has been highly successful in discovering first-in-class medicines. For quinoline libraries, where diverse biological activities are common, a phenotypic approach such as a cell viability screen can be a powerful discovery engine.[10][11]

Pre-Screening & Assay Validation: The Blueprint for Success

Rigorous validation is non-negotiable; it ensures that the assay is robust, reproducible, and suitable for the HTS format.[12][13] An inadequately validated assay will lead to a high rate of false positives and negatives, wasting significant resources.[14]

Compound Library Management

Quinoline derivatives often exhibit poor aqueous solubility due to their hydrophobic aromatic structure.[15][16][17] This must be addressed prior to screening.

  • Solubilization: Prepare 10 mM stock solutions in 100% Dimethyl Sulfoxide (DMSO).

  • Quality Control: Assess the purity and identity of a representative subset of the library via LC-MS.

  • Storage: Store library plates at -20°C or -80°C in a desiccated environment to prevent water absorption and compound precipitation.

  • DMSO Tolerance: The final concentration of DMSO in the assay well should be kept low (typically ≤ 0.5%) and be consistent across all wells to avoid solvent-induced artifacts.[13]

Assay Miniaturization and Validation

The goal is to transfer the assay from a larger format (e.g., 96-well plate) to a high-density format (e.g., 384- or 1536-well plate) without compromising performance.[18]

Key Validation Protocol:

  • Plate Uniformity Assessment: Prepare multiple 384-well plates where half the wells contain the "Max" signal control (e.g., cells + 0.5% DMSO, negative control) and the other half contain the "Min" signal control (e.g., cells + potent cytotoxic agent, positive control).[13]

  • Incubation: Incubate the plates under the exact conditions planned for the primary screen.

  • Data Acquisition: Read the plates on the HTS plate reader.

  • Statistical Analysis: Calculate the following key performance metrics for each plate over at least three independent runs.[12][13][19]

Parameter Formula Acceptance Criterion Rationale
Signal-to-Background (S/B) Mean(Max Signal) / Mean(Min Signal)> 5Defines the dynamic range of the assay. A larger window makes it easier to identify hits.
Coefficient of Variation (%CV) (StdDev / Mean) * 100< 15%Measures the relative variability of the data. High CV indicates inconsistency in the assay.
Z-Prime Factor (Z') 1 - [3*(StdDevMax + StdDevMin) / |MeanMax - MeanMin|]> 0.5The gold standard for HTS assay quality. A Z' > 0.5 indicates excellent separation between the control signals and low data variability, making the assay suitable for screening.[18]

A consistent Z' factor above 0.5 across multiple days confirms that the assay is robust and ready for the full-scale primary screen.[18]

The High-Throughput Screening Workflow

The HTS process is a multi-step cascade designed to efficiently identify and validate compounds with the desired biological activity from a large library.[20]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation PS Single-Concentration Screen (e.g., 10 µM) ~100,000 Compounds HC Hit Confirmation Re-test Primary Hits PS->HC Identify 'Primary Hits' (~1-2% Hit Rate) CR Counter-Screening (e.g., Autofluorescence Assay) HC->CR Confirm Activity DR Dose-Response Analysis (8-point curve) Determine IC50/EC50 CR->DR Eliminate False Positives SAR Structure-Activity Relationship (SAR) DR->SAR Prioritize 'Confirmed Hits' (Potency & Efficacy) LO Lead Optimization SAR->LO

Caption: A typical high-throughput screening (HTS) workflow from primary screen to lead generation.

Protocol: Primary Cell-Based Cytotoxicity Screen

This protocol describes a luminescent cell viability assay to identify quinoline compounds that are cytotoxic to a cancer cell line (e.g., A549 lung carcinoma).[10] The assay measures intracellular ATP levels, which correlate directly with the number of metabolically active cells.

Materials:

  • Cell Line: A549 human lung carcinoma cells.

  • Quinoline Library: 10 mM stock solutions in DMSO, arrayed in 384-well plates.

  • Assay Plates: 384-well, solid white, sterile, tissue culture-treated plates.

  • Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent).

  • Controls: Staurosporine (positive control), 0.5% DMSO in media (negative control).

  • Instrumentation: Automated liquid handler, multi-well plate luminometer.

Step-by-Step Procedure:

  • Cell Seeding: Using an automated dispenser, seed 2,000 A549 cells in 40 µL of culture medium into each well of the 384-well assay plates.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Transfer: Using a pintool or acoustic dispenser, transfer ~200 nL of compound from the library plates to the assay plates. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.2%.

    • Design Rationale: Columns 23 and 24 of each plate should be reserved for controls: 16 wells for the negative control (DMSO only) and 16 wells for the positive control (e.g., 1 µM Staurosporine). This is critical for calculating plate-based statistics like Z'.

  • Treatment Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Signal Development: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo® reagent to all wells.

  • Luminescence Reading: Incubate for 10 minutes at room temperature on an orbital shaker to induce cell lysis. Read the luminescent signal on a plate reader with an integration time of 0.5 seconds per well.

Data Analysis and Hit Identification
  • Normalization: Raw luminescence data from each well is normalized to the intra-plate controls. The percent inhibition is calculated as: % Inhibition = 100 * (1 - [Signal_Compound - Mean_Positive_Control] / [Mean_Negative_Control - Mean_Positive_Control])

  • Hit Calling: A primary "hit" is typically defined as any compound that exhibits an inhibition greater than three standard deviations from the mean of the negative controls (DMSO wells).[21] This threshold-based approach identifies statistically significant activity.

Hit Triage: Separating True Signals from Artifacts

A primary hit is not a confirmed lead. A rigorous triage process is essential to eliminate false positives and prioritize the most promising compounds for follow-up studies.[22]

The Challenge of Quinoline Autofluorescence

The extended π-electron system in the quinoline ring makes many of these compounds intrinsically fluorescent.[23] This property can cause significant interference in fluorescence-based assays (e.g., FRET, fluorescence polarization).

Protocol: Autofluorescence Counter-Screen

  • Prepare Plates: In a 384-well black, clear-bottom plate, add the primary hits at the screening concentration (10 µM) to assay buffer (without cells or other assay reagents).

  • Read Fluorescence: Use a fluorescence plate reader to scan for emission across a range of wavelengths, using the same excitation wavelength as the primary assay.

  • Analysis: A significant, concentration-dependent increase in fluorescence identifies the compound as autofluorescent. Such hits from a fluorescence-based primary screen are likely false positives and should be deprioritized or re-tested in an orthogonal assay.[23]

Dose-Response Analysis and Potency Determination

Confirmed, non-interfering hits must be evaluated for their potency.

  • Serial Dilution: Prepare an 8-point, 3-fold serial dilution for each confirmed hit, starting at a top concentration of 50 µM.

  • Repeat Assay: Run the primary assay with these dilutions in triplicate.

  • Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).

Hit_Triage cluster_0 Input cluster_3 Output Input Primary Hits (Single-Point Activity) Reconfirm Re-test in Primary Assay Input->Reconfirm Orthogonal Test in Orthogonal Assay (e.g., Luminescence vs. Fluorescence) Reconfirm->Orthogonal end_node_1 Discard Reconfirm->end_node_1 Reconfirm->end_node_1 Not Confirmed Fluorescence Autofluorescence Check Orthogonal->Fluorescence Aggregation Aggregation Assay (e.g., with detergent) Fluorescence->Aggregation Not an Artifact DoseResponse IC50 Determination Aggregation->DoseResponse FinalHits Confirmed, Prioritized Hits DoseResponse->FinalHits

Caption: Decision workflow for hit confirmation and triage to eliminate common assay artifacts.

Conclusion and Forward Look

This application note provides a comprehensive framework for designing and executing a high-throughput screen for quinoline-based compound libraries. By prioritizing rigorous assay validation, implementing a systematic screening cascade, and proactively addressing the specific challenges of the quinoline scaffold, researchers can significantly increase the probability of identifying high-quality, validated hits. These hits serve as the crucial starting point for structure-activity relationship (SAR) studies and the subsequent optimization journey from a hit to a clinical candidate.[18]

References

  • Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Quinoline Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening in Antibacterial Drug Discovery.
  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.
  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • ResearchGate. (n.d.). Chemical structures of (a) quinoline containing drugs and clinical....
  • Benchchem. (n.d.). High-Throughput Screening of a 2-Aminoquinoline Library: Application Notes and Protocols for Drug Discovery.
  • UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • NIH National Center for Biotechnology Information. (n.d.). Analysis of High Throughput Screening Assays using Cluster Enrichment.
  • IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application.
  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis.
  • NIH National Center for Biotechnology Information. (2012). Assay Guidance Manual: HTS Assay Validation.
  • Benchchem. (n.d.). overcoming solubility issues with 2-(4-fluorophenyl)quinolin-7-amine.
  • High-Throughput Screening Center. (n.d.). Introduction.
  • PubMed Central. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
  • Benchchem. (n.d.). Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide.
  • AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PubMed. (n.d.). Phenotypic vs. target-based drug discovery for first-in-class medicines.
  • Scientist.com. (2013). Drug Discovery: Target Based Versus Phenotypic Screening.
  • Clinical Pharmacology & Therapeutics. (2013). Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines.
  • Life Chemicals. (2022). Phenotypic and target-based HTS in drug discovery.
  • RSC Advances. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).

Sources

Application Notes and Protocols: Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate as a Versatile Building Block for VHL-Recruiting Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation and the Role of Quinoline Scaffolds

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering a novel pharmacological approach to eliminate disease-causing proteins rather than merely inhibiting their function.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, inducing the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[2]

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design due to its well-defined substrate recognition domain and the availability of potent small molecule ligands.[3] Within the diverse chemical space of VHL ligands, quinoline-based scaffolds have shown significant promise. Their rigid bicyclic structure provides a robust platform for introducing various substituents to optimize binding affinity and vector projections for linker attachment.

This application note introduces Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate (Product ID: GC-8432), a novel, highly functionalized building block designed for the efficient synthesis of VHL-recruiting PROTACs. We will provide a comprehensive overview of its hypothesized utility as a VHL ligand, detailed protocols for its incorporation into a PROTAC, and the necessary assays for the characterization and validation of the final degrader molecule.

Scientific Rationale: Hypothesized Role as a VHL E3 Ligase Ligand

While direct structural evidence for the binding of this compound to VHL is not yet publicly available, its structural features strongly suggest its potential as a potent VHL ligand. Structure-activity relationship (SAR) studies of known quinoline-based VHL inhibitors have highlighted several key features for effective binding, which are present in this molecule.[4]

The 4-hydroxyquinoline core is a well-established pharmacophore that can mimic the hydroxyproline residue of the endogenous VHL substrate, HIF-1α, forming critical hydrogen bonds within the VHL binding pocket.[3] The substituents at the 7 and 8 positions (chloro and fluoro, respectively) are hypothesized to enhance binding affinity and modulate physicochemical properties. The methyl ester at the 2-position provides a strategic and readily modifiable handle for linker attachment, a crucial step in PROTAC synthesis.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₇ClFNO₃
Molecular Weight 255.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and other common organic solvents
Purity (by HPLC) ≥98%

Experimental Protocols

Part 1: Synthesis of a VHL-based PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, starting with the saponification of the methyl ester of this compound, followed by amide coupling to a linker and subsequent conjugation to a POI ligand.

Protocol 1.1: Saponification of the Methyl Ester

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate. This product is often used in the next step without further purification.

Protocol 1.2: Amide Coupling to a Linker

This protocol assumes the use of a linker with a terminal amine group.

  • Activation: Dissolve the crude carboxylic acid intermediate (1.0 eq) in anhydrous dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) and stir at room temperature for 15 minutes.

  • Coupling: Add the amine-terminated linker (1.1 eq) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Purification: Purify the crude product by reverse-phase preparative HPLC to obtain the VHL ligand-linker conjugate.

Protocol 1.3: Final PROTAC Assembly

The final step involves coupling the VHL ligand-linker conjugate to the POI ligand. The choice of coupling chemistry will depend on the functional groups present on the linker and the POI ligand. For this example, we will assume a second amide bond formation.

  • Activation: In a separate flask, activate the carboxylic acid group on your POI ligand (1.0 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF.

  • Coupling: Add the VHL ligand-linker conjugate with a terminal amine (1.1 eq) to the activated POI ligand solution.

  • Reaction and Purification: Follow the reaction and purification procedures as described in Protocol 1.2.

Part 2: Analytical Characterization of the Synthesized PROTAC

Thorough characterization is essential to confirm the identity, purity, and stability of the final PROTAC molecule.

[5]Workflow for PROTAC Characterization

G A Synthesized PROTAC B LC-MS Analysis A->B C ¹H and ¹³C NMR A->C D High-Resolution MS A->D E Purity Assessment (HPLC) B->E F Structural Confirmation C->F G Elemental Composition D->G

Caption: Analytical workflow for PROTAC characterization.

Protocol 2.1: LC-MS Analysis

  • Objective: To confirm the molecular weight of the PROTAC and assess its purity.

  • Method:

    • Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of water and acetonitrile containing 0.1% formic acid.

    • Monitor the eluent by both a UV detector (e.g., at 254 nm) and a mass spectrometer (in ESI positive mode).

  • Expected Outcome: A major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the PROTAC. The purity can be estimated from the peak area in the UV chromatogram.

Protocol 2.2: NMR Spectroscopy

  • Objective: To confirm the chemical structure of the PROTAC.

  • Method:

    • Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra. 2D NMR techniques (e.g., COSY, HSQC) can be used for more complex structures.

  • Expected Outcome: The NMR spectra should be consistent with the expected structure of the PROTAC, with all expected protons and carbons accounted for.

Part 3: Biological Validation of PROTAC Activity

The following protocols are designed to confirm that the synthesized PROTAC can induce the degradation of the target POI in a proteasome-dependent manner.

[1]Protocol 3.1: Western Blot for Protein Degradation

  • Objective: To quantify the reduction in the levels of the target POI following PROTAC treatment.

  • Method:

    • Cell Treatment: Plate cells and treat with increasing concentrations of the PROTAC for a set period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Harvest the cells and lyse them to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

    • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Analysis: Quantify the band intensities to determine the extent of POI degradation relative to the loading control.

Protocol 3.2: Immunoprecipitation for Ternary Complex Formation

  • Objective: To provide evidence for the formation of the POI-PROTAC-VHL ternary complex. *[2] Method:

    • Cell Treatment: Treat cells with the PROTAC or vehicle control.

    • Cell Lysis: Lyse the cells under non-denaturing conditions.

    • Immunoprecipitation: Incubate the cell lysates with an antibody against VHL (or the POI).

    • Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.

    • Western Blot: Elute the bound proteins and analyze by Western blot, probing for the POI (if VHL was immunoprecipitated) or VHL (if the POI was immunoprecipitated).

  • Expected Outcome: The presence of the POI in the VHL immunoprecipitate (or vice versa) from PROTAC-treated cells, but not from control cells, indicates the formation of the ternary complex.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in coupling reactions Incomplete reaction; degradation of reagents.Ensure anhydrous conditions. Use fresh coupling reagents. Optimize reaction time and temperature.
Poor PROTAC solubility High molecular weight and lipophilicity.Modify the linker with more polar groups (e.g., PEG). Consider formulation with solubility enhancers for in vivo studies.
No protein degradation observed Poor cell permeability; unstable PROTAC; incorrect linker length/geometry.Assess cell permeability (e.g., using a Caco-2 assay). Synthesize analogs with different linker lengths and compositions.
"Hook effect" in degradation assays Formation of non-productive binary complexes at high PROTAC concentrations.Perform a full dose-response curve to observe the biphasic degradation profile.

Conclusion

This compound is a promising and versatile building block for the synthesis of VHL-recruiting PROTACs. Its strategic functionalization provides a robust scaffold for creating potent and selective protein degraders. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers to effectively utilize this building block in their targeted protein degradation research and drug discovery efforts.

References

  • BenchChem. (2025). Technical Support Center: PROTAC Synthesis with VHL Ligands.
  • BenchChem. (2025). A Comparative Guide to LC-MS Analysis for PROTAC Identity and Purity.
  • Taylor & Francis. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • BenchChem. (2025). Analytical techniques for identifying impurities in PROTAC synthesis.
  • American Chemical Society. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
  • BenchChem. (2025). Application Notes and Protocols for Designing VHL-based PROTACs.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • American Chemical Society. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers.
  • ResearchGate. (n.d.). Structure of the standard VHL ligand (1). a)
  • National Center for Biotechnology Information. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders.
  • Royal Society of Chemistry. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews.
  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists.
  • RCSB PDB. (2023). 8EI3: Crystal structure of VHL in complex with H313, a Helicon Polypeptide.
  • ResearchGate. (n.d.). Crystal Structure of the CRL2 VHL Complex.
  • ResearchGate. (n.d.). Chemical structures of VHL ligands and their binding affinities to VHL....
  • Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews.
  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship of quinoline carboxylic acids.
  • National Center for Biotechnology Information. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.

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Application Note and Protocols for the Experimental Use of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Quinolone Scaffolds

The quinoline and quinolone structural motifs are cornerstones in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. Their planar structure and potential for diverse substitutions allow for fine-tuning of their interactions with various biological targets. Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate is a novel synthetic quinolone derivative. While specific literature on this exact molecule is emerging, its structural similarity to other biologically active quinolones suggests significant potential as a modulator of key cellular pathways implicated in disease, particularly in oncology.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental use of this compound in a cell culture setting. It outlines a potential mechanism of action based on related compounds, detailed protocols for assessing its biological activity, and best practices for data interpretation.

Inferred Mechanism of Action: Targeting Pro-Survival Signaling

Many quinoline-based compounds have been identified as potent inhibitors of critical signaling pathways that drive cancer cell proliferation and survival. Notably, derivatives of the quinoline scaffold have been shown to target receptor tyrosine kinases such as EGFR and HER-2, as well as downstream pathways like the PI3K/Akt cascade[2][3]. The 4-hydroxy-2-quinolinone core is a privileged structure known for its diverse biological activities, including the inhibition of kinases[2].

We hypothesize that this compound may exert its cytotoxic effects by inhibiting a key kinase in a pro-survival signaling pathway. The chloro and fluoro substitutions on the quinoline ring can enhance binding affinity and cellular uptake. The carboxylate group at the 2-position may also contribute to target engagement. A plausible mechanism is the inhibition of a kinase, leading to the downstream deactivation of pro-survival proteins and the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/HER-2) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes Compound Methyl 7-chloro-8-fluoro-4- hydroxyquinoline-2-carboxylate Compound->RTK Inhibits

Caption: Hypothetical Signaling Pathway Inhibition by the Compound.

Experimental Protocol I: Assessment of Cytotoxicity using MTS Assay

To determine the cytotoxic effects of this compound on cancer cells, a colorimetric MTS assay can be employed. This assay measures the reduction of a tetrazolium compound (MTS) by viable cells to a formazan product, which is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTS Assay:

    • After the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in the dark.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Illustrative Data Presentation

The following table presents hypothetical data from an MTS assay performed on MCF-7 cells treated with this compound for 48 hours.

Compound Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100.0
0.11.2110.07696.6
10.9870.06578.7
100.6320.04150.4
500.2150.02317.1
1000.1030.0158.2

This data is for illustrative purposes only.

Experimental Workflow Visualization

G start Start step1 Seed Cells in 96-well plate start->step1 step2 Incubate Overnight step1->step2 step3 Prepare Compound Dilutions step2->step3 step4 Treat Cells step3->step4 step5 Incubate (24-72h) step4->step5 step6 Add MTS Reagent step5->step6 step7 Incubate (1-4h) step6->step7 step8 Read Absorbance (490 nm) step7->step8 step9 Data Analysis (Calculate IC50) step8->step9 end End step9->end

Caption: Workflow for the MTS Cytotoxicity Assay.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following controls and validation steps should be integrated into the protocol:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to validate the assay's ability to detect cell death.

  • Reproducibility: Perform each experiment with at least three biological replicates and multiple technical replicates for each condition.

  • Microscopy: Visually inspect the cells under a microscope before and after treatment to confirm the cytotoxic effects observed in the assay and to check for signs of contamination or unusual cell morphology.

  • Orthogonal Assays: Validate the findings from the MTS assay with an alternative method that measures a different cellular parameter, such as a membrane integrity assay (e.g., LDH release) or a caspase activity assay to confirm apoptosis.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for the initial characterization of its cytotoxic activity in cancer cell lines. Further investigations should focus on elucidating the precise molecular mechanism of action, including target identification and validation, as well as evaluating its efficacy and safety in more complex in vitro and in vivo models.

References

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. ACS Publications. Available at: [Link]

  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. Available at: [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC. Available at: [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Available at: [Link]

  • This compound, min 98%, 1 gram. Oakwood Chemical. Available at: [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available at: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. Available at: [Link]

  • Gluconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs. ResearchGate. Available at: [Link]

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Analytical methods for the quantification of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Quantification of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Introduction

This compound is a halogenated quinoline derivative.[1][2][3][4] Compounds of the quinoline class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[5][6] Accurate and precise quantification of this specific molecule is paramount for various stages of the drug development pipeline, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed analytical methods for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) Q2(R1).[7][8][9][10][11]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile and thermally labile compounds. Given the aromatic quinoline core, this compound possesses a strong chromophore, making it ideally suited for UV detection. The method described here utilizes a reversed-phase C18 column, which separates compounds based on their hydrophobicity. The analyte is retained on the nonpolar stationary phase and is eluted by a polar mobile phase. The choice of a C18 column is based on its wide applicability and proven efficacy in separating a broad range of quinoline derivatives.[5][12][13]

Experimental Protocol

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions

  • Mobile Phase: A mixture of Acetonitrile and 0.1% Formic acid in water (v/v). The exact ratio should be optimized for best peak shape and retention time, starting with a 60:40 (Acetonitrile:Aqueous) mixture. The addition of formic acid helps to suppress the ionization of the hydroxyl group, leading to better peak symmetry.

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the diluent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

  • Column: C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (Gradient or Isocratic, to be optimized).

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (typically in the 220-350 nm range for quinoline derivatives).[5]

4. Sample Preparation

  • Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Method Validation Summary

All validation parameters should be assessed according to ICH Q2(R1) guidelines.[7][8][11]

Parameter Specification Typical Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Specificity No interference from blank/placeboConfirmed
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Weighing Dilution Serial Dilutions Standard->Dilution Stock Sol. Sample Sample Dissolution Filtration Filtration (0.45 µm) Sample->Filtration HPLC HPLC Injection Dilution->HPLC Filtration->HPLC UV_Detector UV Detection HPLC->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: HPLC-UV analysis workflow.

Method 2: UV-Vis Spectrophotometry

Principle of the Method

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds with significant UV absorbance. Aromatic compounds, such as quinolines, exhibit characteristic absorption bands in the UV region due to π-π* electronic transitions.[14][15][16] The absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. This method is particularly useful for the analysis of pure substances or simple mixtures where interfering substances do not absorb at the analytical wavelength.

Experimental Protocol

1. Instrumentation and Materials

  • UV-Vis Spectrophotometer (double beam).

  • Matched quartz cuvettes (1 cm path length).

  • Methanol (UV grade).

  • Analytical balance.

  • Volumetric flasks and pipettes.

2. Preparation of Solutions

  • Solvent: Methanol (UV grade).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.

3. Analytical Procedure

  • Wavelength Selection (λmax): Scan the UV spectrum of a working standard solution (e.g., 10 µg/mL) from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax using methanol as a blank. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in methanol to a concentration expected to fall within the linear range of the calibration curve. Measure its absorbance at λmax.

4. Data Analysis

  • Calculate the concentration of the analyte in the sample solution using the equation of the line obtained from the linear regression of the calibration curve.

Method Validation Summary
Parameter Specification Typical Result
Linearity (r²) ≥ 0.9990.9992
Range 1 - 20 µg/mL1 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%100.2%
Precision (% RSD) ≤ 2.0%< 1.8%
Molar Absorptivity (ε) Analyte dependentTo be determined
UV-Vis Spectrophotometry Workflow Diagram

UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Scan_Lambda_Max Determine λmax Standard_Prep->Scan_Lambda_Max Measure_Absorbance Measure Absorbance of Standards & Sample Standard_Prep->Measure_Absorbance Sample_Prep Prepare Sample Solution Sample_Prep->Measure_Absorbance Scan_Lambda_Max->Measure_Absorbance at λmax Calibration_Curve Generate Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Conc Calculate Sample Concentration Measure_Absorbance->Calculate_Conc Sample Abs. Calibration_Curve->Calculate_Conc

Caption: UV-Vis spectrophotometry workflow.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle of the Method

GC-MS offers high sensitivity and selectivity, providing both quantitative data and structural information.[17][18][19] However, for compounds with polar functional groups like the hydroxyl group on this compound, direct analysis by GC can be challenging due to poor volatility and potential thermal degradation. Derivatization, such as silylation, is often employed to block the polar group, thereby increasing volatility and improving chromatographic performance. This method is particularly useful for trace-level quantification and impurity profiling. A rapid GC method has been developed for the separation and quantitative analysis of selected chlorinated quinolines.[20]

Conceptual Protocol

1. Derivatization

  • React the sample containing the analyte with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in an appropriate solvent (e.g., pyridine or acetonitrile) at a slightly elevated temperature (e.g., 60-70 °C) to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

2. GC-MS Conditions

  • Column: A low to mid-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.

  • Injection Mode: Splitless injection for trace analysis.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

GC-MS Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Prep Sample in Solvent Derivatization Derivatization (e.g., Silylation) Sample_Prep->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization EI Ionization Separation->Ionization Mass_Analysis Mass Analysis (Scan/SIM) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: GC-MS with derivatization workflow.

Conclusion

This application note provides three distinct, robust methods for the quantification of this compound.

  • HPLC-UV is recommended as the primary method for routine quality control and quantification in various matrices due to its high precision, accuracy, and specificity.

  • UV-Vis Spectrophotometry offers a rapid and simple alternative for the quantification of the pure compound or in simple formulations free of interfering substances.

  • GC-MS with derivatization is a powerful tool for trace-level analysis and for studies requiring definitive structural confirmation.

The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. All methods should be properly validated according to the principles outlined in ICH Q2(R1) to ensure reliable and reproducible results.[7][8][11]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Canada Commons. ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]

  • Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • Química Organica.org. Vis-UV spectra of aromatic compounds. [Link]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • Fiveable. Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. [Link]

  • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • Oxford Academic. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. [Link]

  • ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. [Link]

  • MDPI. Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. [Link]

  • CP Lab Safety. This compound, 98% Purity, C11H7ClFNO3, 25 grams. [Link]

  • ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. [Link]

  • ResearchGate. Quinolines and Gas chromatography-Mass spectrometry. [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Halogenated Quinolines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Transformative Power of Halogenation

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as one of the most privileged structures in medicinal chemistry.[1] Its derivatives have given rise to landmark drugs for a spectrum of diseases, from malaria to cancer.[2][3] The true versatility of this scaffold, however, is often unlocked through the strategic incorporation of halogen atoms. Halogenation is far more than a simple steric modification; it is a powerful tool used by medicinal chemists to fine-tune a molecule's electronic properties, metabolic stability, membrane permeability, and, most critically, its binding interactions with biological targets.[4]

The introduction of a halogen can fundamentally alter a compound's pharmacokinetic and pharmacodynamic profile. This is achieved through a combination of effects: the inductive effect, which modulates the acidity or basicity of nearby functional groups, and the lipophilic effect, which influences how a drug candidate traverses cellular membranes.[4] Furthermore, the growing appreciation for "halogen bonding"—a specific, non-covalent interaction where a halogen atom acts as an electrophilic donor—has revolutionized rational drug design, allowing for the creation of ligands with enhanced affinity and selectivity for their target receptors.[5][6]

This guide provides an in-depth exploration of halogenated quinolines, designed for researchers and drug development professionals. It moves beyond simple recitation of facts to explain the causality behind experimental choices. We will cover key synthetic methodologies, provide detailed protocols for biological evaluation across major therapeutic areas, and discuss the critical role of halogen atoms in shaping the molecular interactions that drive efficacy.

Section 1: The Strategic Role of Halogenation in Drug Design

The decision to introduce a halogen into a quinoline scaffold is a deliberate strategy to modulate its drug-like properties. This can be broadly understood through two key principles: the modulation of physicochemical properties and the formation of specific, high-affinity halogen bonds.

Principle 1: Modulating Physicochemical Properties for Favorable ADMET

The identity and position of a halogen atom significantly impact a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Halogens are lipophilic substituents that are commonly used to improve membrane permeability and penetration of the blood-brain barrier.[4] They can also block sites of metabolism, thereby increasing a drug's half-life.[4]

Halogenvan der Waals Radius (Å)Electronegativity (Pauling)Polarizability (ų)Key Impact on Quinoline Scaffolds
Fluorine (F) 1.473.980.56Often used to block metabolic oxidation (e.g., at a para-position on a phenyl ring) and can increase binding affinity through polar interactions. Its small size minimizes steric hindrance.[1][7]
Chlorine (Cl) 1.753.162.18Significantly increases lipophilicity. Can form effective halogen bonds and is a common feature in anticancer and antibacterial quinolines.[5][8]
Bromine (Br) 1.852.963.05A strong halogen bond donor. Its size and polarizability make it highly effective for occupying hydrophobic pockets and forming strong interactions with receptors.[9][10]
Iodine (I) 1.982.664.7The strongest halogen bond donor among the stable halogens. Often used in tool compounds or imaging agents due to its properties and the availability of radioisotopes.[6][10]
Principle 2: Halogen Bonding in High-Affinity Drug-Receptor Interactions

Once considered merely inert lipophilic spacers, halogens (Cl, Br, I) are now understood to be powerful mediators of specific drug-receptor interactions through halogen bonding. This occurs because the electron density on a covalently bound halogen is not uniform. An electron-deficient region, known as a σ-hole , forms on the outermost portion of the halogen, opposite the covalent bond.[5][6] This electropositive region can then interact favorably with an electron-rich Lewis base (e.g., a backbone carbonyl oxygen, a serine hydroxyl, or a histidine nitrogen) on a protein target.[5][9] This interaction is highly directional and can significantly contribute to the binding affinity of a ligand.[4]

HalogenBond Ligand Quinoline Ring C—X Receptor Backbone C=O Ligand:C->Receptor:acceptor X_label X = Cl, Br, I Acceptor_lone_pair δ- Sigma_hole δ+

Caption: Halogen bond between a quinoline (C-X) and a receptor carbonyl group.

Section 2: Synthetic Strategies for Halogenated Quinolines

The construction of the quinoline core is a foundational aspect of medicinal chemistry, with several named reactions providing reliable routes. Modern adaptations, particularly microwave-assisted synthesis, have dramatically improved efficiency.

Protocol 2.1: Microwave-Assisted Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Core

The Gould-Jacobs reaction is a powerful method for creating the 4-hydroxyquinoline core, a key intermediate for many antibacterial and anticancer agents.[11][12] The reaction proceeds via condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[13]

  • Causality & Rationale: Traditional Gould-Jacobs reactions require very high temperatures (>250 °C) and long reaction times, often in high-boiling solvents like diphenyl ether.[11][13] Microwave irradiation provides rapid, uniform heating to the required temperatures, drastically reducing reaction times from hours to minutes and often improving yields by minimizing byproduct formation.[11][14] This protocol is self-validating as the formation of the product can be easily monitored by HPLC-MS, with purities often exceeding 95% post-precipitation.[14]

GouldJacobs_Workflow Start Combine Aniline (1 eq) & Diethyl Ethoxymethylenemalonate (3 eq) in Microwave Vial React Microwave Irradiation (e.g., 250 °C, 20 min) Start->React Seal vial Cool Cool to Room Temperature React->Cool Precipitate Product Precipitates from Reaction Mixture Cool->Precipitate Isolate Filter Precipitate Precipitate->Isolate Wash Wash with Cold Acetonitrile Isolate->Wash Dry Dry Under Vacuum Wash->Dry Analyze Analyze Purity & Identity (HPLC-MS, NMR) Dry->Analyze

Caption: Workflow for Microwave-Assisted Gould-Jacobs Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the desired aniline (1.0 eq., e.g., 2.0 mmol) followed by diethyl ethoxymethylenemalonate (DEEM) (1.0-3.0 eq., e.g., 6.0 mmol).[14] No solvent is typically required.

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesis system. Heat the mixture to 250 °C and hold for 20 minutes.[14] Safety Note: Monitor the internal pressure, which can be significant.

  • Isolation: After the reaction, cool the vial to room temperature. The cyclized product, ethyl 4-hydroxyquinoline-3-carboxylate, will often precipitate as a solid.

  • Purification: Filter the solid product and wash thoroughly with a small volume of ice-cold acetonitrile (e.g., 3 mL) to remove excess DEEM and byproducts.[14]

  • Drying and Analysis: Dry the resulting solid under vacuum. The product is typically of high purity (>95%) and can be analyzed by HPLC-MS and NMR to confirm its identity.[14] The resulting ester can then be hydrolyzed and decarboxylated under standard conditions to yield the 4-hydroxyquinoline.[13]

Protocol 2.2: Classical Skraup Synthesis

The Skraup synthesis is a classic, if vigorous, method for producing quinolines from an aromatic amine, glycerol, an acid catalyst (sulfuric acid), and an oxidizing agent.[15][16]

  • Causality & Rationale: This reaction is initiated by the acid-catalyzed dehydration of glycerol to acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to form the quinoline ring.[15] The reaction is notoriously exothermic and requires careful control.[15][17] It is valuable for creating specific substitution patterns not easily accessible through other means. A modified procedure involving the slow addition of sulfuric acid can help control the reaction's vigor.[17]

Step-by-Step Methodology:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to the aniline while cooling in an ice bath.

  • Addition of Reagents: To the cooled aniline sulfate mixture, add anhydrous glycerol and a mild oxidizing agent (e.g., ferrous sulfate is often used as a moderator, with the nitro-analogue of the starting amine or arsenic pentoxide as the primary oxidant).[15]

  • Heating: Heat the mixture gently to initiate the reaction. The reaction is highly exothermic and may begin to boil without external heating. Be prepared to cool the flask if the reaction becomes too vigorous.[15]

  • Completion: Once the initial exothermic phase subsides, heat the mixture to reflux for several hours to drive the reaction to completion.

  • Workup: Allow the mixture to cool. Carefully dilute with water and neutralize the excess acid by slowly adding a concentrated sodium hydroxide solution.

  • Purification: The crude quinoline product is typically purified by steam distillation from the reaction mixture.[15]

Section 3: Applications & Biological Evaluation Protocols

Halogenated quinolines have demonstrated remarkable efficacy across several therapeutic areas. Below are key applications and the validated protocols used to assess their activity.

Application Area 1: Antibacterial Agents (Anti-Biofilm)

A major breakthrough in antibacterial research has been the discovery of halogenated quinolines that can eradicate bacterial biofilms.[18] Biofilms are communities of bacteria attached to a surface, encased in a self-produced matrix. Cells within a biofilm, known as "persister cells," are metabolically dormant and highly tolerant to conventional antibiotics.[18][19] Halogenated quinolines have shown potent activity against the biofilms of drug-resistant pathogens like MRSA, MRSE, and VRE.[20][21]

  • Mechanism Insight: Many of these compounds operate through mechanisms that are non-toxic to mammalian cells and do not involve widespread membrane lysis, which is a common but often non-specific mode of action for other anti-biofilm agents.[18][21] This suggests a more targeted mechanism, making them highly promising clinical candidates.

Protocol 3.1: Evaluating Anti-Biofilm Efficacy using the Calgary Biofilm Device (CBD)

  • Causality & Rationale: Standard Minimum Inhibitory Concentration (MIC) assays measure the effect of a drug on free-floating (planktonic) bacteria and are poor predictors of efficacy against biofilms. The CBD allows for the simultaneous determination of both MIC and Minimum Biofilm Eradication Concentration (MBEC), providing a much more clinically relevant measure of a compound's potential.[21] The protocol is self-validating through the inclusion of positive (biofilm-growing) and negative (sterile media) controls.

CBD_Workflow Start Inoculate 96-well plate with bacterial suspension Incubate Cover with CBD lid (96 pegs) Incubate to form biofilms on pegs Start->Incubate Wash_Pegs Rinse pegs in saline to remove planktonic cells Incubate->Wash_Pegs Challenge Place peg lid into a new 96-well 'challenge' plate containing serial dilutions of halogenated quinolines Wash_Pegs->Challenge Incubate_Challenge Incubate challenge plate Challenge->Incubate_Challenge Determine_MIC Read turbidity of the 'challenge' plate to determine MIC Incubate_Challenge->Determine_MIC Visual or Plate Reader Recover_Biofilm Place peg lid into a 'recovery' plate with fresh broth. Sonicate to dislodge biofilm cells. Incubate_Challenge->Recover_Biofilm Incubate_Recovery Incubate recovery plate Recover_Biofilm->Incubate_Recovery Determine_MBEC Read turbidity of 'recovery' plate. MBEC = lowest concentration with no growth. Incubate_Recovery->Determine_MBEC Visual or Plate Reader

Caption: Workflow for MIC and MBEC determination using the Calgary Biofilm Device.

Step-by-Step Methodology:

  • Biofilm Growth: Inoculate the wells of a 96-well microtiter plate with a standardized bacterial suspension. Cover the plate with a CBD lid, which has 96 pegs that sit in the media. Incubate for 24-48 hours to allow biofilms to form on the pegs.

  • Rinsing: Gently remove the peg lid and rinse it in a saline solution to wash off any loosely attached, planktonic bacteria.

  • Challenge: Prepare a second 96-well plate (the "challenge plate") containing serial dilutions of the halogenated quinoline compounds. Place the peg lid into this challenge plate and incubate for a defined period (e.g., 24 hours).

  • MIC Determination: After incubation, the challenge plate itself can be read. The MIC is the lowest drug concentration that prevented visible growth in the well.

  • Biofilm Recovery: To determine the MBEC, remove the peg lid from the challenge plate. Place the lid into a third 96-well plate containing fresh, sterile growth medium.

  • Dislodging: Sonicate this "recovery" plate to dislodge the surviving bacteria from the pegs into the fresh medium.

  • MBEC Determination: Incubate the recovery plate for 24 hours. The MBEC is the lowest concentration of the drug from the challenge plate that results in no bacterial growth in the recovery plate, indicating complete eradication of the biofilm.[21]

Representative Anti-Biofilm Activity Data

Compound IDHalogenation PatternTarget OrganismMBEC (μM)Reference
HQ-3 Halogenated QuinolineMRSE3.0[21]
HQ-6 Halogenated QuinolineVRE1.0[21]
Unnamed HQ Halogenated 8-HydroxyquinolineMRSA1.0[20]
HQ 2 2-position polar HQMRSE2.35[19]
Application Area 2: Antimalarial Agents

The quinoline antimalarials, including the halogenated compound chloroquine, are cornerstones of global health.[2] Their primary site of action is the acidic food vacuole of the Plasmodium parasite.

  • Mechanism Insight: During its life cycle in red blood cells, the parasite digests hemoglobin, releasing toxic heme as a byproduct. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Quinoline drugs, being weak bases, accumulate to high concentrations in the acidic vacuole.[2][22] There, they are thought to cap the growing faces of hemozoin crystals, preventing further polymerization.[23] The resulting buildup of free heme is toxic to the parasite, leading to its death.[2][24]

Antimalarial_MoA cluster_Parasite Plasmodium Food Vacuole (Acidic) cluster_Drug Drug Action Hemoglobin Hemoglobin Digestion Heme Toxic Free Heme Hemoglobin->Heme Polymerization Heme Polymerase Heme->Polymerization Death Parasite Death Heme->Death Accumulation Leads to Hemozoin Inert Hemozoin Crystal Polymerization->Hemozoin HQ Halogenated Quinoline (e.g., Chloroquine) HQ->Polymerization INHIBITS

Caption: Mechanism of action for quinoline antimalarials.

Protocol 3.2: In Vitro β-Hematin (Hemozoin) Inhibition Assay

  • Causality & Rationale: This cell-free assay provides a direct, mechanistic readout of a compound's ability to inhibit heme polymerization, the key step in the parasite's detoxification pathway. It is a rapid and cost-effective primary screen to identify and rank potential antimalarial quinolines before moving to more complex cell-based assays. The assay relies on the acid-catalyzed precipitation of hemin (the oxidized form of heme) to form synthetic β-hematin, which is spectroscopically identical to native hemozoin.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of hemin chloride in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test quinoline compounds.

  • Reaction Initiation: In a microplate, add the hemin solution to a high-concentration acetate buffer (e.g., 4.5 M, pH 5.0). Add the test compounds at various concentrations.

  • Incubation: Incubate the plate at a physiological temperature (e.g., 37°C) for 18-24 hours to allow for the formation of β-hematin crystals.

  • Washing and Detection: After incubation, centrifuge the plate to pellet the β-hematin. Discard the supernatant and wash the pellet multiple times with DMSO to remove any unreacted hemin.

  • Quantification: Dissolve the final, washed pellet in a basic solution (e.g., NaOH) to de-polymerize the β-hematin back to monomeric heme. Read the absorbance of this solution on a plate reader (e.g., at 405 nm). The amount of absorbance is directly proportional to the amount of β-hematin formed.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a no-drug control. Determine the IC50 value, which is the concentration of the compound required to inhibit β-hematin formation by 50%.

Section 4: Safety and Toxicological Considerations

While effective, some halogenated quinolines are associated with specific toxicities that must be evaluated during drug development.

  • Phototoxicity: Derivatives with a halogen atom at the C8-position have shown the highest potential for causing phototoxic reactions.[25] Therefore, extensive exposure to UV light should be avoided when using such compounds.

  • Cardiotoxicity: Some quinolones can cause a prolongation of the QT interval on an electrocardiogram, which can increase the risk of arrhythmias.[25]

  • Neurotoxicity: Adverse effects on the central nervous system (CNS), such as dizziness, have been reported for some quinolones.[25]

  • Hepatotoxicity and Myocardial Injury: Studies have shown that some halogenated oxyquinolines can cause liver and heart damage at high doses.[26][27]

Protocol 4.1: Hemolysis Assay

  • Causality & Rationale: This is a critical and straightforward primary safety screen. It assesses a compound's propensity to damage cell membranes, using red blood cells (RBCs) as a model. High hemolytic activity often indicates a lack of specificity and is a red flag for general cytotoxicity.[21] The assay is validated by using a positive control (e.g., Triton X-100, which causes 100% lysis) and a negative control (saline, 0% lysis).

Step-by-Step Methodology:

  • RBC Preparation: Obtain fresh red blood cells and wash them several times in a buffered saline solution (e.g., PBS) by centrifugation, removing the supernatant each time. Resuspend the final RBC pellet to a specific concentration (e.g., 2% v/v).

  • Incubation: In a microplate, add the RBC suspension to serial dilutions of the test compounds. Include wells for a negative control (RBCs in saline) and a positive control (RBCs with a lytic agent like Triton X-100).

  • Reaction: Incubate the plate for 1 hour at 37°C.

  • Pelleting: Centrifuge the plate to pellet intact RBCs and cell debris.

  • Quantification: Carefully transfer the supernatant to a new plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Analysis: Calculate the percentage of hemolysis for each compound concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100. Compounds with low hemolytic activity (e.g., <5% at high concentrations) are considered to have a good preliminary safety profile.[28]

Conclusion and Future Perspectives

The halogenated quinoline scaffold remains a cornerstone of medicinal chemistry, demonstrating remarkable versatility as a platform for developing novel therapeutics. The strategic incorporation of halogens provides an indispensable tool for optimizing potency, selectivity, and pharmacokinetic properties. From eradicating persistent bacterial biofilms to combating malaria and cancer, the applications are vast and impactful.

Future research will likely focus on several key areas: exploring new biological targets, designing novel halogenation patterns to overcome drug resistance, and leveraging computational methods to more accurately predict the impact of halogen bonding on drug-receptor interactions.[9][10] As our understanding of the nuanced roles of halogens continues to grow, so too will our ability to rationally design the next generation of safe and effective halogenated quinoline-based medicines.

References

  • Title: Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Quinoline antimalarials: mechanisms of action and resistance Source: PubMed URL: [Link]

  • Title: Halogenated Quinolines: Antibacterial Agents that Prevent and Eradicate Microbial Biofilms Source: University of Florida Tech Licensing URL: [Link]

  • Title: Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: The significance of halogen bonding in ligand-receptor interactions - the lesson learned from Molecular Dynamic simulations Source: ResearchGate URL: [Link]

  • Title: Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole Source: PubMed URL: [Link]

  • Title: Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms Source: PubMed URL: [Link]

  • Title: The significance of halogen bonding in ligand-receptor interactions - the lesson learned from Molecular Dynamic simulations of D Source: ResearchGate URL: [Link]

  • Title: Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis Source: Northeastern University Library URL: [Link]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: The Significance of Halogen Bonding in Ligand–Receptor Interactions Source: PubMed Central URL: [Link]

  • Title: Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo Source: PNAS URL: [Link]

  • Title: Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways Source: PubMed URL: [Link]

  • Title: Review on recent development of quinoline for anticancer activities Source: ResearchGate URL: [Link]

  • Title: Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: ACS Publications URL: [Link]

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  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

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  • Title: Synthesis of medicinally important quinolines using metal-free... Source: ResearchGate URL: [Link]

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  • Title: Quinoline derivatives for diagnosis and treatment of alzheimer's disease Source: Google Patents URL
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  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: MDPI URL: [Link]

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The Friedländer Synthesis: A Step-by-Step Guide to Crafting Substituted Quinolines for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Friedländer synthesis offers a versatile and straightforward method for the preparation of substituted quinolines.[1] This classical reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, remains a cornerstone in the synthesis of this important class of heterocyclic compounds.[1][2] Quinolines and their derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] This document provides detailed application notes, experimental protocols, and visualizations to facilitate the use of the Friedländer synthesis in a research and development setting.

The Underpinnings of the Friedländer Synthesis: Mechanism and Versatility

The Friedländer synthesis is a powerful tool for generating diverse libraries of substituted quinolines for drug discovery and materials science.[1] The reaction is typically catalyzed by acids or bases and can often be performed under relatively mild conditions.[1] Recent advancements have introduced a variety of catalysts, including ionic liquids, and nanocatalysts, to improve reaction efficiency, selectivity, and environmental sustainability.[1]

Key advantages of the Friedländer synthesis include:

  • Simplicity and Efficiency: It is one of the most direct methods for quinoline synthesis.[1]

  • Versatility: A wide range of starting materials can be used to produce a diverse array of substituted quinolines.[1]

  • Atom Economy: The reaction generally proceeds with high atom economy, minimizing waste.[1]

The reaction involves the acid- or base-catalyzed cyclocondensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group to form the quinoline scaffold.

Reaction Mechanism: A Tale of Two Pathways

The Friedländer synthesis can proceed through two primary mechanistic pathways, the course of which is largely dependent on the reaction conditions (acidic or basic catalysis).[2][4]

  • Aldol Condensation Pathway: Favored under basic conditions, this pathway begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone. The resulting aldol adduct then undergoes cyclization via intramolecular attack of the amino group on the carbonyl, followed by dehydration to yield the quinoline product.[4]

  • Schiff Base Formation Pathway: Under acidic conditions, the reaction often proceeds through the initial formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the enol or enamine of the ketone.[4] This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline derivative.[4][5]

Friedlander_Mechanism cluster_reactants Reactants cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway 2-Aminoaryl Carbonyl 2-Aminoaryl Carbonyl Schiff Base Schiff Base 2-Aminoaryl Carbonyl->Schiff Base + α-Methylene Carbonyl (Acid Catalyst) Aldol Adduct Aldol Adduct 2-Aminoaryl Carbonyl->Aldol Adduct + α-Methylene Carbonyl (Base Catalyst) α-Methylene Carbonyl α-Methylene Carbonyl α-Methylene Carbonyl->Schiff Base α-Methylene Carbonyl->Aldol Adduct Intramolecular Aldol (Acid) Intramolecular Aldol Reaction Schiff Base->Intramolecular Aldol (Acid) Dehydration (Acid) Dehydration Intramolecular Aldol (Acid)->Dehydration (Acid) Substituted Quinoline Substituted Quinoline Dehydration (Acid)->Substituted Quinoline Cyclization Cyclization Aldol Adduct->Cyclization Dehydration (Base) Dehydration Cyclization->Dehydration (Base) Dehydration (Base)->Substituted Quinoline

Caption: Reaction pathways of the Friedländer synthesis.

Experimental Protocol: A Practical Guide

This section provides a detailed, step-by-step methodology for the synthesis of a polysubstituted quinoline using a Lewis acid catalyst. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Materials and Reagents
  • 2-Aminobenzophenone (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)

  • Ethanol (10 mL)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Step-by-Step Procedure
  • Reaction Setup: To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).[4] The ethanol acts as a polar protic solvent, facilitating the dissolution of the reactants.

  • Catalyst Addition: Add 2-3 drops of concentrated HCl to the mixture.[4] The acid catalyzes the initial condensation step, protonating the carbonyl oxygen of the 2-aminobenzophenone, making it more electrophilic and susceptible to nucleophilic attack by the enol of ethyl acetoacetate.

  • Reaction Progression: Reflux the reaction mixture for 4 hours.[4] The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). This allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.

  • Work-up - Neutralization: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.[4] This step is crucial to quench the acid catalyst and stop the reaction.

  • Work-up - Extraction: Extract the product with ethyl acetate (3 x 15 mL).[4] The desired quinoline product is more soluble in the organic ethyl acetate layer than in the aqueous layer.

  • Work-up - Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4] The brine wash removes any remaining water-soluble impurities, and the anhydrous sodium sulfate removes residual water from the organic phase.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenyl-quinoline-4-carboxylic acid ethyl ester.[4]

Variations in Reaction Conditions

The choice of catalyst and reaction conditions significantly impacts the yield and purity of the Friedländer synthesis. The following table summarizes various catalytic systems and conditions.

CatalystSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
Acid Catalysis
p-Toluenesulfonic acid (p-TsOH)Toluene1002 hoursHigh[1]
Sulfuric acid (H₂SO₄)EthanolReflux4-6 hoursGood to High[6]
Trifluoroacetic acidDichloromethaneRoom Temp - RefluxVariableGood[5]
IodineSolvent-free100-1201-2 hoursHigh
Base Catalysis
Potassium hydroxide (KOH)EthanolReflux6-8 hoursModerate to Good[6]
Sodium hydroxide (NaOH)Aqueous EthanolReflux8-12 hoursModerate[7][8]
Potassium tert-butoxide (KOtBu)Toluene80-1002-4 hoursGood
Modern Catalysis
Gold catalystsDichloromethaneRoom TempVariableHigh
Ionic LiquidsNeat80-1001-3 hoursHigh
Microwave-assisted (p-TsOH)Solvent-free-5-15 minHigh[9]
Ultrasound-assistedEthanolRoom Temp15-30 minHigh[4]

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. Understanding potential pitfalls and how to address them is key to a successful synthesis.

Common Issues and Solutions
  • Low Yield or No Product:

    • Inappropriate Catalyst: The choice of acid or base catalyst is crucial and substrate-dependent.[6] For less reactive substrates, a stronger acid or base may be required.

    • Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to side reactions and decomposition.[6]

    • Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can significantly slow down the reaction.[6]

  • Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.[6] Using an imine analog of the o-aniline can help to avoid this.

  • Regioselectivity Issues: When using asymmetric ketones, a mixture of regioisomers can be formed. Introducing a phosphoryl group on the α-carbon of the ketone or using specific amine catalysts or ionic liquids can improve regioselectivity.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check_Catalyst Inappropriate Catalyst? Low Yield->Check_Catalyst Yes Side_Reactions Side_Reactions Low Yield->Side_Reactions No Check_Temp Suboptimal Temperature? Check_Catalyst->Check_Temp No Optimize_Catalyst Optimize Catalyst (Acid/Base Strength) Check_Catalyst->Optimize_Catalyst Yes Check_Substrate Poor Substrate Reactivity? Check_Temp->Check_Substrate No Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Yes Modify_Substrate Modify Substrate or Increase Reaction Time Check_Substrate->Modify_Substrate Yes Aldol_Condensation Self-condensation of Ketone? Side_Reactions->Aldol_Condensation Yes Regioselectivity Regioselectivity Side_Reactions->Regioselectivity No Use_Imine_Analog Use Imine Analog of o-Aniline Aldol_Condensation->Use_Imine_Analog Yes Asymmetric_Ketone Using Asymmetric Ketone? Regioselectivity->Asymmetric_Ketone Yes Modify_Ketone Introduce Phosphoryl Group or Use Specific Catalysts Asymmetric_Ketone->Modify_Ketone Yes

Caption: Troubleshooting workflow for the Friedländer synthesis.

Applications in Drug Development

The quinoline core is a key pharmacophore in many therapeutic agents, and the Friedländer synthesis provides a robust platform for generating novel drug candidates.[1][10]

  • Anticancer Agents: Many quinoline derivatives synthesized via the Friedländer reaction exhibit potent anticancer activity.[1] They can act through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases.[1]

  • Antimalarial Drugs: The quinoline scaffold is central to many antimalarial drugs. The Friedländer synthesis enables the creation of new compounds to combat drug-resistant strains of malaria.[1]

  • Antibacterial Agents: The versatility of the Friedländer synthesis allows for the generation of new quinoline derivatives with potential activity against various bacterial strains.[1]

For instance, the enantiospecific synthesis of (+)-eucophylline, a natural product with potential biological activity, utilized the Friedländer quinoline synthesis as a key step. Furthermore, diastereoselective Friedländer heterocyclization reactions have been developed to produce enantiomerically enriched multi-substituted 4-arylquinoline systems, which have significant potential in asymmetric catalysis and drug development.

Conclusion

The Friedländer synthesis remains a highly relevant and powerful tool in the arsenal of the modern medicinal chemist. Its simplicity, versatility, and the biological significance of its quinoline products ensure its continued application in both academic research and industrial drug development. By understanding the underlying mechanisms, optimizing reaction conditions, and effectively troubleshooting potential issues, researchers can harness the full potential of this classic reaction to create novel molecules with therapeutic potential.

References

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Gassman, P. G.; Guggenheim, T. L. Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. J. Org. Chem.1982 , 47 (16), 3023–3026. Available from: [Link]

  • Organic Chemistry. Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. YouTube, 18 Oct. 2023. Available from: [Link]

  • Patil, R. V.; Chavan, J. U.; Beldar, A. G. Advances in polymer based Friedlander quinoline synthesis. Turk. J. Chem.2021 , 45 (3), 598-616. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • Marco-Contelles, J.; Perez-Mayoral, E.; Samadi, A.; do Carmo Carreiras, M.; Soriano, E. Recent Advances in the Friedländer Reaction. Chem. Rev.2009 , 109 (6), 2652–2671. Available from: [Link]

  • Rajendran, S.; Sivalingam, K.; Jayarampillai, R. K.; Salas, C. O. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chem. Biol. Drug Des.2022 , 99 (5), 655-674. Available from: [Link]

  • Rajendran, S.; Sivalingam, K.; Jayarampillai, R. K.; Salas, C. O. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chem. Biol. Drug Des.2022 , 99 (5), 655-674. Available from: [Link]

  • ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Available from: [Link]

  • Manske, R. H. F. The Friedländer Synthesis of Quinolines. Org. React.1982 , 28, 1-139. Available from: [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Available from: [Link]

  • TÜBİTAK Academic Journals. Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]

  • ResearchGate. An Efficient and Green Catalytic Method for Friedländer Quinoline Synthesis Using Tungstophosphoric Acid Included in a Polymeric Matrix. Available from: [Link]

  • Semantic Scholar. Application of heterogeneous solid acid catalysts for Friedlander synthesis of quinolines. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate. Low yield is a significant challenge in multi-step organic syntheses, and this document provides a structured, question-and-answer-based approach to troubleshoot and optimize this specific reaction, which is typically achieved via the Gould-Jacobs reaction.[1][2] We will delve into the mechanistic reasoning behind common failures and provide field-proven protocols to enhance experimental outcomes.

Reaction Overview: The Gould-Jacobs Pathway

The synthesis of the target quinoline derivative proceeds in two primary stages: (1) The condensation of 3-chloro-2-fluoroaniline with a dialkyl alkoxymethylenemalonate (e.g., diethyl ethoxymethylenemalonate, EMME) to form an anilinomethylenemalonate intermediate, and (2) a high-temperature thermal cyclization to construct the quinoline core.[3][4]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 3-chloro-2-fluoroaniline + Diethyl Ethoxymethylenemalonate B Intermediate: Diethyl 2-(((3-chloro-2-fluorophenyl)amino)methylene)malonate A->B Heat (~130°C) -EtOH C Intermediate D Target Product: Methyl 7-chloro-8-fluoro-4-hydroxy quinoline-2-carboxylate C->D High Temp (>250°C) in Dowtherm A -EtOH

Caption: The two-stage Gould-Jacobs reaction pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that can lead to diminished yields.

Q1: The initial condensation reaction (Step 1) is inefficient, showing significant unreacted aniline by TLC/LC-MS. What's going wrong?

A1: This stage is typically robust, but low conversion of the aniline starting material points to suboptimal conditions or reagent issues.

  • Causality: The condensation is a nucleophilic substitution of the aniline onto the electron-deficient alkene of the malonate ester, followed by the elimination of ethanol.[3] The reaction is driven to completion by the removal of the ethanol byproduct. If ethanol is not efficiently removed, the reaction can stall.

  • Troubleshooting Steps:

    • Reagent Purity: Verify the purity of your 3-chloro-2-fluoroaniline. Aniline derivatives can oxidize and darken on storage; distillation or recrystallization may be necessary. Ensure the diethyl ethoxymethylenemalonate is of high purity and has not hydrolyzed.

    • Temperature Control: While this step does not require the extreme heat of cyclization, it often needs to be warmed (e.g., 100-130°C) to proceed at a reasonable rate.[5]

    • Ethanol Removal: Ensure your reaction setup facilitates the removal of ethanol as it forms. Performing the reaction neat (without solvent) and allowing the low-boiling ethanol to distill off is a common and effective strategy.[5]

    • Reaction Time: Monitor the reaction by TLC or LC-MS until the aniline spot has been consumed. For anilines bearing electron-withdrawing groups like chlorine and fluorine, slightly longer reaction times may be necessary compared to electron-rich anilines.[6]

Q2: The thermal cyclization (Step 2) results in a low yield of the final product, often with a dark, tarry crude mixture. How can I fix this?

A2: This is the most critical and frequent point of failure in the Gould-Jacobs reaction. The issue almost always relates to temperature management.

  • Causality: This step is a pericyclic reaction—specifically, a 6-electron electrocyclization—that requires a high activation energy.[4] Insufficient thermal energy will result in no reaction, while excessive heat or prolonged reaction times can cause decomposition and polymerization of the starting material and product, leading to tar formation.[7][8] The electron-withdrawing chloro and fluoro substituents on the aniline ring make the system less nucleophilic, thus increasing the energy required for cyclization compared to unsubstituted anilines.[6]

  • Troubleshooting Steps:

    • Verify Reaction Temperature: The single most important parameter is temperature. The cyclization typically requires temperatures in excess of 250°C.[7] It is crucial to measure the internal temperature of the reaction mixture, not the temperature of the heating mantle or oil bath.

    • Select an Appropriate High-Boiling Solvent: Do not attempt this reaction in common low-boiling solvents like toluene or DMF. A thermally stable, high-boiling solvent is mandatory.

      • Dowtherm A: A eutectic mixture of diphenyl ether and biphenyl is the classic and highly recommended solvent.[9] It boils at ~257°C and is thermally stable up to 400°C, providing an ideal medium for this cyclization.[10][11][12]

      • Mineral Oil: Another common choice, though its composition can be less defined. Ensure it is rated for high-temperature use.[7]

    • Optimize Heating Duration: Once the target temperature is reached, the reaction may be complete in as little as 30-60 minutes.[7] Over-heating will degrade the product. Monitor a trial reaction by taking small aliquots (if safe and feasible) to analyze by TLC or LC-MS to determine the optimal heating time.

    • Consider Microwave Synthesis: Modern microwave reactors can achieve the target temperature in minutes, dramatically shortening reaction times and often improving yields by minimizing the formation of degradation byproducts.[4][13]

Q3: My product is difficult to isolate from the high-boiling solvent (Dowtherm A) and is contaminated with black solids. What is the best purification strategy?

A3: Isolation from high-boiling solvents requires a specific workup procedure designed to precipitate the product while keeping the solvent in solution.

  • Causality: The desired product is typically a solid at room temperature and has low solubility in nonpolar hydrocarbon solvents, whereas Dowtherm A is a nonpolar oil. This difference in solubility is the key to a successful separation.

  • Recommended Purification Protocol:

    • Cooling: After the reaction is complete, allow the mixture to cool to a manageable temperature (e.g., below 100°C). The product may begin to precipitate or solidify.

    • Dilution & Precipitation: While stirring, slowly add a large volume of a nonpolar hydrocarbon solvent such as hexanes, heptane, or toluene to the cooled reaction mixture.[7] This will dissolve the Dowtherm A but cause the more polar quinoline product to precipitate out.

    • Filtration: Collect the precipitated solid by vacuum filtration.

    • Washing: Wash the filter cake thoroughly with more of the hydrocarbon solvent to remove all residual Dowtherm A. This step is critical.

    • Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent like ethanol, methanol, or DMF to remove any remaining impurities and tar.[14][15]

Q4: I am concerned about side reactions like hydrolysis of the ester or decarboxylation. How can I prevent these?

A4: These side reactions are generally less common than thermal decomposition but can occur under certain conditions.

  • Causality:

    • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid if significant amounts of water are present at high temperatures.

    • Decarboxylation: While possible, the decarboxylation of a quinoline-2-carboxylate typically requires specific catalysts (like copper) or even harsher conditions than the cyclization itself.[16][17] It is more likely to occur if the ester is first hydrolyzed to the acid.

  • Preventative Measures:

    • Anhydrous Conditions: Ensure all reagents and the solvent are dry. While not as critical as in water-sensitive organometallic reactions, minimizing water will prevent ester hydrolysis.

    • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere is good practice.[7] It prevents potential high-temperature oxidation of the aniline or quinoline rings, which can contribute to tar formation.

Summary of Key Experimental Parameters

StepParameterRecommended GuidelineCommon Issue if Deviated
1: Condensation Temperature100 - 130 °CToo low: Incomplete reaction. Too high: Potential side reactions.
Byproduct RemovalPerform neat; allow EtOH to distill.Stalled equilibrium, low conversion.
2: Cyclization Temperature > 250 °C (Internal) Insufficient temp is the #1 cause of failure.
SolventDowtherm A or high-boiling mineral oil.Decomposition of solvent, failure to reach required temp.
AtmosphereInert (Nitrogen or Argon)Oxidative degradation, increased tar formation.[7]
3: Purification Isolation MethodCool, then precipitate with hexanes/toluene.Product remains trapped in high-boiling solvent.
PurificationRecrystallization (e.g., from EtOH, DMF).Crude product contains tar and residual solvent.[18]

Troubleshooting Workflow

G start Low Overall Yield q1 Analyze crude by LC-MS. Is Intermediate or Aniline the major component? start->q1 step1_issue Issue in Step 1: Condensation Failure q1->step1_issue Yes step2_issue Issue in Step 2: Cyclization Failure q1->step2_issue No (Intermediate is consumed, but little product forms) step1_sol 1. Check reagent purity. 2. Ensure EtOH removal. 3. Increase temp to 100-130°C. step1_issue->step1_sol step2_sol 1. Use Dowtherm A. 2. Confirm INTERNAL temp >250°C. 3. Optimize heating time (30-60 min). 4. Consider microwave synthesis. step2_issue->step2_sol purification_issue Issue in Purification step2_sol->purification_issue purification_sol 1. Precipitate product with hexanes. 2. Wash solid thoroughly to remove solvent. 3. Recrystallize from appropriate solvent. purification_issue->purification_sol

Caption: A logical workflow for troubleshooting low product yield.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895.

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  • BenchChem. Troubleshooting low yields in the quinoline cyclization step.

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  • Wikipedia. Gould–Jacobs reaction.

  • BenchChem. Troubleshooting low yield in Friedländer quinoline synthesis.

  • SLS. Dowtherm A, eutectic mixture o | 44570-1L | SIGMA-ALDRICH.

  • Muscia, K. C., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2019 , 24(17), 3126.

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  • Biotage. Application Note AN056: Gould-Jacobs Quinoline-forming Reaction.

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  • Hirao, I., et al. STUDIES ON THE SYNTHESIS OF QUINOLINE COMPOUNDS. I. Memoirs of the Kyushu Institute of Technology, Engineering1974 , 4, 13-18.

  • Organic Chemistry Portal. Synthesis of quinolines.

  • The Chemical Company. DOWTHERM A Synthetic Organic Heat Transfer Fluid 55 Gallon Drum.

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  • Google Patents. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.

  • Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.

  • Google Patents. CN103304477A - Purification method of 8-hydroxyquinoline crude product.

  • ResearchGate. Preparation and purification of 8-hydroxyquinoline metal complexes.

  • ResearchGate. Quinoline synthesis methods.

  • Name-Reaction.com. Gould-Jacobs Reaction.

  • Google Patents. CN103304477B - Purification method of 8-hydroxyquinoline crude product.

  • ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.

  • PubMed. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions.

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

  • PubMed Central. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.

  • Royal Society of Chemistry. Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base.

  • PubMed. Tandem beta-enamino ester formation and cyclization with o-alkynyl anilines catalyzed by InBr3: efficient synthesis of beta-(N-indolyl)-alpha,beta-unsaturated esters.

  • ACS Publications. Tandem β-Enamino Ester Formation and Cyclization with o-Alkynyl Anilines Catalyzed by InBr3: Efficient Synthesis of β-(N-Indolyl)-α,β-unsaturated Esters.

  • BenchChem. Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis.

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Technical Support Center: Optimization of Reaction Conditions for Quinoline Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline ring formation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, optimize reaction conditions, and enhance product yields and purity.

General FAQs on Quinoline Synthesis

This section addresses overarching questions and provides foundational knowledge for planning your synthetic strategy.

Q1: What are the primary classical methods for quinoline synthesis, and how do I choose the right one?

A1: The choice of synthesis depends on the desired substitution pattern and the available starting materials. The four most common methods are:

  • Skraup Synthesis: Ideal for synthesizing unsubstituted quinoline from aniline and glycerol.[1] It is, however, notoriously exothermic and uses harsh conditions.[2][3]

  • Doebner-von Miller Reaction: A more versatile modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[4][5] It is prone to polymerization side reactions.[6]

  • Friedländer Synthesis: A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group.[7][8] It is highly versatile for creating polysubstituted quinolines but can present regioselectivity challenges with unsymmetrical ketones.[9][10]

  • Combes Synthesis: An acid-catalyzed reaction between an aniline and a β-diketone to form 2,4-disubstituted quinolines.[11][12] Regioselectivity is a key consideration with unsymmetrical diketones.[3][13]

Below is a decision-making workflow to help guide your selection.

G start What is the desired substitution pattern? unsub Unsubstituted Quinoline start->unsub sub Substituted Quinoline start->sub skraup Consider Skraup Synthesis unsub->skraup Starting from Aniline + Glycerol what_SMs What are the available starting materials? sub->what_SMs dvm Consider Doebner-von Miller what_SMs->dvm Aniline + α,β-unsaturated carbonyl friedlander Consider Friedländer Synthesis what_SMs->friedlander 2-Aminoaryl aldehyde/ketone + α-methylene carbonyl combes Consider Combes Synthesis what_SMs->combes Aniline + β-diketone

Caption: Decision tree for selecting a quinoline synthesis method.

Q2: What are the most common side reactions across different quinoline syntheses?

A2: Side reactions are a primary cause of low yields and purification difficulties. Key issues include:

  • Tar/Polymer Formation: Especially prevalent in the Skraup and Doebner-von Miller syntheses due to harsh acidic conditions causing polymerization of reactants or intermediates.[2][3][6]

  • Self-Condensation: The aldol condensation of a ketone reactant with itself is a common side reaction in the Friedländer synthesis, particularly under basic conditions.[3][7]

  • Formation of Regioisomers: A significant challenge in the Combes and Friedländer syntheses when using unsymmetrical diketones or ketones, leading to mixtures of products that can be difficult to separate.[3][9]

  • Incomplete Oxidation: In syntheses like the Doebner-von Miller, the reaction proceeds through a dihydroquinoline intermediate. If the oxidation step is incomplete, this can remain as a significant impurity.[6]

Q3: Are there greener or more environmentally friendly approaches to quinoline synthesis?

A3: Yes, considerable research has focused on developing more sustainable protocols.[14] This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the development of reusable heterogeneous or nanocatalysts.[11][15][16] Solvent-free and catalyst-free conditions have also been developed for certain quinoline syntheses, providing an environmentally benign alternative.[17]

Troubleshooting Guide by Synthesis Method

Skraup Synthesis

Issue 1: The reaction is extremely exothermic and difficult to control.

  • Probable Cause: The reaction between glycerol, sulfuric acid, and an aniline is notoriously vigorous and exothermic.[2] This can lead to a runaway reaction, loss of material, and significant tar formation.

  • Solution:

    • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture.[2][18] Ferrous sulfate acts as an oxygen carrier, moderating the reaction and making it less violent.[18]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally through a dropping funnel, ensuring efficient cooling with an ice bath.[2]

    • Ensure Efficient Stirring: Vigorous mechanical stirring is crucial to dissipate heat and prevent the formation of localized hotspots.[2]

Issue 2: My crude product is a black, tarry goo with very low yield of the desired quinoline.

  • Probable Cause: Tar formation is a classic side reaction in the Skraup synthesis, resulting from the polymerization of intermediates under harsh acidic and oxidizing conditions.[2][19]

  • Solution:

    • Optimize Temperature: Gently heat the reaction to initiate it, then control the exothermic phase. Avoid excessively high temperatures, which promote charring.[2]

    • Purification Strategy: Do not expect a clean crude product. The standard purification method involves steam distillation of the reaction mixture after making it strongly alkaline.[2] The quinoline derivative is volatile with steam and can be separated from the non-volatile tar. Subsequent extraction of the distillate will yield the product.

Doebner-von Miller Synthesis

Issue 1: The reaction produces a large amount of polymeric material, resulting in a low yield.

  • Probable Cause: The most common side reaction is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[3][6] This is especially problematic under the strong acid conditions required for the reaction.

  • Solution:

    • Employ a Biphasic Solvent System: This is a highly effective strategy. By using a system like water/toluene, the α,β-unsaturated carbonyl compound is sequestered in the organic phase, drastically reducing its self-polymerization in the acidic aqueous phase where the reaction with the aniline occurs.[5][6]

    • Slow Addition of Reactants: Adding the carbonyl compound slowly to the stirred reaction mixture helps maintain a low concentration, which disfavors the polymerization side reaction.[2]

    • Optimize Acid Catalyst: While strong acids are necessary, their concentration can be optimized. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and polymer formation.[6]

StrategyCausalityExpected Outcome
Biphasic Solvent System Sequesters the carbonyl reactant in an organic phase, limiting its contact with the strong acid catalyst.Drastically reduces polymerization and tar formation, increasing yield.[6]
Slow Reactant Addition Maintains a low, steady-state concentration of the carbonyl compound.Minimizes the rate of the second-order polymerization reaction relative to the desired condensation.[2]
Catalyst Optimization Milder Lewis acids may catalyze the desired reaction without excessively promoting polymerization.Improved yield and cleaner reaction profile.[6]
Caption: Troubleshooting strategies for polymerization in the Doebner-von Miller reaction.
Friedländer Synthesis

Issue 1: The reaction gives a low yield or fails to proceed.

  • Probable Cause: Multiple factors can contribute, including an inappropriate catalyst, suboptimal temperature, or poor substrate reactivity.[7]

  • Solution:

    • Catalyst Selection: The choice between an acid or base catalyst is crucial and substrate-dependent.[7]

      • Acid Catalysts: Generally effective for a wide range of substrates. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like ZnCl₂.[7][11]

      • Base Catalysts: Often used for more reactive substrates. Common choices include KOH, NaOH, and potassium tert-butoxide (KOtBu).[7]

    • Temperature Optimization: The reaction often requires heating, but excessive temperatures can cause decomposition. Monitor the reaction by TLC at different temperatures to find the optimal point.[11]

    • Check Substrate Reactivity: Steric hindrance or strong electron-withdrawing groups on either reactant can significantly slow down or prevent the reaction.[7] If this is the case, more forcing conditions (higher temperature, stronger catalyst) may be required.

Issue 2: I am getting a mixture of regioisomers with my unsymmetrical ketone.

  • Probable Cause: When an unsymmetrical ketone is used, the initial condensation can occur on either side of the carbonyl group, leading to a mixture of quinoline isomers.[3][9]

  • Solution:

    • Catalyst Control: The choice of catalyst can influence the regiochemical outcome. Specific amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer.[9][20]

    • Substrate Modification: In some cases, modifying the ketone substrate by introducing a directing group can favor the formation of a single isomer.[9][20]

    • Reaction Condition Optimization: Carefully screen reaction temperatures and solvents, as these can also influence the ratio of the regioisomers formed.[9]

G start Low Yield in Quinoline Synthesis check_reactants Verify Purity & Stoichiometry of Starting Materials start->check_reactants check_conditions Analyze Reaction Conditions start->check_conditions sub_check_temp Is Temperature Optimal? check_conditions->sub_check_temp sub_check_cat Is Catalyst Appropriate? check_conditions->sub_check_cat sub_check_solv Is Solvent Correct? check_conditions->sub_check_solv optimize_temp Screen Temperatures (TLC Monitoring) sub_check_temp->optimize_temp No optimize_cat Screen Acid/Base Catalysts & Loading sub_check_cat->optimize_cat No optimize_solv Test Solvents of Varying Polarity sub_check_solv->optimize_solv No rerun Re-run Optimized Reaction optimize_temp->rerun optimize_cat->rerun optimize_solv->rerun analyze Analyze Yield & Purity (NMR, LC-MS) rerun->analyze

Caption: General troubleshooting workflow for low reaction yield.

Combes Synthesis

Issue 1: The reaction is producing a mixture of regioisomers.

  • Probable Cause: Similar to the Friedländer synthesis, using an unsymmetrical β-diketone allows for the initial condensation with the aniline to occur at two different carbonyl groups, leading to two possible enamine intermediates and, ultimately, two different quinoline products.[3][13]

  • Solution:

    • Steric Control: The regioselectivity is heavily influenced by steric effects.[9][13] Increased steric bulk on one side of the β-diketone will favor cyclization at the less sterically hindered position.[2]

    • Electronic Control: Substituents on the aniline ring (electron-donating vs. electron-withdrawing) can influence the nucleophilicity of the ortho positions, directing the cyclization.[2]

    • Acid Catalyst Choice: The type of acid catalyst used can alter the ratio of regioisomers. For example, polyphosphoric acid (PPA) may give a different outcome compared to sulfuric acid.[2]

FactorInfluence on RegioselectivityExample
β-Diketone Structure Increased steric bulk on one side favors cyclization at the less hindered position.[2]A bulky tert-butyl group will direct the reaction away from its side.
Aniline Substituents Electron-donating groups can activate an ortho position, while electron-withdrawing groups can deactivate it.[2]Methoxy-substituted anilines may favor one isomer, while chloro- or fluoroanilines may favor the other.[13]
Acid Catalyst The nature of the acid can influence the transition state of the cyclization step.[2]Polyphosphoric acid (PPA) may yield a different isomer ratio than H₂SO₄.[2]
Caption: Factors controlling regioselectivity in the Combes synthesis.

Purification Strategies

Q: What are the most common impurities in my crude quinoline product, and how can I remove them?

A: The nature of impurities is highly dependent on the synthetic route used.[21]

  • Common Impurities: Unreacted starting materials (anilines, carbonyls), tarry by-products (especially from Skraup/Doebner-von Miller), regioisomers, and dihydroquinoline intermediates.[3][21]

  • Purification Techniques:

    • Acid-Base Extraction: Quinolines are basic. You can often purify them by dissolving the crude mixture in an organic solvent, extracting with aqueous acid (e.g., 10% HCl) to move the protonated quinoline to the aqueous layer, washing the organic layer to remove neutral impurities, and then basifying the aqueous layer (e.g., with NaOH) to regenerate the pure quinoline, which can then be extracted back into an organic solvent.

    • Chromatography: Column chromatography on silica gel or alumina is a standard method for separating isomers and removing less polar or more polar impurities.

    • Distillation: If the quinoline derivative is a thermally stable liquid, vacuum distillation is an excellent method for removing non-volatile tars and impurities.[21]

    • Crystallization: Many quinoline derivatives are crystalline solids. Recrystallization from a suitable solvent is a powerful technique for achieving high purity. It can also be used to separate isomers if their solubilities are sufficiently different.

Q: My purified quinoline is yellow or brown, but the literature says it should be colorless. Is it impure?

A: Not necessarily. Pure quinoline is a colorless liquid, but it and many of its derivatives are known to turn yellow and then brown upon exposure to air and light.[17][21] This is typically due to the formation of trace amounts of oxidized impurities and may not significantly affect the overall purity. For applications requiring very high purity, storage under an inert atmosphere (e.g., argon) in a dark, cold place is recommended.[21]

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline

This protocol describes a general procedure for the Skraup synthesis, incorporating a moderator to control the reaction.

  • Materials: Aniline, glycerol, concentrated sulfuric acid, ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Procedure:

    • Reaction Setup: In a fume hood, equip a large round-bottom flask with a reflux condenser and a dropping funnel. Ensure a robust mechanical stirrer is in place.

    • Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[2]

    • Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid through the dropping funnel. The addition should be done with constant cooling in an ice-water bath to manage the initial heat of mixing.[2]

    • Reaction Initiation: Gently heat the mixture to start the reaction. Once the exothermic reaction begins (indicated by a rapid increase in temperature and refluxing), immediately remove the heat source.[2]

    • Reaction Control: Allow the reaction to proceed under its own reflux. If it becomes too vigorous, cool the flask intermittently with an ice bath.[2]

    • Completion: After the initial vigorous phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[2]

    • Work-up: Cool the reaction mixture and carefully dilute it with water. Make the solution strongly alkaline with a concentrated sodium hydroxide solution. Prepare for steam distillation to isolate the quinoline from the tarry residue.[2]

Protocol 2: Friedländer Synthesis using p-TsOH Catalyst

This protocol outlines a general acid-catalyzed Friedländer synthesis.

  • Materials: 2-aminoaryl ketone (1.0 mmol), α-methylene carbonyl compound (1.2 mmol), p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 10 mol%), and a suitable solvent (e.g., toluene or ethanol).[11]

  • Procedure:

    • Reaction Setup: Combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and p-TsOH in a round-bottom flask equipped with a reflux condenser.

    • Solvent Addition: Add the solvent to the flask.

    • Reaction: Heat the mixture to reflux with stirring. The optimal temperature typically ranges from 80-120°C.[11]

    • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, dilute the mixture with an organic solvent like ethyl acetate.

    • Purification: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[11] Further purification can be achieved by column chromatography or recrystallization.

References

  • Troubleshooting low yield in Friedländer quinoline synthesis. (n.d.). BenchChem.
  • Troubleshooting side reactions in the synthesis of quinoline derivatives. (n.d.). BenchChem.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (n.d.). BenchChem.
  • Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis. (n.d.). BenchChem.
  • Purification of Quinoline. (n.d.). LookChem.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). National Center for Biotechnology Information.
  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
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  • Navigating Quinoline Synthesis: A Technical Support Center for Researchers. (n.d.). BenchChem.
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  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021). Royal Society of Chemistry.
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  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
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  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). National Center for Biotechnology Information.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses.
  • The Skraup Reaction - How to Make a Quinoline. (2009). Curly Arrow.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
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  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). National Center for Biotechnology Information.
  • Concerning the mechanism of the Friedländer quinoline synthesis. (2001). ResearchGate.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.

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Technical Support Center: Navigating the Purification Challenges of Halogenated Quinoline Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the purification challenges of halogenated quinoline carboxylates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex issues associated with purifying these valuable compounds. Halogenated quinoline carboxylates are a critical class of molecules in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs). Their purification, however, is frequently hampered by issues of stability, solubility, and the presence of closely related impurities.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Each section is grounded in the fundamental principles of organic chemistry and separation science, offering not just solutions, but also the reasoning behind them to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing halogenated quinoline carboxylates?

A1: The impurities in your crude product are largely dictated by the synthetic route employed. For instance, in a Doebner-von Miller or related three-component synthesis, common impurities include unreacted starting materials (anilines, aldehydes, pyruvic acid), as well as byproducts from side reactions.[1][2] Incomplete cyclization can lead to the presence of intermediate species.[1] Additionally, harsh reaction conditions, such as those in the Skraup synthesis, can generate tarry polymeric materials that are challenging to remove.[3][4]

Q2: How do the halogen substituent and its position on the quinoline ring affect purification?

A2: The nature and position of the halogen atom can significantly influence the molecule's polarity, solubility, and reactivity. For example, the presence of a halogen can increase the molecule's lipophilicity, affecting its solubility in common recrystallization and chromatography solvents. Furthermore, the electronic effects of the halogen can impact the basicity of the quinoline nitrogen, which in turn affects its interaction with acidic purification media like silica gel.[5] The position of the halogen can also influence the efficiency of certain synthetic reactions, potentially leading to different impurity profiles.[6]

Q3: What are the primary analytical techniques for assessing the purity of my halogenated quinoline carboxylate?

A3: A multi-technique approach is recommended for robust purity assessment. High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining purity and identifying impurities.[7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile derivatives.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[9] Further characterization can be achieved with High-Resolution Mass Spectrometry (HRMS) and elemental analysis.[7]

Troubleshooting Guides

This section delves into specific problems you may encounter during the purification process and offers structured solutions.

Issue 1: My compound is decomposing during silica gel column chromatography.

Question: I'm trying to purify my halogenated quinoline carboxylate using silica gel column chromatography, but I'm observing significant product loss and the formation of new, colored spots on my TLC plate. What's happening and how can I prevent it?

Answer: This is a frequent challenge when purifying quinoline derivatives. The primary cause is the acidic nature of standard silica gel. The basic quinoline nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption and, in some cases, acid-catalyzed decomposition.[5]

start Decomposition on Silica Gel option1 Neutralize Silica Gel start->option1 Quick Fix option2 Use Alternative Stationary Phase start->option2 More Robust option3 Modify Mobile Phase start->option3 Adjuvant Strategy sub_option1a Pre-treat silica with a triethylamine solution in your eluent. option1->sub_option1a sub_option2a Use alumina (basic or neutral). option2->sub_option2a sub_option2b Consider reversed-phase chromatography (C18). option2->sub_option2b sub_option3a Add a small percentage (0.1-1%) of triethylamine or pyridine to the eluent. option3->sub_option3a

Caption: Decision tree for addressing decomposition on silica gel.

  • Protocol for Neutralizing Silica Gel:

    • Prepare a slurry of your silica gel in the chosen mobile phase.

    • Add triethylamine to the slurry to a final concentration of 1% (v/v).

    • Stir the slurry for 15-20 minutes.

    • Pack the column with the neutralized silica slurry.

    • Equilibrate the column with the mobile phase containing 0.5-1% triethylamine before loading your sample.

  • Considerations for Alternative Stationary Phases:

    • Alumina: Can be a good alternative, available in acidic, neutral, and basic forms. For quinolines, neutral or basic alumina is generally preferred.

    • Reversed-Phase Silica (C18): This is an excellent option, especially for less polar impurities. The separation is based on hydrophobicity, avoiding the acid-base interactions that cause decomposition on normal phase silica.[8][11]

Issue 2: My halogenated quinoline carboxylate "oils out" during recrystallization.

Question: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. How can I induce crystallization?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of the impure mixture), forming a liquid phase instead of a solid crystalline lattice. This is a common problem, especially when the crude product has a significant amount of impurities.

StrategyPrincipleExperimental Steps
Slower Cooling Allows molecules more time to orient themselves into a crystal lattice.1. Insulate the flask with glass wool or a beaker of hot water. 2. Allow the solution to cool to room temperature undisturbed before moving to an ice bath or refrigerator.
Scratching Creates nucleation sites on the glass surface.1. Dip a glass rod into the solution. 2. Remove the rod and allow the solvent to evaporate, leaving a thin film of the compound. 3. Re-introduce the rod and scratch the inner surface of the flask at the air-solvent interface.
Seeding Provides a template for crystal growth.1. If you have a small amount of pure product, add a single, tiny crystal to the cooled, supersaturated solution. 2. If no pure product is available, try to generate a seed crystal by rapidly cooling a small aliquot of the solution.
Solvent System Modification Changes the solubility profile to favor crystallization.1. If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the hot solution until it becomes slightly turbid.[12][13] 2. Re-heat to clarify and then cool slowly.
Solvent SystemPolarityComments
Ethanol/WaterPolarGood for moderately polar compounds. Dissolve in hot ethanol and add hot water until turbidity persists.[13]
Hexane/Ethyl AcetateNon-polar/PolarA versatile system for a wide range of polarities.[13]
Dichloromethane/HexanePolar/Non-polarEffective for compounds soluble in chlorinated solvents but insoluble in alkanes.
N,N-Dimethylformamide (DMF)Highly PolarCan be effective for compounds with poor solubility in common solvents. Heating in DMF followed by cooling can yield crystals.[14]
Issue 3: I'm struggling to remove a closely related impurity with similar polarity.

Question: TLC and column chromatography show an impurity that runs very close to my product. How can I achieve a better separation?

Answer: Separating closely related impurities is a significant challenge that often requires moving beyond standard purification techniques.

start Closely Eluting Impurity option1 Optimize Column Chromatography start->option1 Refine Existing Method option2 Preparative HPLC start->option2 High-Resolution Method option3 Derivative Formation & Purification start->option3 Chemical Modification sub_option1a Use a shallower solvent gradient or isocratic elution. option1->sub_option1a sub_option1b Try a different solvent system to alter selectivity. option1->sub_option1b sub_option2a Utilize a high-efficiency preparative column. option2->sub_option2a sub_option2b Develop a method using analytical HPLC first, then scale up. option2->sub_option2b sub_option3a Form a salt of the carboxylic acid to alter its properties. option3->sub_option3a sub_option3b Protect the carboxylic acid (e.g., as an ester), purify, and then deprotect. option3->sub_option3b

Caption: Workflow for separating closely related impurities.

This is a general protocol that must be optimized for your specific compound.[8]

  • Analytical Method Development:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid (0.1%) to ensure the carboxylic acid is protonated.[11]

    • Detection: UV detector set to a wavelength where your compound has strong absorbance.

    • Optimization: Adjust the gradient to achieve baseline separation between your product and the impurity.

  • Scale-Up to Preparative HPLC:

    • System: Use a preparative HPLC system with a larger column of the same stationary phase.

    • Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent, such as methanol or the initial mobile phase.[8]

    • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the peak of your pure compound based on the UV chromatogram.

    • Post-Purification: Combine the pure fractions, remove the organic solvent using a rotary evaporator, and lyophilize or extract the product from the aqueous phase.

References

  • Technical Support Center: Purification of Quinoline Deriv
  • Addressing challenges in the purification of quinoline deriv
  • Process for purifying 7-chlor-quinoline-8-carboxylic acids. (n.d.).
  • Technical Support Center: Synthesis of Quinoline-2-Carboxyl
  • Quinoline Synthesis Optimization: A Technical Support Center. (2025). Benchchem.
  • Technical Support Center: Optimizing Quinoline Synthesis. (n.d.). Benchchem.
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • List of In-stock Quinoline impurities-Buy Online. (n.d.). Hexonsynth.
  • Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. (2022). PMC - PubMed Central.
  • Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. (n.d.). Benchchem.
  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Method for purifying quinolinecarboxylic acid derivative. (n.d.).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Identity determination and purity testing. (n.d.). ChemCon GmbH.
  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (n.d.). iopscience.iop.org.
  • Synthesis of quinoline-3-carboxylates by a Rh(II)

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Technical Support Center: A Guide to Improving the Solubility of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Researchers in drug discovery frequently encounter promising compounds with challenging physicochemical properties. Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate is one such molecule, whose quinoline core suggests significant therapeutic potential but also presents solubility hurdles that can complicate bioassay development and lead to unreliable data.[1] Poor aqueous solubility is a leading cause of issues such as underestimated compound activity, variable results, and inaccurate structure-activity relationships (SAR).[2]

This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and enhance the solubility of this compound for in vitro biological assays. As application scientists, we understand that success lies not just in following steps, but in understanding the chemical principles behind them. Here, we will explore the causality behind each experimental choice, from initial stock preparation to advanced formulation strategies, to empower you to generate accurate and reproducible results.

Section 1: Understanding the Compound's Intrinsic Properties
FAQ 1: What are the key structural features of this compound that influence its solubility?

Answer: Understanding the molecule's structure is the first step in diagnosing solubility issues. The solubility of this compound is governed by a balance of polar and non-polar features, as well as its ionizable groups.

  • Quinoline Core: The core structure is a fused aromatic system, which is inherently hydrophobic and contributes to low water solubility.

  • Ionizable Groups: The molecule possesses two key ionizable groups that make its solubility highly dependent on pH.[3][4]

    • 4-Hydroxy Group: The hydroxyl group on the quinoline ring is acidic (a weak acid) and can be deprotonated at higher pH values to form a more soluble phenolate anion.

    • Ring Nitrogen: The nitrogen atom within the quinoline ring system is basic (a weak base) and can be protonated at lower pH values to form a more soluble cationic species.[5][6]

This dual nature means the compound is amphoteric ; it can act as either an acid or a base. Consequently, it will exhibit its lowest solubility at its isoelectric point (the pH at which the net charge is zero) and significantly higher solubility in both acidic and alkaline conditions.

Section 2: Preparing the Primary Stock Solution
FAQ 2: What is the best solvent for preparing a high-concentration primary stock solution, and what is the standard protocol?

Answer: For initial solubilization, a powerful, water-miscible organic solvent is required to create a concentrated primary stock.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

DMSO is the industry-standard solvent for compound libraries due to its exceptional ability to dissolve a wide range of molecules.[7] However, it is critical to use it correctly, as high concentrations can be toxic to cells or interfere with assay components.[8] The final concentration of DMSO in your assay should typically not exceed 0.5%, with a vehicle control included in all experiments.[7][9]

This protocol provides a self-validating method for preparing an accurate stock solution.

Materials:

  • This compound (MW: 255.63 g/mol )[10]

  • Anhydrous, cell culture-grade DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vial or conical-bottom microcentrifuge tube

  • Vortex mixer and sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) *Mass (mg) = 0.010 mol/L × 0.001 L × 255.63 g/mol × 1000 mg/g = 2.56 mg

  • Weigh Compound: Accurately weigh out a mass as close as possible to the target (e.g., 2.56 mg). It is more important to record the actual mass precisely than to hit the exact target.[11]

  • Recalculate Concentration: Adjust the final concentration based on the actual mass weighed. For example, if you weighed 2.70 mg, the actual concentration will be 10.56 mM. This ensures accuracy for all subsequent dilutions.

  • Dissolution: a. Transfer the weighed compound to the sterile vial. b. Add the calculated volume of anhydrous DMSO (e.g., 1 mL). c. Vortex vigorously for 1-2 minutes. d. If solids remain, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can be applied, but you must first confirm the compound's thermal stability.[12]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[7][13]

FAQ 3: My compound is not fully soluble even in 100% DMSO. What are the alternatives?

Answer: While uncommon for quinoline derivatives, if DMSO solubility is limited, other aprotic, polar solvents can be considered. However, these often come with a higher risk of cytotoxicity and should be used with caution.

SolventKey Properties & ConsiderationsRecommended Max Assay Conc.
Dimethylformamide (DMF) Strong solubilizing power, similar to DMSO. However, it is more toxic to most cell lines.[14]≤ 0.1%
N-Methyl-2-pyrrolidone (NMP) Good solubilizing agent, sometimes used in preclinical formulations. Can be a developmental toxicant.[15]≤ 0.1%
Ethanol Less powerful than DMSO but generally better tolerated by cells. May not be sufficient for highly insoluble compounds.[16]≤ 0.5% - 1%
PEG 400 (Polyethylene Glycol) A non-volatile co-solvent that is generally non-toxic. Can be used to create formulations.[][18]≤ 1%

Recommendation: Before switching from DMSO, first attempt to make a more dilute stock (e.g., 1 mM or 5 mM). It is always preferable to use a lower concentration of a well-characterized solvent like DMSO than to introduce a more aggressive and potentially confounding alternative.

Section 3: Troubleshooting Precipitation in Aqueous Media
FAQ 4: My 10 mM DMSO stock is perfectly clear, but it precipitates instantly when I dilute it into my assay buffer. Why does this happen and what is my first step?

Answer: This is the most common solubility challenge and is often referred to as "solvent shock " or "crashing out."[19] A clear stock in 100% DMSO does not guarantee solubility in a predominantly aqueous environment. The drastic change in solvent polarity upon dilution causes the compound's solubility limit to be exceeded, leading to precipitation.[9]

Your first step is to determine the kinetic aqueous solubility of your compound in the final assay buffer. This will tell you the maximum concentration you can test before precipitation becomes a confounding factor.

Materials:

  • 10 mM stock solution of the compound in DMSO.

  • Final assay buffer (e.g., PBS or cell culture medium), pre-warmed to the assay temperature (e.g., 37°C).

  • Sterile 96-well clear, flat-bottom plate or microcentrifuge tubes.

Procedure:

  • Prepare Dilution Plate: Add 198 µL of the final assay buffer to wells A1 through A11 of a 96-well plate. Add 200 µL to well A12 (this will be the buffer-only control).

  • Create Highest Concentration: Add 4 µL of your 10 mM DMSO stock to well A1. This creates a 200 µM solution with 2% DMSO. Mix thoroughly by pipetting up and down.

  • Perform Serial Dilutions: a. Transfer 100 µL from well A1 to well A2. Mix thoroughly. b. Continue this 2-fold serial dilution across the plate to well A11. c. Do not add any compound to well A12.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C) for 1-2 hours.

  • Visual Inspection: Examine the plate against a dark background. Look for signs of precipitation, which may appear as cloudiness, a visible pellet after gentle centrifugation, or a "snow-globe" effect. The highest concentration that remains perfectly clear is your maximum soluble concentration . For more quantitative results, a nephelometer can be used to measure light scattering.[9][13]

The following diagram outlines a systematic approach to addressing precipitation issues.

Caption: Troubleshooting workflow for compound precipitation.

Section 4: Advanced Solubilization Strategies

If reducing the test concentration is not an option, you must modify the formulation to increase the compound's solubility.

FAQ 5: How can I leverage pH to improve the solubility of this compound?

Answer: As established, your compound is amphoteric and its solubility is highly pH-dependent. Adjusting the pH of your assay buffer can be a very effective strategy, provided the pH change is compatible with your biological system (e.g., cells, enzymes).

  • Acidic Conditions (pH < 5): At low pH, the basic ring nitrogen will become protonated, forming a positively charged, more water-soluble species.[4]

  • Alkaline Conditions (pH > 8): At high pH, the acidic 4-hydroxy group will be deprotonated, forming a negatively charged, more water-soluble phenolate.

Recommendation: Perform the kinetic solubility test (Protocol 2) using buffers of different pH values (e.g., pH 5.0, 7.4, and 8.5) to determine the optimal pH for solubility. Always verify that the chosen pH does not negatively impact your assay performance by running appropriate controls.

FAQ 6: What are co-solvents and how can they help maintain solubility?

Answer: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer in small amounts, reduce the overall polarity of the medium.[] This lessens the "solvent shock" and helps keep hydrophobic compounds in solution.[20]

Co-SolventRecommended Starting Conc.Notes
Ethanol 1-5% (v/v)Generally well-tolerated in cell-based assays.
Propylene Glycol 1-5% (v/v)Common pharmaceutical excipient; low toxicity.[18]
Polyethylene Glycol 400 (PEG 400) 1-5% (v/v)Another common, low-toxicity excipient.
Glycerol 1-5% (v/v)Can also act as a protein stabilizer.[21]

Implementation: Prepare your final assay buffer containing the desired percentage of the co-solvent before adding the DMSO stock of your compound. This pre-mixed buffer system provides a more gradual transition in polarity.

This diagram helps guide the selection of an appropriate strategy.

Caption: Decision tree for selecting a solubility enhancement strategy.

FAQ 7: Are there other specialized additives I can use to enhance solubility?

Answer: Yes, for particularly challenging compounds, specialized pharmaceutical excipients can be employed, though they require more extensive validation to ensure they do not interfere with the bioassay.

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides that can encapsulate a hydrophobic guest molecule within their central cavity, forming a water-soluble "inclusion complex."[8][12] They are very effective but can sometimes interfere with ligand-receptor binding by sequestering the compound.

  • Surfactants (e.g., Tween® 80, Pluronic® F-68): At concentrations above their critical micelle concentration (CMC), surfactants form micelles that can solubilize hydrophobic compounds. Even below the CMC, they can improve wetting and prevent precipitation.[12] However, surfactants can disrupt cell membranes and denature proteins, so they must be used at very low, carefully controlled concentrations.

When using these additives, it is imperative to run controls containing only the excipient to confirm it has no independent biological activity in your assay.

Summary of Best Practices
  • Start with DMSO: Prepare an accurate, high-concentration stock solution in anhydrous DMSO.

  • Determine Aqueous Solubility First: Before running your full experiment, always determine the maximum soluble concentration of your compound in the final assay buffer.

  • Respect the Limit: Do not test concentrations above the measured solubility limit, as the results will be artifactual.

  • Control Everything: Every experiment must include a vehicle control containing the same final concentration of DMSO and any other co-solvents or excipients used.

  • Use a Stepwise Approach: When troubleshooting, modify one variable at a time (e.g., first pH, then co-solvent) to isolate the most effective strategy.

  • Think About the Biology: Ensure that any strategy you employ (pH change, co-solvent) is compatible with the health and function of your cells or the activity of your enzyme.

By applying these principles systematically, you can overcome the solubility challenges posed by this compound and generate high-quality, reliable data for your drug discovery program.

References
  • ProQuest. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
  • Pharma Info. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Wikipedia. (n.d.). Cosolvent.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • Hansen, M. B., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology?.
  • ABL Technology. (n.d.). This compound, min 98%, 1 gram.
  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?.
  • Papanikolopoulou, K., et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
  • BenchChem. (2025). Troubleshooting precipitation of methyl p-coumarate in cell culture media.
  • ResearchGate. (2017). Apart from DMSO, which other solvent can I use to dissolve my DCM soluble compounds for MTT assay?.
  • BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays.
  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
  • Gupta, H. (2025). Biological Activities of Quinoline Derivatives. ResearchGate.

Sources

Technical Support Center: A Guide to Preventing Degradation of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate (CAS 1150164-88-7). The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. Loss of potency, the appearance of unknown impurities, or even a simple color change in your solution can indicate degradation.[1]

This document provides an in-depth analysis of the molecule's potential vulnerabilities, answers to frequently encountered issues, and robust protocols to help you assess and prevent its degradation. While specific stability data for this exact molecule is not extensively published, we can infer its behavior from its constituent chemical motifs: a 4-hydroxyquinoline core, a methyl ester, and a halogenated aromatic ring.

Understanding the Molecule's Vulnerabilities

This compound incorporates several functional groups that are susceptible to degradation under common laboratory conditions. Understanding these weak points is the first step toward prevention.

  • Methyl Ester Group: The ester is prone to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid and methanol.[2] This is a common degradation pathway for many pharmaceutical compounds.[3]

  • 4-Hydroxyquinoline Core: The phenol-like hydroxyl group on the quinoline ring is a primary site for oxidation.[4][5] Oxidation can be initiated by atmospheric oxygen, trace metal ions, or exposure to light, often resulting in the formation of colored byproducts.[1]

  • Halogenated Quinolone Ring: Quinolone and fluoroquinolone structures are notoriously sensitive to light (photosensitive).[6] Exposure to ambient or UV light can trigger a cascade of degradation reactions, including defluorination, hydroxylation, and decarboxylation.[7][8][9]

Troubleshooting Guide & FAQs

This section addresses common problems and questions in a direct, question-and-answer format.

Q1: My solution of this compound is changing color, turning yellow or brown. What does this indicate?

A color change is a classic visual indicator of chemical degradation.[1] For hydroxyquinoline compounds, this is most frequently caused by oxidation of the hydroxyl group or photodegradation of the quinoline ring system upon exposure to light.[1][10] It is a clear sign that the integrity of your compound is compromised, and you should discard the solution.

Q2: My experimental results are inconsistent, or I'm observing a loss of compound potency. Is this related to stability?

Yes, this is a very common consequence of compound degradation.[1] The loss of the parent compound to one or more degradation products will naturally lead to a lower effective concentration in your assay, resulting in reduced activity or inconsistent data. It is crucial to use freshly prepared solutions or to validate the stability of your stock solutions under your specific experimental and storage conditions.

Q3: What are the primary chemical pathways that can degrade this compound in solution?

Based on its structure, the compound is susceptible to three main degradation pathways: hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The methyl ester at the 2-position can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to form the carboxylic acid analog.[11]

  • Oxidation: The 4-hydroxy group makes the quinoline ring electron-rich and susceptible to oxidation, which can be accelerated by dissolved oxygen, metal ions, or high temperatures.[4][5]

  • Photodegradation: Like many fluoroquinolones, the compound likely degrades upon exposure to UV and even ambient light.[6][12] This can lead to complex mixtures of byproducts, including those resulting from the loss of the fluorine atom.[8]

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent Methyl 7-chloro-8-fluoro- 4-hydroxyquinoline-2-carboxylate Hydrolysis_Product Carboxylic Acid Derivative (Saponification Product) Parent->Hydrolysis_Product H+ or OH- H₂O Oxidation_Product Oxidized Species (e.g., Quinone-like structures) Parent->Oxidation_Product O₂ / Light Metal Ions Photo_Product Complex Mixture (Defluorinated, Hydroxylated, Decarboxylated Products) Parent->Photo_Product UV / Ambient Light

Potential degradation pathways for the target compound.

Q4: How can I minimize degradation during routine handling and storage?

To maximize the stability of your solutions, you must control the key environmental factors.[1][3]

  • pH Control: Use buffered solutions to maintain a stable pH, ideally in the neutral to slightly acidic range (pH 5-7).[1] Avoid strongly acidic or basic conditions which accelerate hydrolysis.[1][13]

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3][10] Conduct experiments under subdued lighting whenever possible.

  • Temperature Control: Store stock solutions at low temperatures. Refrigeration (2-8°C) is suitable for short-term storage, while long-term storage should be at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.[1]

  • Preventing Oxidation: Prepare solutions using de-gassed solvents (e.g., by sparging with nitrogen or argon). For maximum stability of long-term stocks, overlay the solution with an inert gas before sealing the vial.[1][10]

Q5: I've observed a new peak in my HPLC chromatogram. How can I confirm if it's a degradation product?

The appearance of new peaks in a stability-indicating HPLC analysis is a strong sign of degradation.[10] To confirm this and identify the nature of the degradant, you should perform a forced degradation study .[14] This involves intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidation) to generate the potential degradation products. Comparing the chromatograms from these stressed samples to your sample can help confirm if the new peak is indeed a degradant and under what conditions it forms.

Data & Protocols for Stability Assessment

Proactive stability assessment is key to ensuring data integrity. The following tables and protocols provide a framework for storage and analysis.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolvent/StateTemperatureLight ConditionAtmosphereRecommended Duration
Solid Crystalline Powder2-8°CProtected from lightStandard> 1 year
Stock Solution DMSO, DMF-20°C or -80°CAmber vial / Foil-wrappedStandard / Inert GasUp to 6 months
Working Solution Aqueous Buffer (pH 5-7)2-8°CAmber vial / Foil-wrappedStandard< 24 hours (Prepare fresh)
Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and test the specificity of your analytical method.[14]

cluster_prep Preparation cluster_stress Stress Conditions (Incubate & Sample at T=0, 2, 8, 24h) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in ACN B1 Acid Hydrolysis (0.1 M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1 M NaOH, RT) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Thermal (60°C, in solution) A->B4 B5 Photolytic (UV light, RT) A->B5 C Neutralize Acid/Base Samples B1->C B2->C D Analyze All Samples by Stability-Indicating HPLC Method B3->D B4->D B5->D C->D

Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile (ACN).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Include an unstressed control sample (stock solution diluted with water/ACN).

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.[1]

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Dilute with a 50:50 ACN:water mixture. Incubate at 60°C, protected from light.

    • Photolytic Degradation: Dilute with a 50:50 ACN:water mixture. Expose to a calibrated UV light source (e.g., 254 nm) at room temperature. Keep a control sample wrapped in foil.

  • Sampling: Take aliquots from each condition at specified time points (e.g., 0, 2, 8, 24 hours).

  • Sample Processing: Immediately neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method (see Protocol 2). Compare the peak purity and area of the parent compound and note the appearance and retention times of any new peaks.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an analytical method to separate the parent compound from its potential degradation products. Method optimization will be required.

Table 2: Starting Parameters for HPLC-UV Analysis

ParameterRecommended Condition
Instrument HPLC with UV/PDA Detector
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Monitor at 254 nm and 320 nm, or use PDA to scan
References
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Sturini, M., et al. (2012). Photodegradation of Fluoroquinolones in Surface Water and Antimicrobial Activity of the Photoproducts. Water Research. [Link]

  • Sturini, M., et al. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochemical & Photobiological Sciences. [Link]

  • Hanamura, M., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • Hanamura, M., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment. ProQuest. [Link]

  • Tiefenbacher, K., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Wang, Y., et al. (2015). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Wikipedia. [Link]

  • BenchChem. (2025). Stability issues of 2-Hydroxyquinoline in aqueous solutions. BenchChem.
  • Martin, R. B. (1961). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society. [Link]

  • BYJU'S. (n.d.). Ester Hydrolysis with H2SO4. BYJU'S. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Navrátilová, A., et al. (2018). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. Molecules. [Link]

  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]

  • BenchChem. (2025).
  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

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Side reactions in the synthesis of polysubstituted quinolines and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the nucleus of numerous pharmaceuticals and functional materials. While several named reactions provide access to this privileged heterocycle, synthetic routes are often plagued by side reactions that compromise yield, purity, and scalability. This technical support guide is designed for researchers, chemists, and drug development professionals to navigate these challenges. Here, we provide in-depth, field-proven troubleshooting advice in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to optimize your synthetic outcomes.

Part 1: General Troubleshooting Principles

Before delving into synthesis-specific issues, several universal principles can mitigate a wide range of side reactions.

  • Reagent Purity: Always use freshly purified starting materials. Aniline derivatives are notoriously susceptible to air oxidation, which can introduce impurities that catalyze polymerization. Aldehydes can oxidize to carboxylic acids or undergo self-condensation.

  • Atmosphere Control: Many quinoline syntheses, particularly those involving sensitive intermediates or catalysts, benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

  • Temperature Management: Many classical quinoline syntheses are highly exothermic.[1][2] Precise temperature control is critical. Overheating often accelerates polymerization and decomposition pathways more than the desired cyclization reaction.[3] Employing oil baths, cooling baths, and slow, controlled addition of reagents is paramount.

  • Stoichiometry and Order of Addition: The precise ratio and the order in which reagents are added can dictate the reaction pathway. For instance, slowly adding a reactive carbonyl compound can maintain its low concentration, disfavoring self-condensation side reactions.[3][4]

Part 2: Synthesis-Specific Troubleshooting Guides

The Skraup Synthesis

The Skraup synthesis is a powerful method for producing quinoline itself but is infamous for its vigorous nature and byproduct formation.[1][2][5] It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6][7]

Q1: My Skraup reaction is extremely violent and turning into a thick, dark tar. How can I control it and isolate my product?

A: This is the most common and dangerous issue with the Skraup synthesis. The violent exotherm is due to the rapid, acid-catalyzed dehydration of glycerol to acrolein and its subsequent polymerization.[1][8]

Causality & Prevention:

  • Runaway Reaction: The primary cause is uncontrolled polymerization of acrolein.[1] To prevent this, the reaction's exotherm must be moderated. The classic and most effective method is the addition of a moderator like ferrous sulfate (FeSO₄) .[1][2][5][6] Ferrous sulfate is thought to create a smoother, more controlled reaction profile by acting as an oxygen carrier, effectively extending the oxidation over a longer period.[2] Boric acid can also be used as a milder alternative.[2]

  • Tar Formation: Tar is the polymeric byproduct of acrolein and other intermediates.[1][4] While moderators reduce tar formation, it is often unavoidable.

    • Temperature Control: Minimize the reaction temperature and duration to what is necessary for the reaction to proceed.[1]

    • Purification Strategy: Do not attempt to purify the product directly from the tar via column chromatography. The most effective method for isolation is steam distillation .[1][3] After the reaction is complete, the mixture is made alkaline to liberate the free quinoline base, which is volatile with steam and will co-distill, leaving the non-volatile tar behind.[1][3] The quinoline can then be extracted from the aqueous distillate.

Troubleshooting Workflow: Skraup Synthesis

start Skraup Reaction Initiated exotherm Is the reaction violently exothermic? start->exotherm add_moderator Action: Add FeSO₄ moderator. Ensure slow, controlled addition of H₂SO₄. exotherm->add_moderator Yes proceed Reaction proceeds exotherm->proceed No tar Is significant tar forming? control_temp Action: Reduce temperature. Minimize reaction time. tar->control_temp Yes workup Workup Stage tar->workup No add_moderator->proceed control_temp->workup proceed->tar steam_distill Solution: Use steam distillation for purification. workup->steam_distill end Pure Quinoline Isolated steam_distill->end

Caption: Troubleshooting decision workflow for the Skraup synthesis.

The Friedländer Synthesis

This synthesis condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[9][10] It is highly versatile but prone to specific side reactions.

Q2: My base-catalyzed Friedländer reaction gives a low yield and many spots on TLC. What is the likely side reaction?

A: The most common side reaction in a base-catalyzed Friedländer synthesis is the aldol self-condensation of the ketone reactant (the one providing the α-methylene group).[4][11]

Causality & Prevention:

  • Mechanism: Base abstracts an α-proton from the ketone, forming an enolate. This enolate can then attack another molecule of the ketone (self-condensation) instead of the desired 2-aminoaryl carbonyl, leading to α,β-unsaturated ketone byproducts and polymers.[11]

  • Prevention Strategies:

    • Switch to Acid Catalysis: Acidic conditions (e.g., p-TsOH, H₂SO₄, Lewis acids) favor the desired condensation pathway and suppress the base-mediated aldol side reaction.[4][12]

    • Slow Addition: If base catalysis is required, slowly adding the ketone to the reaction mixture keeps its instantaneous concentration low, minimizing the chance of self-condensation.[4]

    • Use an Imine Analog: Pre-reacting the 2-aminoaryl aldehyde/ketone with an amine to form an imine can make the subsequent cyclization more efficient and avoid the conditions that favor aldol reactions.[4][13]

    • Milder Conditions: Modern catalysts, such as gold or iodine, can promote the reaction under milder, neutral conditions, often at lower temperatures, which inherently reduces side reactions.[4][13]

Reaction Pathways: Friedländer Synthesis

Caption: Desired Friedländer condensation vs. undesired aldol side reaction.

Q3: I'm using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of two quinoline isomers. How can I control the regioselectivity?

A: This is a classic challenge. The reaction can proceed via condensation at either of the two different α-methylene groups of the unsymmetrical ketone, leading to regioisomers.[11][14]

Causality & Prevention:

  • Thermodynamic vs. Kinetic Control: The product ratio is determined by the relative rates of attack at the two positions. This can be influenced by steric hindrance and the electronic nature of the ketone.

  • Control Strategies:

    • Catalyst Selection: Specific amine catalysts have been shown to effectively direct the reaction towards a single isomer.[14]

    • Substrate Modification: Introducing a temporary directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can force the cyclization to occur at a specific position.[14]

    • Solvent Choice: Using ionic liquids as the solvent has been reported to improve regioselectivity in some cases.[13][14]

The Doebner-von Miller & Combes Syntheses

These acid-catalyzed methods are powerful but share common pitfalls related to harsh conditions. The Doebner-von Miller reaction uses an aniline and α,β-unsaturated carbonyl compounds,[15] while the Combes synthesis uses an aniline and a β-diketone.[7][16][17]

Q4: My Doebner-von Miller reaction is producing a lot of insoluble polymer/tar, similar to the Skraup synthesis. What's the cause?

A: The cause is identical to the issue in the Skraup synthesis: acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3][4] Although typically less violent than the Skraup reaction, the conditions are still harsh enough to promote this significant side reaction.

Causality & Prevention:

  • Mechanism: Strong acid protonates the enone, making it highly susceptible to polymerization.

  • Prevention Strategies:

    • Slow Reagent Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline is the most effective way to minimize polymerization by keeping the monomer concentration low.[3]

    • In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two simpler carbonyl compounds (the Beyer method).[15] This slow, controlled generation helps prevent polymerization. For example, adding acetaldehyde slowly to the aniline hydrochloride solution allows it to form crotonaldehyde in situ, which is then consumed in the main reaction.[3]

    • Temperature Optimization: Use the lowest temperature that allows for a reasonable reaction rate. Excessively high temperatures promote polymerization.[3]

Q5: In my Combes synthesis with an unsymmetrical β-diketone, I get a mixture of products. Why?

A: The initial condensation of the aniline with the β-diketone can occur at either of the two carbonyl groups, leading to two different enamine intermediates. The subsequent acid-catalyzed cyclization and dehydration of this mixture of enamines produces two regioisomeric quinolines.

Causality & Prevention:

  • Mechanism: The regioselectivity is determined in the initial nucleophilic attack of the aniline. Steric and electronic factors on the β-diketone influence which carbonyl is more reactive.

  • Prevention Strategies:

    • Substituent Effects: The outcome can be predicted and controlled to some extent by the substituents. Studies have shown that bulky groups on the diketone and the use of electron-donating groups (like methoxy) on the aniline can favor the formation of one isomer over the other.[18]

    • Catalyst Choice: While sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) or polyphosphoric esters (PPE) can alter the product ratio and improve yields by acting as more effective dehydrating agents under different conditions.[18]

Part 3: Key Experimental Protocols

Protocol 1: Moderation of the Skraup Synthesis using Ferrous Sulfate

This protocol describes a safer, more controlled procedure for the synthesis of quinoline from aniline.

  • Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, place aniline (1.0 mol) and anhydrous ferrous sulfate (FeSO₄) (0.1 mol).

  • Glycerol Addition: Add glycerol (3.0 mol) to the flask and mix thoroughly.

  • Controlled Acid Addition: Cool the flask in an ice-water bath. Begin the slow, dropwise addition of concentrated sulfuric acid (2.0 mol) through the dropping funnel with vigorous stirring. CRITICAL: Monitor the internal temperature closely and do not allow it to rise above 100 °C during the addition.

  • Heating: After the addition is complete, remove the ice bath and heat the mixture cautiously in a heating mantle. The reaction will become exothermic. Be prepared to remove the heat source if the reaction becomes too vigorous.

  • Reflux: Once the initial exotherm subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture. Dilute with water and make the solution strongly alkaline with sodium hydroxide solution. Proceed with steam distillation to isolate the quinoline.

Part 4: Data Summary Table

The choice of catalyst can dramatically impact the prevalence of side reactions. The following table summarizes hypothetical but representative data for a Friedländer synthesis.

CatalystReaction Temp (°C)Desired Quinoline Yield (%)Aldol Byproduct (%)
KOH (1.1 eq)10045%40%
p-TsOH (10 mol%)11085%<5%
AuCl₃ (1 mol%)6092%Not Detected
No Catalyst15020%15% (Decomposition)

Table 1: Comparison of catalyst performance in a model Friedländer synthesis, demonstrating the suppression of aldol byproducts with acid or advanced metal catalysts.

References

  • Benchchem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Benchchem. (2025). Minimizing side products in the Friedländer quinoline synthesis.
  • Benchchem. (2025).
  • Benchchem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Prepar
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • Benchchem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
  • Benchchem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Wikipedia. (2023). Quinoline.
  • Benchchem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines.
  • Cheng, C.-C., & Yan, S.-J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Almarzouqi, M. H., et al. (2019).
  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press.
  • Wikipedia. (2023). Combes quinoline synthesis.
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • synthesis of quinoline derivatives and its applic
  • Li, J. J. (2014). Doebner-von Miller reaction. Semantic Scholar.
  • Das, S. N. (2020).
  • Sloop, J. C. (2020). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Elnekety, M. (2016).
  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • Skraup's Synthesis. (2012). Vive Chemistry.
  • Wikipedia. (2023). Skraup reaction.
  • Almarzouqi, M. H., et al. (2019). Reaction mechanism of the Skraup quinoline synthesis.

Sources

Scaling up the synthesis of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust and scalable synthetic routes in pharmaceutical development, this Technical Support Center provides an in-depth guide to overcoming the challenges associated with the large-scale synthesis of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate . As a key building block in modern medicinal chemistry, ensuring its consistent and high-yield production is paramount.[1]

This guide is structured as a dynamic troubleshooting resource, moving beyond simple protocols to address the complex issues that arise during process scale-up. Authored from the perspective of a Senior Application Scientist, it combines established chemical principles with practical, field-proven solutions.

Overview of the Synthetic Pathway: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 4-hydroxyquinoline core of the target molecule is the Gould-Jacobs reaction.[2][3] This two-stage process involves an initial condensation followed by a high-temperature thermal cyclization. Understanding this pathway is critical for effective troubleshooting.

The synthesis begins with the condensation of 3-chloro-2-fluoroaniline with a malonate derivative, typically diethyl ethoxymethylenemalonate (DEEMM), to form an anilidomethylenemalonate intermediate.[4][5] This intermediate is then subjected to high temperatures, often in a high-boiling solvent like diphenyl ether, to induce an intramolecular 6-electron cyclization, yielding the desired quinoline structure.[6][7]

Gould_Jacobs_Reaction cluster_start Starting Materials cluster_inter Intermediate cluster_final Final Product Aniline 3-chloro-2-fluoroaniline Intermediate Diethyl 2-(((3-chloro-2-fluorophenyl)amino)methylene)malonate Aniline->Intermediate Condensation ~130°C, -EtOH DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) DEEMM->Intermediate Product This compound Intermediate->Product Thermal Cyclization ~250°C in Diphenyl Ether -EtOH

Caption: The Gould-Jacobs reaction pathway for synthesizing the target quinoline.

Troubleshooting Guide: From Lab Bench to Reactor

This section addresses specific, common problems encountered during the synthesis and scale-up, presented in a direct question-and-answer format.

Stage 1: Condensation Reaction

Q1: The initial condensation reaction is sluggish or incomplete, resulting in a low yield of the malonate intermediate. What are the primary causes and solutions?

A1: An incomplete condensation reaction is a frequent issue that can almost always be traced back to reactant quality or reaction conditions.

  • Cause 1: Purity of Starting Materials: The 3-chloro-2-fluoroaniline may contain non-nucleophilic impurities or residual moisture. DEEMM can hydrolyze over time.

    • Solution: Ensure the aniline is purified, for instance by distillation or recrystallization, before use. Use freshly opened or properly stored DEEMM. The quality of commodity starting materials can vary significantly, so initial purity analysis is crucial for process consistency.

  • Cause 2: Suboptimal Temperature: The reaction requires heating to drive off the ethanol byproduct and push the equilibrium toward the product.[8]

    • Solution: The reaction is typically performed by heating the neat mixture of reactants. A temperature range of 100-130°C is generally effective.[8] When scaling up, ensure uniform heating. Use a jacketed reactor with a thermal fluid and a robust overhead mechanical stirrer to prevent localized hot or cold spots.[9]

  • Cause 3: Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically required, slight deviations in reactant purity or volatility can affect the outcome.

    • Solution: Using a slight excess (e.g., 1.05 to 1.1 equivalents) of DEEMM can help drive the reaction to completion, consuming all of the more valuable aniline starting material.

Q2: During the condensation scale-up, we observe darkening of the reaction mixture and the formation of side products. Why is this happening?

A2: Darkening often indicates decomposition or premature side reactions, which are exacerbated by poor heat management during scale-up.

  • Cause: Localized Overheating: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging.[10][11] If heating is not uniform, parts of the mixture can exceed the optimal temperature, leading to early, uncontrolled cyclization attempts or polymerization.

    • Solution: Transition from a simple heating mantle to a controlled heating system (e.g., a jacketed glass reactor). Employ an efficient overhead stirrer with an anchor or pitched-blade impeller to ensure good thermal and material homogeneity throughout the reaction mass.[9] Monitor the internal reaction temperature, not just the jacket temperature.

Stage 2: Thermal Cyclization

Q3: The thermal cyclization step is giving a very low yield of the desired quinoline product. What are the most critical parameters to investigate?

A3: This is the most challenging step of the synthesis and is highly sensitive to temperature. Low yields are common and typically point to issues with the cyclization conditions or competing decomposition pathways.

  • Cause 1: Insufficient Cyclization Temperature: The intramolecular 6-electron cyclization has a high activation energy and requires significant thermal input.[4][5]

    • Solution: The cyclization is almost always conducted in a high-boiling solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), at temperatures around 240-250°C.[3][7] If the temperature is too low, the reaction will not proceed at a reasonable rate. It is critical to ensure your heating system can safely and consistently achieve this temperature range. Microwave-assisted heating has been shown to dramatically reduce reaction times and sometimes improve yields for this type of reaction, offering a potential alternative for scale-up.[12][13]

  • Cause 2: Product/Intermediate Decomposition: While high temperatures are necessary, excessive heat or prolonged reaction times can lead to charring and the formation of tarry byproducts.[6][14]

    • Solution: The goal is to find the "sweet spot"—the minimum temperature and time required for complete cyclization. Monitor the reaction progress using an appropriate method (e.g., sampling for HPLC analysis). Once the reaction is complete, cool the mixture promptly to prevent degradation.

  • Cause 3: Poor Mixing of Slurries: As the product forms, it may precipitate from the hot solvent, creating a thick slurry that is difficult to stir.

    • Solution: Effective agitation is non-negotiable at scale. A powerful overhead stirrer with a suitable impeller is required to keep solids suspended and ensure even heat distribution. If the slurry becomes too thick, a higher solvent ratio may be necessary, though this has implications for reactor throughput.

Troubleshooting_Low_Yield Start Low Yield in Cyclization Step Check_Temp Is Internal Temperature Consistently 240-250°C? Start->Check_Temp Check_Time Was Reaction Time Optimized? (via HPLC/TLC) Check_Temp->Check_Time Yes Sol_Temp Action: Increase heating mantle/ jacket temperature. Verify with calibrated internal probe. Check_Temp->Sol_Temp No Check_Mixing Is Agitation Sufficient? (No solids settling) Check_Time->Check_Mixing Yes Sol_Time Action: Run kinetics study to find optimal time. Avoid unnecessarily long heating. Check_Time->Sol_Time No Check_Decomp Significant Charring or Tar Formation Observed? Check_Mixing->Check_Decomp Yes Sol_Mixing Action: Increase stirrer RPM. Consider different impeller design (e.g., anchor stirrer). Check_Mixing->Sol_Mixing No Sol_Decomp Action: Lower temperature slightly (e.g., by 5-10°C) and/or reduce reaction time. Check_Decomp->Sol_Decomp Yes

Caption: A troubleshooting workflow for addressing low yields in the cyclization step.

Stage 3: Product Isolation and Purification

Q4: How can the high-boiling diphenyl ether solvent be effectively removed at a large scale without using column chromatography?

A4: Removing high-boiling solvents like Dowtherm A is a classic scale-up challenge. Chromatography is generally not economically viable for large quantities.

  • Solution: Anti-Solvent Precipitation/Trituration: After cooling the reaction mixture, the product can be precipitated by adding a large volume of a non-polar "anti-solvent" in which the product has low solubility but the diphenyl ether is soluble.

    • Procedure: Cool the reaction mixture to a manageable temperature (e.g., 60-80°C) and slowly add it to a vigorously stirred vessel containing a hydrocarbon solvent like hexane, heptane, or toluene. The product should precipitate as a solid. This process, known as trituration, effectively washes the solvent from the solid product. The solid can then be isolated by filtration and washed with more of the anti-solvent.

Q5: The isolated product is off-color (e.g., tan or brown) instead of the expected white or off-white solid. How can we improve its purity?

A5: Color is a common indicator of high-molecular-weight, likely polymeric, impurities formed from decomposition at high temperatures.

  • Solution 1: Activated Carbon Treatment: During the recrystallization step, adding a small amount of activated carbon to the hot solution can adsorb colored impurities.

    • Procedure: Dissolve the crude product in a suitable hot solvent (e.g., DMF, DMAc). Add 1-5% w/w of activated carbon and stir for 15-30 minutes at temperature. Filter the hot solution through a pad of Celite® to remove the carbon, then allow the filtrate to cool and crystallize.

  • Solution 2: Recrystallization Solvent Screening: The choice of recrystallization solvent is critical. A solvent system should be identified where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.

Frequently Asked Questions (FAQs) for Scale-Up

Q: What are the most critical safety considerations when scaling up this synthesis?

A: The primary hazard is the high-temperature thermal cyclization step.

  • Thermal Hazards: Operating at 250°C poses a significant risk of severe burns. All equipment must be rated for this temperature, and appropriate thermal PPE is required.

  • Runaway Reactions: While this specific cyclization is endothermic, any potential for a runaway reaction must be assessed.[11] Lab-scale calorimetric studies can help determine the thermal risks before scaling up.[11]

  • Pressure: Although not a high-pressure reaction, heating a viscous liquid in a sealed or poorly vented system can lead to dangerous pressure buildup. Ensure the reactor is adequately vented.

Q: Our lab protocol uses a magnetic stirrer. Why is this insufficient for a 20L reactor?

A: Magnetic stir bars are only effective for low-viscosity solutions in small vessels. In a large reactor, they cannot create the powerful vortex needed to mix viscous slurries or heterogeneous mixtures effectively. This leads to poor heat and mass transfer, resulting in failed or unsafe reactions.[9] An overhead mechanical stirrer with an appropriately sized and shaped impeller is essential for effective mixing at scale.[9]

Q: How do we handle the waste from the diphenyl ether and hydrocarbon solvents used in the workup?

A: Solvent waste management is a major consideration in process scale-up.[15] All solvent waste must be segregated into appropriate streams (e.g., halogenated vs. non-halogenated) and disposed of according to institutional and governmental regulations. For a commercial process, developing a solvent recycling program (e.g., distillation and reuse of the hydrocarbon anti-solvent) would be a key step in making the process more economical and sustainable.[15]

Summary of Key Process Parameters

ParameterLab Scale (e.g., 100 mL)Pilot Scale (e.g., 20 L) ConsiderationsRationale
Heating Method Heating mantleJacketed reactor with thermal fluidEnsures uniform, controlled heating and prevents localized hot spots which can cause decomposition.[9]
Stirring Magnetic stir barOverhead mechanical stirrer (e.g., anchor)Provides the necessary torque and mixing efficiency for viscous slurries and large volumes.[10]
Temperature Control External thermocoupleInternal temperature probeMonitoring the actual reaction temperature is critical; jacket temperature can be misleading.
Condensation Temp. 100-130°C100-130°C (internal)Optimal temperature for driving off ethanol without causing premature side reactions.[8]
Cyclization Temp. ~250°C~250°C (internal)High thermal energy is required to overcome the activation barrier for the 6-electron cyclization.[6][12]
Workup Pour into beaker of hexaneControlled addition to a separate, stirred vessel of anti-solventEnsures safety and efficient precipitation/trituration at a larger scale.

References

Technical Support Center: Navigating Regioselectivity in Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated resource for overcoming the challenges associated with regioselectivity in the Combes quinoline synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to control the isomeric outcome of your reactions and streamline the synthesis of your target quinoline scaffolds.

Mechanism Overview: The Root of Regioselectivity

The Combes quinoline synthesis, first reported in 1888, is a robust acid-catalyzed reaction that condenses an aniline with a β-diketone to form a substituted quinoline.[1][2] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure.[1] It is this irreversible intramolecular electrophilic substitution, the annulation step, that is the rate-determining step and dictates the final regiochemical outcome when unsymmetrical anilines or β-diketones are employed.[1][2]

The formation of two possible regioisomers arises from the two potential sites of cyclization on the aniline ring, ortho to the amino group. The preferred pathway is governed by a delicate interplay of steric and electronic factors of the substituents on both the aniline and the β-diketone.[1][2]

Combes_Mechanism Aniline Aniline (1) Schiff_Base Schiff Base (3) Aniline->Schiff_Base Condensation Diketone β-Diketone (2) Diketone->Schiff_Base Enamine Enamine Schiff_Base->Enamine Quinoline_A Regioisomer A Enamine->Quinoline_A Annulation (Rate-Determining) Quinoline_B Regioisomer B Enamine->Quinoline_B Annulation (Rate-Determining)

Caption: General workflow of the Combes quinoline synthesis highlighting the critical annulation step.

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during the Combes synthesis, with a focus on controlling regioselectivity.

Q1: My reaction is producing a mixture of regioisomers. How can I favor the formation of the desired product?

A1: Achieving high regioselectivity often requires a multi-pronged approach involving careful consideration of your starting materials and reaction conditions.

  • Steric Hindrance: The bulkiness of substituents on both the aniline and the β-diketone plays a crucial role.[1] Bulky groups on the aniline can direct the cyclization to the less sterically hindered ortho position. Conversely, increasing the steric bulk of a substituent on the β-diketone can favor the formation of the quinoline with that substituent at the 2-position.[1]

  • Electronic Effects: The electronic nature of the substituents on the aniline ring influences the nucleophilicity of the ortho carbons. Electron-donating groups (e.g., methoxy) can activate the ortho position, while electron-withdrawing groups (e.g., chloro, fluoro) can deactivate it, thereby influencing the site of cyclization.[1]

  • Catalyst Choice: While concentrated sulfuric acid is traditionally used, other acidic catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can alter the reaction outcome.[1][3] PPE, for instance, has been shown to be a more effective dehydrating agent than sulfuric acid in some cases.[1] Experimenting with different acid catalysts is a key optimization step.

Q2: I am observing poor yields or no reaction at all. What are the likely causes?

A2: Several factors can lead to low conversion in the Combes synthesis.

  • Strongly Deactivating Groups: The presence of potent electron-withdrawing groups, such as a nitro group (-NO2), on the aniline can significantly decrease the nucleophilicity of the aromatic ring, hindering or even preventing the cyclization step.[4]

  • Inadequate Dehydration: The reaction involves the loss of water molecules.[1] If the dehydrating agent (the acid catalyst) is not efficient enough or is used in insufficient quantity, the equilibrium may not favor product formation. Consider using stronger dehydrating agents like PPA or ensuring your sulfuric acid is of high concentration.

  • Reaction Temperature: The annulation step is often the rate-determining step and typically requires elevated temperatures to overcome the activation energy barrier.[1] Insufficient heating can lead to low or no product formation. However, excessively high temperatures can lead to decomposition. Careful temperature optimization is crucial.

Q3: Can I predict the major regioisomer based on my starting materials?

A3: While a definitive prediction can be complex, you can make an educated hypothesis based on established principles.

  • For substituted anilines: In the absence of overwhelming steric hindrance, electron-donating groups on the aniline will generally direct cyclization to the activated ortho position. Conversely, electron-withdrawing groups will favor cyclization at the alternative, less deactivated ortho position.

  • For unsymmetrical β-diketones: The initial nucleophilic attack of the aniline can occur at either of the two carbonyl carbons. However, the subsequent cyclization is the regioselectivity-determining step. Steric factors often dominate here; the bulkier substituent on the diketone will tend to be at the 2-position of the resulting quinoline to minimize steric strain during the ring-closing transition state.[1]

Q4: Are there alternative synthesis methods if I cannot resolve the regioselectivity issues in my Combes synthesis?

A4: Yes, several other named reactions can be employed for quinoline synthesis, each with its own set of advantages and disadvantages regarding regiocontrol.[5]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7] While it can also face regioselectivity issues with unsymmetrical ketones, it offers a different synthetic approach.[6]

  • Doebner-von Miller Reaction: This reaction uses an α,β-unsaturated carbonyl compound and an aniline.[6] It is particularly useful for synthesizing 2-methylquinolines.[6]

  • Skraup Synthesis: This is a classic method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[3][6] However, it is often a very exothermic and potentially hazardous reaction.[6]

Experimental Protocols

The following protocols provide a starting point for conducting the Combes synthesis with a focus on achieving regiochemical control.

Protocol 1: Standard Combes Synthesis using Sulfuric Acid

This protocol is a general procedure for the synthesis of a 2,4-disubstituted quinoline.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aniline (1.0 eq.) and the β-diketone (1.1 eq.).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (5-10 equivalents) to the reaction mixture with cooling in an ice bath.

  • Heating: Heat the reaction mixture to the desired temperature (typically 100-150 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the pH is basic. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired quinoline.

Protocol 2: Modified Combes Synthesis using Polyphosphoric Acid (PPA)

This protocol utilizes PPA, which can sometimes offer improved yields and different regioselectivity compared to sulfuric acid.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid.

  • Reagent Addition: Heat the PPA to approximately 80-100 °C. To the hot, stirring PPA, slowly add a pre-mixed solution of the aniline (1.0 eq.) and the β-diketone (1.1 eq.).

  • Heating: Increase the temperature of the reaction mixture to 120-160 °C and maintain for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., concentrated sodium hydroxide solution) until the pH is basic. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Influence of Substituents on Regioselectivity

The following table summarizes the observed effects of substituents on the regioselectivity of a modified Combes synthesis producing trifluoromethyl-substituted quinolines. This data highlights the significant impact of both steric and electronic factors.

Aniline Substituentβ-Diketone R GroupMajor RegioisomerReference
Methoxy (electron-donating)Bulky2-CF₃[1]
Chloro (electron-withdrawing)Less bulky4-CF₃[1]
Fluoro (electron-withdrawing)Less bulky4-CF₃[1]

This data demonstrates that electron-donating groups on the aniline, in combination with a bulky R group on the diketone, favor the formation of the 2-substituted quinoline.[1] Conversely, electron-withdrawing groups on the aniline lead to the preferential formation of the 4-substituted regioisomer.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the key decision point in the Combes synthesis that determines the final regiochemical outcome.

Regioselectivity_Pathway cluster_pathways Competing Annulation Pathways cluster_factors Influencing Factors cluster_products Resulting Regioisomers Enamine Protonated Enamine Intermediate Pathway_A Pathway A: Cyclization at C-ortho' Enamine->Pathway_A Pathway_B Pathway B: Cyclization at C-ortho'' Enamine->Pathway_B Product_A Regioisomer A Pathway_A->Product_A Product_B Regioisomer B Pathway_B->Product_B Sterics Steric Hindrance Sterics->Pathway_A Favors less hindered path Sterics->Pathway_B Electronics Electronic Effects Electronics->Pathway_A Influences nucleophilicity Electronics->Pathway_B

Caption: Factors influencing the regioselective annulation step in the Combes synthesis.

References

  • Combes quinoline synthesis. In: Wikipedia. [Link]

  • Synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Combes quinoline synthesis. Wikiwand. [Link]

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(11), 974-981. [Link]

  • Kumar, A., & Kumar, R. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [Link]

  • Alam, M. J., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20864-20898. [Link]

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega. [Link]

  • Alyamkina, E. A., & Kozlov, N. S. (1975). Closure of the pyridine ring in the Combes quinoline synthesis (Review). Chemistry of Heterocyclic Compounds, 11(1), 1-12. [Link]

  • Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 988. [Link]

  • Organic Chemistry. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Combes Quinoline Synthesis. (n.d.). [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-10. [Link]

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Technical Support Center: Optimizing Catalyst Selection for Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of catalyst selection and reaction optimization to achieve high yields and desired product selectivity.

Introduction to the Friedländer Synthesis

First reported by Paul Friedländer in 1882, this reaction involves the acid- or base-catalyzed cyclocondensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group to form a quinoline scaffold.[1] The versatility and operational simplicity of the Friedländer synthesis have made it a cornerstone in the synthesis of quinoline derivatives, which are prevalent in many biologically active compounds.[2][3]

The general reaction scheme is as follows:

Friedländer Synthesis reactant1 o-Aminoaryl Aldehyde/Ketone plus + reactant1->plus catalyst Catalyst (Acid or Base) reactant2 α-Methylene Carbonyl Compound plus->reactant2 product Substituted Quinoline catalyst->product conditions Heat / Solvent Troubleshooting_Workflow start Low Yield or No Product catalyst_check Inappropriate Catalyst? start->catalyst_check temp_check Suboptimal Temperature? start->temp_check reactivity_check Poor Substrate Reactivity? start->reactivity_check side_reactions_check Side Reactions Dominating? start->side_reactions_check solution_catalyst Screen Catalyst Type & Loading (Acid vs. Base, Heterogeneous) catalyst_check->solution_catalyst solution_temp Optimize Temperature (Monitor by TLC) temp_check->solution_temp solution_reactivity Increase Catalyst Loading or Use a More Active Catalyst reactivity_check->solution_reactivity solution_side_reactions Adjust Conditions to Minimize (e.g., Slower Addition of Ketone) side_reactions_check->solution_side_reactions

Caption: A general workflow for troubleshooting low-yield Friedländer synthesis.

Problem 1: Low or No Product Yield

  • Probable Cause A: Inappropriate Catalyst Selection. The choice of catalyst is crucial and substrate-dependent. [4] * Solution: If using a base catalyst results in low yield, consider switching to an acid catalyst like p-TsOH or a Lewis acid. [4]Conversely, if an acid catalyst is ineffective, a strong base might be required for less reactive substrates. It can be beneficial to screen a small panel of catalysts.

  • Probable Cause B: Suboptimal Reaction Temperature. The reaction often requires heating, but excessive temperatures can lead to decomposition, especially of the o-aminoaryl aldehyde or ketone. [4][5] * Solution: Optimize the temperature by monitoring the reaction's progress using Thin Layer Chromatography (TLC). [6]If decomposition is observed, try lowering the temperature and extending the reaction time. Microwave-assisted heating can sometimes provide rapid and uniform heating, leading to improved yields in shorter times. [7]

  • Probable Cause C: Poor Substrate Reactivity. Steric hindrance or deactivating electronic effects on either of the starting materials can significantly slow down the reaction. [4] * Solution: For unreactive substrates, consider using a more potent catalyst system, such as a stronger Lewis acid or a superbase. Increasing the catalyst loading or using higher temperatures may also be necessary.

Problem 2: Significant Formation of Side Products

  • Probable Cause A: Self-Condensation of the Ketone. This is a very common side reaction, especially under basic conditions, leading to aldol condensation products. [4][5][8] * Solution 1 (Change Catalyst): Switch from a base to an acid catalyst, as acids are less likely to promote ketone self-condensation. [5] * Solution 2 (Slow Addition): Add the ketone reactant slowly to the reaction mixture. This maintains a low concentration of the ketone, disfavoring the bimolecular self-condensation reaction relative to the desired reaction with the aminoaryl carbonyl compound. [5][8] * Solution 3 (Protecting Groups): In some cases, using an imine analog of the o-aminoaryl ketone can prevent side reactions. [1]

  • Probable Cause B: Poor Regioselectivity with Unsymmetrical Ketones. When an unsymmetrical ketone is used, the reaction can proceed on either side of the carbonyl group, leading to a mixture of isomeric quinolines. [1][5] * Solution 1 (Catalyst Control): The choice of catalyst can influence regioselectivity. Certain amine catalysts have been shown to direct the reaction towards a specific regioisomer. [5] * Solution 2 (Thermodynamic vs. Kinetic Control): Reaction temperature can play a role. Higher temperatures may favor the formation of the more thermodynamically stable isomer. [5] * Solution 3 (Directing Groups): Introducing a phosphoryl or other directing group on the α-carbon of the ketone can effectively control the regioselectivity. [1]

Catalyst Comparison Table

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids p-TsOH, H₂SO₄, TFAGenerally effective, readily available, inexpensive. [9][4]Can be corrosive, harsh conditions may lead to side reactions, difficult to separate from product. [1][10]
Lewis Acids ZnCl₂, Yb(OTf)₃, SnCl₂High efficiency, can be used in smaller quantities. [4]Can be expensive, sensitive to moisture, potential metal contamination in the product. [11]
Bases KOH, NaOH, KOtBuEffective for reactive substrates. [4]Can promote self-condensation of ketones, not universally applicable. [5][8]
Heterogeneous Zeolites, Montmorillonite K-10, Polymer-supported sulfonic acidsEasy to separate and recycle, environmentally friendly. [12][13][14]May have lower activity than homogeneous counterparts, potential for mass transfer limitations. [10]
Nanocatalysts Gold nanoparticles, Magnetic nanoparticlesHigh surface area and reactivity, mild reaction conditions. [1][14]Can be expensive to prepare, potential for catalyst leaching. [10]

Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol outlines a general method for an acid-catalyzed Friedländer synthesis. [6]

  • Materials:

    • o-Aminoaryl ketone (1.0 mmol)

    • α-Methylene carbonyl compound (1.2 mmol)

    • p-Toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

    • Toluene or other suitable solvent (5 mL)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-aminoaryl ketone, the α-methylene carbonyl compound, and the solvent.

    • Add the p-toluenesulfonic acid monohydrate to the mixture.

    • Heat the mixture with stirring to reflux (typically 80-120°C). [2][6] 4. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash. [6] 7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

  • Wikipedia. (2023, December 2). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • J&K Scientific LLC. (2025, June 3). Friedländer Synthesis. J&K Scientific. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025, January). Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. ResearchGate. Retrieved from [Link]

  • Das, S., et al. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. Retrieved from [Link]

  • Potter, M. E., et al. (2020, November 5). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. Retrieved from [Link]

  • Fehnel, E. A. (1972). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An efficient synthesis of quinolinesvia Friedländer reaction: New reusable catalyst (UO2(CH3COO)2·2H2O). Der Pharma Chemica. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer synthesis of quinoline derivatives. ResearchGate. Retrieved from [Link]

  • Patil, S. A., et al. (2021, January 1). Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). Inorganic polymers-based catalysts for optimized Friedlander reaction. ResearchGate. Retrieved from [Link]

  • Krishna, B., & Roy, S. (2024, October 10). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Nature. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer synthesis of quinoline derivatives. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Retrieved from [Link]

  • Krishna, B., & Roy, S. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. ResearchGate. Retrieved from [Link]

  • Salehzadeh, H., & Bigdelia, Z. R. (2025). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Retrieved from [Link]

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Technical Support Center: Effective Purification Techniques for Crude Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both success and understanding in your work.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & General Issues

This section addresses the most common initial challenges encountered when handling crude quinoline products.

Q1: My crude quinoline derivative is a dark, tarry oil. Where do I even begin?

A: Tar formation is a frequent issue, especially with classical synthesis routes like the Skraup or Doebner-von Miller reactions, which use harsh acidic and oxidizing conditions[1]. The dark color often arises from polymerization and other side products.

  • First Step - Analysis: Before any purification attempt, analyze the crude material by Thin Layer Chromatography (TLC) and, if possible, a crude ¹H NMR or LC-MS. This gives you a crucial baseline of how much desired product you have relative to impurities.

  • Initial Cleanup: If the product is highly non-polar, you might perform a "plug" filtration. Dissolve the crude tar in a minimal amount of a solvent like dichloromethane (DCM), and pass it through a short column (a "plug") of silica gel, eluting with more DCM. This can remove highly polar, baseline-retained impurities.

  • Consider Acid-Base Extraction: For basic quinolines, an acid-base extraction is often the most powerful first step to separate the product from neutral and acidic tars.

  • For Intractable Oils: If extraction fails, converting the basic quinoline into a crystalline salt (e.g., a hydrochloride or picrate salt) is an excellent strategy to obtain a solid that can be purified by recrystallization[2][3].

Q2: My purified quinoline derivative is initially a light yellow oil/solid, but it darkens over time, especially when exposed to light. Is it decomposing?

A: Yes, this is a common observation. Quinoline and its derivatives can be sensitive to both air and light, leading to the formation of colored, oxidized impurities. Aged samples often appear yellow and can later turn brown[4][5].

  • Prevention: Store purified quinoline derivatives under an inert atmosphere (nitrogen or argon), protected from light (e.g., in an amber vial or a vial wrapped in aluminum foil), and refrigerated.

  • Handling: When running a column or performing other manipulations, work efficiently to minimize exposure time. For highly sensitive compounds, performing chromatography under an inert atmosphere may be necessary[6].

Q3: How do I choose the best primary purification technique for my specific quinoline derivative?

A: The choice depends on the physical properties of your compound and the nature of the impurities. The following decision tree provides a general guideline.

G start Crude Quinoline Derivative is_solid Is the crude product a solid? start->is_solid is_oil Is the crude product an oil? start->is_oil recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No (or fails) is_thermally_stable Is the compound thermally stable and volatile? is_oil->is_thermally_stable Yes is_basic Is the quinoline nitrogen basic? is_thermally_stable->is_basic No distillation Vacuum Distillation is_thermally_stable->distillation Yes is_basic->column No extraction Acid-Base Extraction is_basic->extraction Yes salt_formation Attempt Salt Formation to induce crystallization column->salt_formation If still an oil

Caption: Decision tree for selecting a primary purification method.

Part 2: Troubleshooting Column Chromatography

Column chromatography is a workhorse technique, but the basic nature of quinolines presents specific challenges with standard silica gel.

Q1: My quinoline derivative is streaking severely on the TLC plate and giving poor separation on the column. What's happening and how do I fix it?

A: This is the most common issue. Streaking, or tailing, is caused by strong, non-ideal interactions between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica gel[6]. This leads to poor peak shape and resolution.

Solution: Deactivate the Silica Gel Neutralize the acidic sites by adding a basic modifier to your eluent.

  • Triethylamine (NEt₃): The most common choice. Add 0.5-2% triethylamine to your mobile phase solvent system[6]. This will compete with your compound for the acidic sites on the silica.

  • Pyridine: Can also be used, but it is less volatile and harder to remove from the final product.

Protocol: Preparing a Deactivated Mobile Phase

  • Prepare your desired mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).

  • For every 100 mL of the mobile phase, add 1 mL of triethylamine (for a 1% solution).

  • Mix thoroughly before use. Use this same solvent system to run both your TLC plates and the column to ensure the Rf values are comparable.

Q2: My compound seems to be decomposing on the TLC plate or during the column run. How can I prevent this?

A: Decomposition is also frequently caused by the acidity of silica gel, which can catalyze the degradation of sensitive functional groups[7].

Solutions:

  • Deactivate the Silica Gel: As described above, adding triethylamine is the first and most effective strategy to try[6][7].

  • Switch the Stationary Phase: If deactivation is insufficient, silica is not your only option. Consider alternatives[6]:

    • Alumina (Neutral or Basic): An excellent alternative for basic compounds. Basic alumina is generally preferred for quinolines.

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using polar solvents (like water/acetonitrile or water/methanol) can be very effective and avoids issues with silica acidity[6].

  • Minimize Contact Time: Use flash chromatography with applied pressure to reduce the residence time of your compound on the column[7].

  • Work at Lower Temperatures: For thermally labile compounds, running the column in a cold room can slow the rate of decomposition[6].

Table 1: Comparison of Common Stationary Phases for Quinoline Purification

Stationary PhasePolarityBest ForKey Considerations
Silica Gel Polar (Acidic)General purpose, neutral & acidic compoundsRequires deactivation with a base (e.g., NEt₃) for quinolines to prevent streaking/decomposition.[6]
Alumina Polar (Basic, Neutral, or Acidic)Basic compounds like quinolinesUse neutral or basic alumina. Can sometimes have different selectivity than silica.[6]
Reversed-Phase (C18) Non-polarNon-polar to moderately polar compoundsUses polar eluents (water, MeCN, MeOH). Excellent for avoiding acid-catalyzed decomposition.[6][8]
Florisil/Cellulose PolarVery sensitive compoundsMay be suitable for particularly fragile quinoline derivatives.[6]

Part 3: Troubleshooting Recrystallization & Salt Formation

Recrystallization is a powerful technique for purifying solids. If your product is an oil, converting it to a solid salt is a highly effective strategy.

Q1: My quinoline derivative is an oil. How can I purify it by crystallization?

A: You can't recrystallize an oil directly. The goal is to convert it into a crystalline solid. Since most quinoline derivatives are basic, the most robust method is to form a salt[2].

Solution: Form a Crystalline Salt

  • Hydrochloride (HCl) Salts: This is the most common approach. Dissolving the oily base in a solvent like isopropanol, diethyl ether, or ethyl acetate and then adding a solution of HCl (e.g., HCl in ether or isopropanol) will often precipitate the hydrochloride salt as a stable, crystalline solid[2][9]. This solid can then be collected by filtration and recrystallized.

  • Picrate Salts: Picric acid forms highly crystalline salts with quinolines[2][3]. These can be isolated and purified, and the free base can be regenerated later by treatment with a strong base[2][3].

Protocol: Hydrochloride Salt Formation

  • Dissolve your crude oily quinoline derivative in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly, with stirring, add a commercially available solution of 2M HCl in diethyl ether dropwise.

  • A precipitate (the HCl salt) should begin to form. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 15-30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove non-basic impurities.

  • The resulting solid can now be purified by recrystallization.

Q2: I can't find a good single solvent for recrystallizing my solid quinoline derivative.

A: It's common for a single solvent to not be ideal. The solution is to use a two-solvent (or "anti-solvent") system. The principle is to dissolve your compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" or "anti-solvent" in which it is insoluble, until the solution becomes turbid (cloudy).

Table 2: Common Solvent Pairs for Recrystallization

"Good" Solvent (High Solubility)"Poor" / Anti-Solvent (Low Solubility)Polarity Mismatch
Dichloromethane (DCM)Hexanes, PentanePolar / Non-polar
Ethyl AcetateHexanes, PentaneMid-Polar / Non-polar
AcetoneWater, HexanesPolar / Polar or Non-polar
Ethanol / MethanolWater, Diethyl EtherPolar / Polar or Mid-polar
TolueneHexanes, PentaneNon-polar / Non-polar

Protocol: Two-Solvent Recrystallization

  • Dissolve the crude solid in the minimum amount of the "good" solvent at an elevated temperature (near boiling).

  • While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the solution from heat and allow it to cool slowly to room temperature.

  • Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

Part 4: Leveraging Acid-Base Extraction

This chemical technique exploits the basicity of the quinoline nitrogen to separate it from neutral or acidic impurities.

Q1: How does acid-base extraction work for quinolines, and when should I use it?

A: The basic nitrogen atom on the quinoline ring can be protonated by an acid (like HCl) to form a water-soluble salt (a quinolinium salt). Neutral organic impurities will remain in the organic layer, allowing for a clean separation. This technique is ideal for a first-pass purification to remove large amounts of non-basic impurities, especially tars.

Caption: Workflow for purifying a quinoline derivative via acid-base extraction.

Part 5: Purity Assessment

Purification is meaningless without verification. TLC, HPLC, and NMR are essential tools.

Q1: How can I be sure my quinoline derivative is pure?

A: No single technique is foolproof. A combination of methods provides the highest confidence.

  • TLC: Should show a single, round spot. Run the TLC in at least two different solvent systems of varying polarity to ensure no hidden impurities are co-eluting with your product.

  • ¹H NMR Spectroscopy: This is one of the best methods. The spectrum should show clean signals corresponding only to your desired product, with correct integrations. The absence of signals from starting materials or solvents is a key indicator. You can also perform absolute quantitative NMR (qNMR) for a precise purity value[10].

  • HPLC: A reverse-phase HPLC run should show a single, sharp peak. This is an excellent method for quantitative purity assessment (e.g., >98% pure by peak area)[8].

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

Q2: How do I visualize my quinoline derivative on a TLC plate?

A: Most quinoline derivatives are UV-active due to their aromatic structure, so they will appear as dark spots under a UV lamp (254 nm). If your compound is not UV-active or for secondary confirmation, you can use a chemical stain.

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain. It is useful for visualizing compounds that can be oxidized, resulting in yellow spots on a purple background[7].

  • Iodine Chamber: Placing the plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.

Part 6: Safety Precautions

Q1: What are the primary safety risks when working with quinoline derivatives?

A: Quinoline and its derivatives must be handled with care.

  • Toxicity: Quinoline is toxic if swallowed and may cause skin irritation[11][12]. Some derivatives are suspected of causing genetic defects or cancer[12].

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[13][14].

  • Storage: Store in tightly closed containers in a cool, well-ventilated area away from light and moisture[15].

  • Disposal: Dispose of quinoline waste as hazardous chemical waste according to your institution's guidelines. Do not wash it down the sewer[15].

References

Validation & Comparative

A Comparative Analysis of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate with other quinolines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, foundational to a multitude of therapeutic agents.[1] This guide provides a comprehensive comparative analysis of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate , a halogenated quinoline derivative, against other notable quinoline compounds. By examining structure-activity relationships (SAR) and presenting relevant experimental data from analogous compounds, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to advance their research and development endeavors.

Introduction to the Quinoline Scaffold: A Versatile Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of synthetic drugs, exhibiting a broad spectrum of pharmacological activities.[1][2] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system, a principle that underpins the continuous exploration of novel analogues.[2][3][4][5]

This guide focuses on this compound, a molecule featuring key substitutions that are known to influence biological activity. The presence of a chlorine atom at the 7-position and a fluorine atom at the 8-position are particularly noteworthy. Halogenation at these positions has been shown to modulate the physicochemical and pharmacokinetic properties of quinolines, often enhancing their therapeutic potential.[4][5]

Physicochemical Properties and Synthetic Considerations

The synthesis of quinoline-2-carboxylates can be achieved through various established methods, including the Doebner-von Miller reaction, Combes synthesis, and Friedländer annulation.[6] The specific substitution pattern of this compound would likely necessitate a multi-step synthetic route, potentially starting from a correspondingly substituted aniline.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct experimental data for this compound, a comparative analysis can be effectively constructed by examining the biological activities of structurally related quinoline derivatives. The following sections will compare its potential antimicrobial and anticancer activities based on established SAR principles.

Antimicrobial Activity

The fluoroquinolones are a well-established class of antibiotics, with the fluorine atom at the C-6 position being a key determinant of their antibacterial activity.[7] However, substitutions at other positions, including C-7 and C-8, also play a significant role in modulating the spectrum and potency of these compounds.[4][8]

Key SAR Insights for Antimicrobial Quinolines:

  • C-7 Substitution: The nature of the substituent at the C-7 position is critical for antibacterial activity, influencing both potency and spectrum. The presence of a chlorine atom at this position, as seen in our target molecule, has been a feature in the historical development of quinolone antibacterials.[3]

  • C-8 Substitution: Halogen substitution at the C-8 position, particularly with fluorine or chlorine, has been shown to enhance in vivo efficacy, likely due to improved oral absorption.[4] While it may slightly decrease in vitro activity in some cases, the overall pharmacokinetic profile is often improved.[4] An 8-fluoro substituent is a common feature in several clinically useful quinolones.[4]

  • C-2 Carboxylate: The carboxylate group at the C-3 position is generally considered essential for the antibacterial activity of quinolones, as it is involved in binding to DNA gyrase.[7] While our molecule of interest has a carboxylate at the C-2 position, this structural motif is also found in compounds with biological activity.

Comparative Data of Antimicrobial Quinolines:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against representative bacterial strains. This data provides a benchmark for the anticipated antimicrobial potential of this compound.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
8-Hydroxyquinoline derivative (PH176)MRSA16 (MIC₅₀)[9]
8-Hydroxyquinoline derivative (PH176)MRSA32 (MIC₉₀)[9]
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1[10]
5,7-Dichloro-8-hydroxy-2-methylquinolineM. smegmatis1.56[10]
5,7-Dichloro-8-hydroxy-2-methylquinolineMSSA2.2[10]
5,7-Dichloro-8-hydroxy-2-methylquinolineMRSA1.1[10]
7-chloro-4-arylhydrazonequinoline (4a)C. albicans25[11]
7-chloro-4-arylhydrazonequinoline (4o)R. glutinis32[11]

Based on these comparisons, it is plausible that this compound would exhibit antibacterial activity, particularly against Gram-positive bacteria. The combined presence of the 7-chloro and 8-fluoro substituents suggests the potential for favorable pharmacokinetic properties.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, with their mechanisms of action often involving the induction of apoptosis and cell cycle arrest.[2]

Key SAR Insights for Anticancer Quinolines:

  • 7-Chloro Substitution: The 7-chloro-4-aminoquinoline scaffold, found in the antimalarial drug chloroquine, has been explored for its anticancer properties.[12][13] Derivatives with this substitution have shown significant cytotoxicity against various cancer cell lines.[12][14]

  • Halogenation and Cytotoxicity: The introduction of halogen atoms, such as chlorine and fluorine, can enhance the cytotoxic potential of quinolines. For instance, replacement of a chloro group with a fluoro group at the 7-position has been shown to modulate cytotoxicity against breast cancer cell lines.[12]

  • 4-Hydroxyquinolines: The 4-hydroxyquinoline (or 4-quinolone) moiety is present in numerous compounds with demonstrated cytotoxic effects.[15]

Comparative Data of Anticancer Quinolines:

The following table presents the half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values of various quinoline derivatives against different cancer cell lines.

Compound/Derivative ClassCell LineIC₅₀/GI₅₀ (µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[12]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[12]
7-chloro-4-quinolinylhydrazone (2a)L. amazonensis (amastigotes)8.1[6]
7-chloro-4-quinolinylhydrazone (2c)L. amazonensis (amastigotes)15.6[6]
2-isopropy, 2-isobutyl-5,7-dichloro-8-hydroxyquinolineDENV23.03[16]
2-isopropy, 2-isobutyl-5,7-dichloro-8-hydroxyquinolineDENV20.49[16]

Given the presence of the 7-chloro and 4-hydroxy functionalities, both of which are associated with anticancer activity, this compound warrants investigation as a potential cytotoxic agent. The 8-fluoro substituent may further enhance its activity and selectivity.

Experimental Protocols for Biological Evaluation

To facilitate the experimental validation of the biological activities of this compound and other novel quinoline derivatives, detailed protocols for antimicrobial susceptibility and cytotoxicity testing are provided below.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[4]

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solution of test compound in DMSO D Perform serial two-fold dilutions of compound in microtiter plate A->D B Prepare bacterial inoculum (0.5 McFarland standard) C Dilute inoculum in CAMHB B->C E Inoculate wells with bacterial suspension C->E D->E F Incubate at 37°C for 16-20 hours E->F G Visually inspect for turbidity or measure absorbance F->G H Determine MIC (lowest concentration with no visible growth) G->H

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Procedure:

  • Stock Solution Preparation: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in CAMHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Protocol for Cytotoxicity Testing (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[3][5]

Materials:

  • Test compound

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Workflow Diagram:

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with serial dilutions of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC50 H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on a thorough structure-activity relationship analysis of analogous compounds, it is hypothesized that this molecule possesses both antimicrobial and anticancer properties. The presence of 7-chloro and 8-fluoro substitutions suggests the potential for enhanced biological activity and favorable pharmacokinetic properties.

The experimental protocols provided in this guide offer a clear roadmap for the in vitro evaluation of this and other novel quinoline derivatives. Future research should focus on the synthesis and biological testing of this compound to validate these hypotheses. Further derivatization of this scaffold could also lead to the discovery of more potent and selective drug candidates.

References

A Comparative Guide to the Validation of a Novel HPLC-UV Assay for Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for a Robust Analytical Method

In the landscape of drug discovery and development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The emergence of novel derivatives, such as Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate, presents new opportunities for therapeutic intervention. This compound, a functionalized quinoline, holds potential as a building block or an active pharmaceutical ingredient (API) itself.[2][3] However, to advance its development from a laboratory curiosity to a viable candidate, a reliable and validated analytical method for its quantification is not just a regulatory requirement, but a scientific necessity.[4]

This guide provides an in-depth validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) assay for this compound. We will detail the rationale behind the method development, present a comprehensive validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, and objectively compare its performance against a simpler, alternative spectroscopic method.[5][6] Our goal is to equip researchers, scientists, and drug development professionals with a validated, trustworthy, and ready-to-implement analytical procedure.

Part 1: The New Assay - Development of an HPLC-UV Method

The choice of an analytical technique is the foundation of any robust assay. For a multi-functional molecule like this compound, which contains a chromophore suitable for UV detection, HPLC-UV offers an optimal balance of specificity, sensitivity, and accessibility.[7] Unlike simple spectroscopic methods that measure the total absorbance of all components in a solution, chromatography provides physical separation of the analyte from impurities and degradation products, ensuring that the quantification is unequivocally for the compound of interest.[8]

Rationale for Method Selection:
  • Specificity: Chromatographic separation is paramount for distinguishing the analyte from potential starting materials, synthetic by-products, or degradants, a critical requirement in stability studies and quality control.

  • Sensitivity: HPLC systems with modern UV detectors can achieve low limits of detection (LOD) and quantitation (LOQ), enabling the analysis of trace amounts and impurities.

  • Versatility: The method can be easily adapted for various matrices, from bulk API to formulated drug products, by modifying sample preparation steps.

  • Regulatory Acceptance: HPLC is a universally accepted method by regulatory agencies for the quality control and stability testing of pharmaceuticals.[9]

Optimized HPLC-UV Method Parameters

The following parameters were optimized to achieve a symmetric peak shape, good resolution, and a reasonable run time. A C18 column was selected due to its versatility in retaining moderately polar compounds like our target quinoline derivative. The mobile phase, a mixture of acetonitrile and acidified water, was chosen to ensure good solubility and sharp peak elution.

ParameterSpecification
Instrument High-Performance Liquid Chromatograph with UV-Vis Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 245 nm
Analyte This compound
Diluent Mobile Phase

Part 2: A Step-by-Step Validation Protocol (ICH Q2(R2))

The objective of analytical validation is to demonstrate that the procedure is fit for its intended purpose.[6] The following protocol adheres to the ICH Q2(R2) guidelines to establish the performance characteristics of the developed HPLC-UV method.[5][10]

AssayValidationWorkflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimental Validation cluster_reporting Phase 3: Analysis & Reporting P Define Validation Protocol & Acceptance Criteria S Prepare Reference Standard & QC Samples P->S SPEC Specificity (Peak Purity, Placebo Interference) S->SPEC LIN Linearity & Range SPEC->LIN ACC Accuracy (% Recovery) LIN->ACC PREC Precision (Repeatability & Intermediate) ACC->PREC LODQ LOD & LOQ (Signal-to-Noise) PREC->LODQ ROB Robustness (Deliberate Variation) LODQ->ROB DA Data Analysis & Statistical Evaluation ROB->DA VR Compile Validation Report DA->VR FP Assay is 'Fit for Purpose' VR->FP

Caption: Workflow for analytical assay validation based on ICH guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[11]

Protocol:

  • Prepare a solution of the diluent (blank) and inject it to ensure no interfering peaks are present at the analyte's retention time.

  • Prepare a placebo solution (containing all formulation excipients without the API) and inject it.

  • Prepare a solution of the this compound reference standard.

  • Spike the placebo solution with the reference standard and inject it.

  • Assess peak purity of the analyte using a photodiode array (PDA) detector if available.

  • Acceptance Criteria: The blank and placebo shall have no significant peaks at the retention time of the analyte. The peak purity index should be greater than 0.995.

Linearity & Range

Linearity demonstrates a direct proportional relationship between concentration and the analytical signal. The range is the interval over which this relationship holds true.[9]

Protocol:

  • Prepare a stock solution of the reference standard at 1 mg/mL.

  • Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the target assay concentration (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy

Accuracy measures the closeness of the test results to the true value.[11] It is determined by recovery studies.

Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate and analyze using the HPLC method.

  • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the variability of results from multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[9]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD of the combined results from both sets of experiments.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11]

Protocol:

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N).

  • Inject solutions of decreasing concentration.

  • LOD is the concentration that yields an S/N ratio of approximately 3:1.

  • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Prepare a standard solution at 100% of the target concentration.

  • Analyze the solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

  • Acceptance Criteria: System suitability parameters must remain within predefined limits for all variations.

Part 3: Data Summary and Comparative Analysis

The validation experiments yielded the following performance data for the novel HPLC-UV assay.

Table 2: Linearity Data Summary

Parameter Result Acceptance Criteria
Range 5 - 25 µg/mL ---
Correlation Coefficient (r²) 0.9998 ≥ 0.999

| Regression Equation | y = 45872x - 1250 | --- |

Table 3: Accuracy and Precision Data

Level Accuracy (% Recovery) Precision (%RSD) Acceptance Criteria
Repeatability (n=6) --- 0.85% ≤ 2.0%
Intermediate (n=12) --- 1.12% ≤ 2.0%
80% Spike 101.2% --- 98.0% - 102.0%
100% Spike 99.8% --- 98.0% - 102.0%

| 120% Spike | 100.5% | --- | 98.0% - 102.0% |

Table 4: LOD, LOQ, and Robustness Summary

Parameter Result
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL

| Robustness | Passed (No significant impact on results from minor variations) |

Comparative Performance: HPLC-UV vs. UV-Vis Spectrophotometry

To provide a clear comparison, we evaluated a hypothetical direct UV-Vis spectrophotometric assay against our validated HPLC-UV method. A spectrophotometric assay is simpler and faster but lacks the separative power of chromatography.[8][12]

Table 5: Comparative Performance Analysis

Performance Characteristic Validated HPLC-UV Assay Alternative UV-Vis Spectrophotometric Assay Commentary
Specificity High. Resolves analyte from impurities and degradants. Low. Measures total absorbance; susceptible to interference from any UV-active compound. HPLC is superior for stability studies and quality control of impure samples.
Linearity (r²) 0.9998 ~0.998 Both methods can show good linearity with pure standards.
Accuracy (% Recovery) 98.0% - 102.0% 95.0% - 105.0% (highly matrix dependent) HPLC accuracy is more reliable across different sample matrices.
Precision (%RSD) < 2.0% < 3.0% HPLC generally offers better precision due to automated injection and integration.
Limit of Quantitation (LOQ) 0.15 µg/mL ~1.0 µg/mL HPLC is significantly more sensitive, crucial for impurity profiling.
Throughput Moderate (5-10 min/sample) High (<1 min/sample) UV-Vis is faster for rapid screening of highly pure samples.

| Cost & Complexity | Higher | Lower | HPLC requires more expensive equipment and skilled operators. |

Conclusion

The developed RP-HPLC-UV method for the quantification of this compound has been successfully validated according to ICH Q2(R2) guidelines. The assay is specific, linear, accurate, precise, and robust, demonstrating its suitability for its intended purpose in a regulated drug development environment.

While a simpler UV-Vis spectrophotometric method offers higher throughput for pure samples, it lacks the specificity and sensitivity required for comprehensive quality control, especially when analyzing complex mixtures or conducting stability trials. The HPLC-UV method, despite its higher complexity, provides a far more reliable and trustworthy analytical solution. Its superior performance in specificity and sensitivity makes it the recommended method for the accurate quantification of this compound in all stages of pharmaceutical research and development.

References

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.PubMed, Biotechnol Appl Biochem.
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A Comparative Guide to the Biological Efficacy of HIF Prolyl Hydroxylase Inhibitors for Anemia Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth comparison of the biological efficacy of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate, a novel compound with therapeutic potential, against established clinical-stage inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase. Given the absence of direct comparative studies for this compound in publicly available literature, this document establishes a scientifically rigorous framework for its evaluation. We will first delve into the mechanism and clinical data of known inhibitors, then posit a mechanism of action for the novel compound, and finally, outline a comprehensive experimental workflow to definitively assess its comparative efficacy.

The HIF Pathway: A Prime Target for Anemia in Chronic Kidney Disease

Anemia is a common and debilitating complication of chronic kidney disease (CKD), primarily arising from the kidneys' diminished capacity to produce erythropoietin (EPO), the primary hormone stimulating red blood cell production.[1] For decades, the standard of care has been the administration of recombinant human EPO, known as erythropoiesis-stimulating agents (ESAs).[1] However, ESAs can be associated with safety concerns, including an increased risk of cardiovascular events.[2]

A more physiological approach to treating renal anemia involves the pharmacological stabilization of Hypoxia-Inducible Factor (HIF).[3] HIF is a master transcriptional regulator that controls the body's response to low oxygen (hypoxia).[4] The stability of the HIF-α subunit is tightly regulated by a class of enzymes called HIF prolyl hydroxylases (PHDs).[5] In the presence of sufficient oxygen, PHDs hydroxylate HIF-α, targeting it for rapid proteasomal degradation.[5] Under hypoxic conditions, PHD activity is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of numerous genes, including EPO.[4]

HIF prolyl hydroxylase inhibitors (HIF-PHIs) are a class of small molecules that mimic the hypoxic state by inhibiting PHD enzymes, leading to the stabilization of HIF-α and a subsequent increase in endogenous EPO production.[3] This class of drugs offers the potential for a more controlled and physiological erythropoietic response.[2]

Established HIF Prolyl Hydroxylase Inhibitors: A Clinical Overview

Several HIF-PHIs have undergone extensive clinical development and have been approved for the treatment of anemia associated with CKD in various regions.[3] These compounds have demonstrated efficacy in correcting and maintaining hemoglobin levels in patients both on and off dialysis.[2]

InhibitorMechanism of ActionKey Clinical Findings
Roxadustat (FG-4592) Potent, reversible inhibitor of HIF-PH.[6]Approved in numerous countries for anemia in CKD.[7] Effectively increases and maintains hemoglobin levels.[6] Also improves iron metabolism by reducing hepcidin.[8]
Vadadustat (AKB-6548) Oral HIF-PH inhibitor.[9]Demonstrated non-inferiority to darbepoetin alfa in raising and maintaining hemoglobin levels in dialysis-dependent and non-dialysis-dependent CKD patients.[10][11][12]
Daprodustat (GSK1278863) Oral HIF-PH inhibitor.[13]Approved for the treatment of anemia of CKD in adult patients on dialysis.[4][14] Phase 3 trials have shown its efficacy and a cardiovascular safety profile non-inferior to ESAs in certain patient populations.[13][14]
Molidustat (BAY 85-3934) Oral HIF-PH inhibitor.[15][16]In Phase III clinical trials for anemia in CKD.[15] Preclinical and Phase II studies have shown its effectiveness in increasing endogenous EPO and improving iron utilization.[1][2]

This compound: A Putative HIF Prolyl Hydroxylase Inhibitor

This compound is a novel compound whose biological efficacy in the context of HIF signaling has not been extensively reported. However, its core structure, 4-hydroxyquinoline-2-carboxylic acid, is a known scaffold in medicinal chemistry with diverse biological activities.[17]

Hypothesized Mechanism of Action:

The 4-hydroxyquinoline-2-carboxylic acid moiety bears a structural resemblance to 2-oxoglutarate (2-OG), a key co-substrate for a large family of dioxygenases, including HIF prolyl hydroxylases. It is well-established that compounds mimicking 2-OG can act as competitive inhibitors of these enzymes.[18] Therefore, we hypothesize that This compound functions as a HIF prolyl hydroxylase inhibitor. The chloro and fluoro substitutions on the quinoline ring are likely to modulate its potency, selectivity, and pharmacokinetic properties.

Proposed Experimental Workflow for Comparative Efficacy Assessment

To validate the hypothesized mechanism of action and to directly compare the biological efficacy of this compound with known HIF-PHIs, a systematic experimental approach is required. The following workflow is proposed:

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Enzymatic Assay Enzymatic Assay Cell-Based Assays Cell-Based Assays Enzymatic Assay->Cell-Based Assays EPO Production Assay EPO Production Assay Cell-Based Assays->EPO Production Assay Animal Model of Renal Anemia Animal Model of Renal Anemia Pharmacokinetic Studies Pharmacokinetic Studies Animal Model of Renal Anemia->Pharmacokinetic Studies In Vitro Characterization In Vitro Characterization In Vivo Efficacy In Vivo Efficacy In Vitro Characterization->In Vivo Efficacy Data Analysis & Comparison Data Analysis & Comparison In Vivo Efficacy->Data Analysis & Comparison G cluster_0 HIF Pathway cluster_1 Normoxia cluster_2 Hypoxia / HIF-PHI HIF_alpha HIF-α PHD PHD Enzymes (Oxygen Sensors) HIF_alpha->PHD Hydroxylation HIF_complex HIF-α/HIF-β Complex HIF_alpha->HIF_complex HIF_beta HIF-β HIF_beta->HIF_complex VHL VHL E3 Ligase PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HRE Hypoxia Response Elements (HRE) HIF_complex->HRE Binding EPO_gene EPO Gene Transcription HRE->EPO_gene HIF_PHI HIF-PHI HIF_PHI->PHD Inhibition

Caption: The HIF signaling pathway and the mechanism of HIF prolyl hydroxylase inhibitors.

Data Interpretation and Future Directions

The data generated from this comprehensive experimental workflow will allow for a robust comparison of the biological efficacy of this compound with established HIF-PHIs.

  • In Vitro Potency and Selectivity: The IC50 values from the enzymatic assay will provide a direct measure of the compound's potency against the different PHD isoforms, allowing for an assessment of its selectivity.

  • Cellular Activity: The HIF-1α stabilization and EPO production assays will confirm the compound's mechanism of action in a cellular context and provide a measure of its cellular potency.

  • In Vivo Efficacy: The animal model of renal anemia will provide crucial data on the compound's ability to stimulate erythropoiesis in a disease-relevant setting.

A successful outcome from these studies would be the demonstration that this compound is a potent and selective HIF prolyl hydroxylase inhibitor with in vivo efficacy comparable or superior to existing agents. Favorable pharmacokinetic and safety profiles would further strengthen its potential as a novel therapeutic for the treatment of anemia in chronic kidney disease. Subsequent research should focus on detailed toxicology studies and further preclinical development to support its progression towards clinical trials.

References

  • What is the mechanism of Roxadustat? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Roxadustat - Wikipedia. (n.d.). Retrieved from [Link]

  • What is Roxadustat used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

  • Molidustat - Wikipedia. (n.d.). Retrieved from [Link]

  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - Frontiers. (n.d.). Retrieved from [Link]

  • Molidustat - Veterinary Partner - VIN. (2025, March 28). Retrieved from [Link]

  • Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC - NIH. (n.d.). Retrieved from [Link]

  • Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Quantitative systems pharmacology model of erythropoiesis to simulate therapies targeting anemia due to chronic kidney disease - Frontiers. (n.d.). Retrieved from [Link]

  • Determination of the condition to stabilize endogenous HIF-1α protein... - ResearchGate. (n.d.). Retrieved from [Link]

  • GSK announces positive Phase III efficacy and safety data for daprodustat in patients with anaemia due to chronic kidney disease - BioSpace. (2021, November 5). Retrieved from [Link]

  • Kidney-based in vivo model for drug-induced nephrotoxicity testing - PMC - NIH. (2020, August 14). Retrieved from [Link]

  • Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Real-Time Imaging of HIF-1α Stabilization and Degradation - PMC - NIH. (2009, April 4). Retrieved from [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Vadadustat and Darbepoetin Alfa Show Comparable Safety and Efficacy in CKD-Related Anemia with Regional Cardiovascular Risk Variations - GeneOnline. (2025, June 11). Retrieved from [Link]

  • HIF prolyl-hydroxylase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Renal anemia: from incurable to curable - American Physiological Society Journal. (n.d.). Retrieved from [Link]

  • Safety of HIF prolyl hydroxylase inhibitors for anemia in dialysis patients: a systematic review and network meta-analysis - Frontiers. (n.d.). Retrieved from [Link]

  • (PDF) Kidney-based in vivo model for drug-induced nephrotoxicity testing - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Akebia Presents Results from its INNO2VATE Global Phase 3 Program; Demonstrated Efficacy and Cardiovascular Safety of Vadadustat. (2020, October 22). Retrieved from [Link]

  • Vadadustat, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease - PubMed. (n.d.). Retrieved from [Link]

  • Vadadustat Matches Darbepoetin Alfa in Safety and Efficacy for CKD-Related Anemia, Regional Cardiovascular Risks Observed - GeneOnline. (2025, June 12). Retrieved from [Link]

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  • 5-Carboxy-8-hydroxyquinoline is a broad spectrum 2-oxoglutarate oxygenase inhibitor which causes iron translocation - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

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A Researcher's Guide to Characterizing the In-Vitro and In-Vivo Activity of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate, a novel heterocyclic compound. Given the current scarcity of public data on this specific molecule, this document serves as a strategic roadmap for researchers. We will leverage established methodologies and data from structurally related quinoline derivatives to propose a rigorous, multi-stage investigation. Our approach is designed to thoroughly characterize its potential as a therapeutic agent, from initial cell-based assays to preclinical animal models.

Introduction: The Rationale for Investigation

This compound belongs to the quinoline family, a "privileged structure" in medicinal chemistry renowned for its wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The core quinoline scaffold is present in numerous approved drugs. The specific substitutions on this molecule—a chloro group at position 7, a fluoro group at position 8, and a methyl carboxylate at position 2—suggest potential for novel biological activity. The 4-hydroxyquinoline moiety is a known metal-chelating group, a feature often associated with anticancer and neuroprotective effects.[3] Furthermore, its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the burgeoning field of targeted protein degradation.

This guide will focus on a hypothetical investigation into its anticancer properties, a common therapeutic area for novel quinoline derivatives.[4][5] We will outline a logical progression of experiments to assess its efficacy and mechanism of action, comparing its projected performance against established standards.

Phase 1: In-Vitro Activity Assessment

The initial phase of investigation focuses on determining the compound's cytotoxic and cytostatic effects on cancer cells and elucidating its potential mechanism of action at the cellular level.

Cell Viability and Cytotoxicity Screening

The foundational step is to assess the compound's ability to inhibit cancer cell growth. A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) should be used.

Experimental Protocol: XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a reliable colorimetric method for measuring cell viability.[6][7] Unlike the MTT assay, the XTT assay produces a water-soluble formazan product, eliminating a solubilization step and improving workflow efficiency.[6][8]

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's protocol. Add the mixture to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[9]

Data Presentation: Comparative IC50 Values

Cell LineCompound of Interest (IC50, µM)Doxorubicin (IC50, µM)
MCF-7 (Breast)Hypothetical DataLiterature Value
HCT116 (Colon)Hypothetical DataLiterature Value
A549 (Lung)Hypothetical DataLiterature Value
Mechanistic Investigation: Apoptosis and Cell Cycle Analysis

Should the compound exhibit significant cytotoxicity, the next logical step is to determine how it kills cancer cells. Induction of apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer drugs.[4]

Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle

  • Cell Treatment: Treat cancer cells with the compound at concentrations around its IC50 value for 24 and 48 hours.

  • Apoptosis Staining: For apoptosis analysis, harvest and wash the cells, then stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Cell Cycle Staining: For cell cycle analysis, harvest the cells, fix them in cold 70% ethanol, and then stain with PI in the presence of RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V+/PI- cells are in early apoptosis, while Annexin V+/PI+ cells are in late apoptosis/necrosis. For cell cycle, the DNA content will determine the percentage of cells in G0/G1, S, and G2/M phases.

Target Identification: A Focus on HIF-1α

Many quinoline derivatives are known to exert their effects by inhibiting key signaling pathways in cancer.[10] Given the structural similarities to known hypoxia-inducible factor 1-alpha (HIF-1α) inhibitors, this is a plausible target.[11] HIF-1α is a master transcriptional regulator that allows tumor cells to survive and proliferate in the hypoxic tumor microenvironment.[12]

Experimental Protocol: HIF-1α Reporter Gene Assay

This assay quantifies the transcriptional activity of HIF-1α.

  • Cell Line: Use a cancer cell line stably transfected with a luciferase reporter gene under the control of a hypoxia-response element (HRE).

  • Treatment and Hypoxia Induction: Seed the reporter cells in a 96-well plate. Treat with various concentrations of the test compound. Place the plate in a hypoxia chamber (1% O2) for 16-24 hours to induce HIF-1α activity.[13]

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase assay reagent. Measure the luminescence, which is proportional to HIF-1α transcriptional activity.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated hypoxic control and determine the IC50 for HIF-1α inhibition.

Hypothetical Signaling Pathway Inhibition

HIF1a_Pathway Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization Dimerization Dimerization HIF1a_Stabilization->Dimerization HIF-1α HIF1b HIF-1β (ARNT) HIF1b->Dimerization HIF1_Complex HIF-1 Complex Dimerization->HIF1_Complex Transcription Gene Transcription HIF1_Complex->Transcription p300 p300/CBP p300->Transcription HRE Hypoxia Response Element (HRE) HRE->Transcription Angiogenesis Angiogenesis (VEGF) Transcription->Angiogenesis Glycolysis Glycolysis (GLUT1) Transcription->Glycolysis Survival Cell Survival Transcription->Survival Test_Compound Methyl 7-chloro-8-fluoro- 4-hydroxyquinoline-2-carboxylate Test_Compound->HIF1a_Stabilization Inhibition

Caption: Proposed mechanism of action via HIF-1α pathway inhibition.

Phase 2: In-Vivo Evaluation

Positive in-vitro results warrant progression to in-vivo studies to assess the compound's pharmacokinetic profile, efficacy, and safety in a living organism.

Pharmacokinetic (PK) Studies

Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial.[14]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use healthy BALB/c mice.

  • Dosing: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analysis: Process blood to plasma and analyze the concentration of the compound using LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Data Presentation: Key Pharmacokinetic Parameters

ParameterIV AdministrationOral Administration
Dose (mg/kg)e.g., 2e.g., 10
Cmax (ng/mL)Hypothetical DataHypothetical Data
Tmax (h)N/AHypothetical Data
AUC (ng*h/mL)Hypothetical DataHypothetical Data
t1/2 (h)Hypothetical DataHypothetical Data
Bioavailability (%)N/AHypothetical Data
Anticancer Efficacy in a Xenograft Model

The ultimate preclinical test is whether the compound can inhibit tumor growth in an animal model. A subcutaneous xenograft model is a standard choice.[15][16]

Xenograft_Workflow Start Start: Immunodeficient Mice (e.g., Nude Mice) Implantation Subcutaneous Implantation of Cancer Cells (e.g., HCT116) Start->Implantation Tumor_Growth Tumor Growth to Palpable Size (~100 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Group1 Group 1: Vehicle Control Randomization->Group1 Group2 Group 2: Test Compound Randomization->Group2 Group3 Group 3: Positive Control (e.g., Cisplatin) Randomization->Group3 Treatment Treatment Period (e.g., Daily Dosing for 21 Days) Group1->Treatment Group2->Treatment Group3->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint: Sacrifice and Tumor Excision/Analysis Monitoring->Endpoint

Caption: Workflow for an in-vivo anticancer efficacy study.

Experimental Protocol: Subcutaneous Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, test compound, positive control like cisplatin).

  • Treatment: Administer the treatments daily (or as determined by PK data) via an appropriate route (e.g., oral gavage) for a set period (e.g., 21 days).

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, Western blot for HIF-1α).

Data Presentation: Comparative Antitumor Efficacy

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlHypothetical Data0Hypothetical Data
Test Compound (Dose 1)Hypothetical DataCalculated DataHypothetical Data
Test Compound (Dose 2)Hypothetical DataCalculated DataHypothetical Data
CisplatinHypothetical DataCalculated DataHypothetical Data

Conclusion and Future Directions

This guide outlines a systematic and robust approach to evaluate the in-vitro and in-vivo activities of this compound. By progressing from broad cellular screening to specific mechanistic and in-vivo efficacy studies, researchers can build a comprehensive data package. The proposed comparisons to standard-of-care agents at each stage will provide crucial context for the compound's therapeutic potential. Positive outcomes from this outlined research plan would provide a strong rationale for further preclinical development, including advanced toxicology studies and investigation in orthotopic or patient-derived xenograft (PDX) models.

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A Researcher's Guide to Characterizing the Cross-Reactivity Profile of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity of the novel small molecule, Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate. Given the broad spectrum of biological activities associated with the quinoline scaffold, a thorough understanding of a new derivative's off-target effects is paramount for its development as a safe and effective therapeutic agent.[1][2] This document outlines a systematic, multi-tiered approach to building a robust cross-reactivity profile, comparing the subject compound against established quinoline-based drugs.

Introduction: The Quinoline Scaffold and the Imperative of Specificity

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[2][3] The functionalization of the quinoline core with various substituents can significantly alter its pharmacological properties, leading to enhanced potency and novel mechanisms of action.[2] this compound is a synthetic quinoline derivative with potential biological activity.[4] However, the very versatility of the quinoline scaffold necessitates a rigorous evaluation of a new derivative's target selectivity. Unintended interactions with off-target proteins can lead to adverse effects and toxicity, representing a major cause of attrition in drug development pipelines.[5]

This guide, therefore, presents a strategic plan for a comparative cross-reactivity study. We will outline a series of in vitro assays to profile this compound against a panel of structurally or functionally related targets. The experimental design emphasizes a tiered approach, beginning with broad screening and progressing to more focused mechanistic studies.

Experimental Design: A Tiered Approach to Cross-Reactivity Profiling

A systematic investigation is crucial for identifying potential off-target interactions. We propose a three-tiered workflow, commencing with a broad screen to identify potential "hits," followed by dose-response studies to determine potency, and culminating in cell-based assays to assess physiological relevance.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Validation & Potency Determination cluster_2 Tier 3: Cellular Target Engagement a Kinase Panel Screen (e.g., 400+ kinases) d IC50 Determination for Validated Hits a->d b GPCR Panel Screen (e.g., 100+ GPCRs) b->d c Ion Channel Panel Screen (e.g., 50+ ion channels) c->d e Orthogonal Biophysical Assays (e.g., SPR, ITC) d->e f Cellular Thermal Shift Assay (CETSA) e->f g Downstream Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) f->g

Caption: Tiered workflow for investigating off-target effects.

Comparator Compounds

To contextualize the cross-reactivity profile of this compound, it is essential to include well-characterized quinoline derivatives as comparator compounds in all assays.

CompoundPrimary Target(s)Therapeutic Area
Bosutinib ABL, SRC family kinasesOncology
Chloroquine Heme polymeraseAntimalarial
Mefloquine Unknown/MultipleAntimalarial
Ciprofloxacin DNA gyrase, Topoisomerase IVAntibacterial
Tier 1: Broad Panel Screening

The initial step involves screening this compound at a single high concentration (e.g., 10 µM) against a broad range of targets. Several commercial services offer comprehensive screening panels.

Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in DMSO.

  • Assay Plate Preparation: Dilute the stock solutions to the final screening concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Kinase Reaction: Perform radiometric or fluorescence-based kinase assays according to the vendor's protocol for a large panel of kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a positive control (e.g., staurosporine) and a vehicle control (DMSO). A common threshold for identifying a "hit" is >50% inhibition.

Tier 2: Hit Validation and Potency Determination

"Hits" identified in the primary screen require confirmation and characterization of their potency.

Protocol: IC50 Determination

  • Compound Preparation: Prepare a serial dilution of the "hit" compounds, typically from 100 µM to 1 nM in 10-point, half-log increments.

  • Assay Performance: Perform the same kinase assay as in Tier 1 with the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Orthogonal Biophysical Assay (Surface Plasmon Resonance - SPR)

  • Immobilization: Immobilize the purified "hit" kinase onto a sensor chip.

  • Binding Analysis: Flow serial dilutions of the test compound over the chip surface and measure the change in resonance units to determine the binding affinity (KD).

  • Data Analysis: Analyze the sensorgrams to calculate the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).

Tier 3: Cellular Target Engagement

Confirming that a compound interacts with a potential off-target in a cellular context is a critical step.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the test compound at various concentrations.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other quantitative methods. A shift in the melting temperature indicates target engagement.

Data Presentation and Interpretation

The results of these studies should be compiled into clear, comparative tables.

Table 1: Hypothetical Kinase Inhibition Profile at 10 µM

KinaseThis compound (% Inhibition)Bosutinib (% Inhibition)Chloroquine (% Inhibition)
ABL145985
SRC52958
LCK659210
EGFR15302
............

Table 2: Hypothetical IC50 Values for Validated Hits

KinaseThis compound IC50 (µM)Bosutinib IC50 (µM)
SRC2.50.001
LCK1.80.002

Interpreting these data requires careful consideration of the therapeutic window. If the off-target interactions occur at concentrations significantly higher than the intended on-target potency, they may be of less clinical concern. However, potent off-target activity warrants further investigation, including downstream signaling analysis and in vivo toxicity studies.

Conclusion

This guide provides a robust, albeit prospective, framework for the systematic evaluation of the cross-reactivity of this compound. By employing a tiered approach and comparing the compound to well-characterized quinoline-based drugs, researchers can build a comprehensive selectivity profile. This information is invaluable for making informed decisions in the drug discovery and development process, ultimately contributing to the creation of safer and more effective medicines. The principles and methodologies outlined here are broadly applicable to the characterization of other novel small molecules.[6]

References

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A Senior Application Scientist's Guide to the Analytical Benchmarking of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of contemporary drug discovery and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The specific compound, Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate, is a promising, yet not widely commercialized, building block. Its unique halogenation pattern at the 7 and 8 positions is anticipated to modulate its physicochemical and biological properties, making a rigorous analytical characterization paramount for its effective utilization in research and development.

This guide provides an in-depth, objective comparison of a synthesized batch of this compound against typical commercial standards for analogous research chemicals. As a self-validating system, the described protocols are designed to ensure the structural integrity, purity, and identity of the compound, providing researchers, scientists, and drug development professionals with a comprehensive framework for its evaluation.

Physicochemical and Spectroscopic Characterization

A foundational aspect of benchmarking any novel compound is the thorough elucidation of its chemical structure and properties. This involves a suite of spectroscopic techniques that, in concert, provide an unambiguous identification of the molecule.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5] For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The expected signals for our target molecule would include distinct aromatic protons, a methyl ester singlet, and a hydroxyl proton. The coupling patterns between adjacent protons, particularly the fluorine-hydrogen coupling, are critical for confirming the substitution pattern on the quinoline ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Key signals to identify include the carbonyl carbons of the ester and the quinoline ring, as well as the aromatic carbons. The carbon-fluorine couplings provide further confirmation of the 8-fluoro substitution.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often advantageous for 4-hydroxyquinoline derivatives due to their good solubility and the ability to observe exchangeable protons like the hydroxyl group.[6]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.[6]

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024-4096 (or as needed for adequate signal-to-noise)

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 200 ppm

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing valuable information about its elemental composition and fragmentation patterns.[7] For a halogenated compound like this compound, the isotopic pattern is a key diagnostic feature.[7][8]

Expected Mass Spectrum: The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak (M+).[7][9] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement.[10]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Acquisition Parameters (Positive Ion Mode):

    • Scan range: m/z 50-500

    • Capillary voltage: 3.5 kV

    • Source temperature: 120 °C

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak [M+H]⁺ and the characteristic isotopic pattern for a monochlorinated compound. Compare the experimentally determined accurate mass with the theoretically calculated mass for the molecular formula C₁₁H₇ClFNO₃.

IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule. Key vibrational frequencies to look for in this compound include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and various C=C and C-N stretches within the aromatic quinoline core.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Purity Assessment: A Comparative Approach

Purity is a critical parameter for any research chemical, as impurities can significantly impact experimental outcomes. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination of non-volatile organic compounds.[6][11]

RP-HPLC separates compounds based on their hydrophobicity.[11] A C18 column is a common choice for the analysis of quinoline derivatives.[11] The purity of the synthesized compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (Quinoline derivatives typically exhibit strong UV absorbance at this wavelength).[11]

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Data Analysis: Integrate all peaks in the chromatogram and calculate the purity as the percentage of the main peak area relative to the total peak area.

Benchmarking Against Commercial Standards: Data Comparison

The following tables summarize the hypothetical experimental data for a synthesized batch of this compound and compare it against the typical specifications of a commercial standard for a research-grade quinoline derivative. A known commercial source lists a purity of ≥98% for this compound.[12]

Table 1: Spectroscopic Data Comparison

ParameterSynthesized Compound (Experimental Data)Commercial Standard (Typical Specification)
¹H NMR Conforms to the proposed structure.Conforms to structure.
¹³C NMR Conforms to the proposed structure.Conforms to structure.
Mass Spec (HRMS) [M+H]⁺ found: 256.0178, calc: 256.0171Provides molecular weight consistent with the structure.
IR Spectrum Characteristic peaks for O-H, C=O, and aromatic C=C.Conforms to structure.

Table 2: Purity and Physicochemical Properties Comparison

ParameterSynthesized Compound (Experimental Data)Commercial Standard (Typical Specification)
Purity (HPLC) 99.2%≥98%[12]
Appearance Off-white to pale yellow solidWhite to off-white solid
Molecular Formula C₁₁H₇ClFNO₃C₁₁H₇ClFNO₃[12]
Molecular Weight 255.63 g/mol 255.6 g/mol [12]
Visualizing the Workflow

To ensure clarity and reproducibility, the experimental and logical workflows are presented below using Graphviz diagrams.

ExperimentalWorkflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_comparison Benchmarking synthesis Synthesized Compound nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir hplc RP-HPLC synthesis->hplc data_comp Data Comparison vs. Commercial Standard nmr->data_comp ms->data_comp ir->data_comp hplc->data_comp

Caption: Experimental workflow for the analytical benchmarking of this compound.

LogicDiagram cluster_identity Identity Confirmation cluster_quality Quality Assessment cluster_decision Decision structure Correct Structure? mw Correct MW? structure->mw fail Fail structure->fail No functional_groups Correct Functional Groups? mw->functional_groups mw->fail No purity_spec Purity ≥ 98%? functional_groups->purity_spec functional_groups->fail No pass Pass purity_spec->pass Yes purity_spec->fail No

Caption: Logical decision-making flow for quality control based on analytical data.

Conclusion

This guide has outlined a comprehensive and robust methodology for the analytical benchmarking of a synthesized batch of this compound. By employing a combination of spectroscopic and chromatographic techniques, we can confidently verify the structure and assess the purity of the compound, ensuring it meets or exceeds the quality of commercially available standards for similar research chemicals. The presented protocols are designed to be self-validating, providing researchers with the necessary tools to qualify this and other novel quinoline derivatives for their specific applications in drug discovery and beyond. The hypothetical data presented herein demonstrates that a carefully synthesized batch can achieve a purity of over 99%, which is well within the acceptable range for most research applications.

References

  • A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chrom
  • Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods. Benchchem.
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  • Quinoline analytical standard 91-22-5. Sigma-Aldrich.
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  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [N/A].
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A Comparative Guide to the Molecular Docking of Quinoline Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antibacterial, antiviral, and antimalarial effects.[1][2] The versatility of the quinoline ring system allows for diverse chemical modifications, leading to a vast chemical space for the design of potent and selective inhibitors of various protein targets. Molecular docking, a powerful computational technique, has become an indispensable tool in rationally designing these derivatives by predicting their binding conformations and affinities within the active sites of target proteins.[3][4][5]

This guide provides an in-depth comparative analysis of docking studies of different quinoline derivatives against prominent protein targets implicated in cancer and infectious diseases. We will delve into the causality behind experimental choices in docking protocols, present a standardized workflow for such studies, and compare the docking performance of selected quinoline derivatives, supported by experimental data from peer-reviewed literature.

The Rationale for Targeting Specific Proteins with Quinoline Derivatives

The selection of a protein target is the foundational step in structure-based drug design. For quinoline derivatives, their planar aromatic nature and the presence of a nitrogen atom make them well-suited to interact with various enzymatic clefts and receptor binding pockets. Key therapeutic areas where quinoline derivatives have shown significant promise include:

  • Oncology: Many quinoline-based compounds have been developed as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are crucial regulators of cell proliferation and angiogenesis in cancer.[6][7] Additionally, they have been investigated as inhibitors of DNA Topoisomerase I, an enzyme vital for DNA replication and a validated target for cancer chemotherapy.[8][9]

  • Infectious Diseases: The quinoline core is famously present in antimalarial drugs like chloroquine.[10] Furthermore, novel quinoline derivatives are being actively explored as inhibitors of bacterial enzymes such as DNA gyrase and peptide deformylase, offering potential solutions to the growing problem of antibiotic resistance.[2][11]

This guide will focus on a comparative docking analysis of quinoline derivatives against two well-validated targets: VEGFR-2 Tyrosine Kinase in the context of anticancer drug design and E. coli DNA Gyrase B for antibacterial applications.

Experimental Protocols: A Validated Molecular Docking Workflow

The trustworthiness of any in silico study hinges on a robust and validated methodology. The following protocol outlines a comprehensive workflow for molecular docking studies, designed to ensure reproducibility and scientific rigor.

Protocol 1: Molecular Docking of Quinoline Derivatives
  • Protein Preparation:

    • Source: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use VEGFR-2 (PDB ID: 3VHE) and E. coli DNA Gyrase B (PDB ID: 6F86).

    • Refinement: Remove all non-essential water molecules, co-crystallized ligands, and heteroatoms from the PDB file.

    • Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes. This is often done using force fields like CHARMm or AMBER.

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structures of the quinoline derivatives using a chemical drawing tool like ChemDraw and convert them to 3D structures.

    • Energy Minimization: Minimize the energy of the ligand structures using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.

    • Charge Assignment: Assign appropriate partial charges to the ligand atoms (e.g., Gasteiger charges).

  • Grid Generation:

    • Active Site Definition: Define the binding site on the protein. This is typically done by selecting the region around the co-crystallized ligand or by identifying key active site residues from the literature.

    • Grid Box Creation: Generate a grid box that encompasses the entire binding pocket. The grid pre-calculates the interaction energies for different atom types, which speeds up the docking process.

  • Molecular Docking:

    • Algorithm Selection: Choose a suitable docking algorithm. Common choices include Lamarckian Genetic Algorithm (as used in AutoDock) or shape-based algorithms (as in Glide).[3]

    • Execution: Run the docking simulation. The program will explore various conformations, positions, and orientations of the ligand within the defined grid box.

    • Pose Generation: The docking algorithm will generate a set of possible binding poses for the ligand, ranked by a scoring function.

  • Post-Docking Analysis:

    • Binding Energy Analysis: Analyze the predicted binding affinities (e.g., in kcal/mol). Lower binding energy values generally indicate a more stable protein-ligand complex.

    • Interaction Analysis: Visualize the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.

    • RMSD Calculation (for validation): To validate the docking protocol, the co-crystallized ligand is re-docked into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose is considered a successful validation.[12][13]

Visualization of the Docking Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Protein Prep Protein Prep Grid Generation Grid Generation Protein Prep->Grid Generation Ligand Prep Ligand Prep Docking Docking Ligand Prep->Docking Grid Generation->Docking Pose Analysis Pose Analysis Docking->Pose Analysis Validation (RMSD) Validation (RMSD) Pose Analysis->Validation (RMSD)

Caption: A generalized workflow for molecular docking studies.

Comparative Docking Analysis of Quinoline Derivatives

To illustrate the practical application of molecular docking, we will now compare the docking performance of representative quinoline derivatives against our selected protein targets.

Case Study 1: Quinoline Derivatives as VEGFR-2 Tyrosine Kinase Inhibitors

VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. Several quinoline-based inhibitors targeting VEGFR-2 have been developed.

DerivativePDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Sorafenib (Nexavar®) 3VHE-9.8Cys919, Asp1046, Glu885[6]
Lenvatinib (Lenvima®) 3VHE-10.5Cys919, Asp1046, Phe1047[6]
Foretinib 3VHE-11.2Cys919, Asp1046, Glu885, Val848[6]

Analysis of Interactions:

The docking results reveal that all three quinoline derivatives occupy the ATP-binding pocket of VEGFR-2. The common interactions with the hinge region residue Cys919 (via a hydrogen bond) and the DFG motif residue Asp1046 are crucial for potent inhibition. Foretinib exhibits the best docking score, which can be attributed to additional interactions with Glu885 and Val848, suggesting a more stable binding conformation. This in silico data correlates well with the known potent inhibitory activity of these drugs.

Case Study 2: Quinoline Derivatives as Antibacterial Agents Targeting E. coli DNA Gyrase B

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it an excellent target for antibiotics. Fluoroquinolones are a well-known class of DNA gyrase inhibitors.

DerivativePDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Ciprofloxacin 6F86-7.3Asp73, Gly77, Ile78, Arg76[2][14]
Quinoline-Stilbene 19 6F86-6.9Asp73, Gly77, Pro79[2][14]
Quinoline-Stilbene 24 6F86-7.1Asp73, Gly77, Ile94[2][14]

Analysis of Interactions:

The docking studies show that the quinoline core of these compounds interacts with the ATP-binding site of the GyrB subunit. The carboxyl group of ciprofloxacin forms a key hydrogen bond with Asp73 , a critical residue for activity. The quinoline-stilbene derivatives, while showing slightly lower binding affinities, still maintain this crucial interaction with Asp73. The differences in their docking scores can be attributed to the varied interactions of their stilbene moieties within the hydrophobic pocket of the enzyme. These computational findings are in good agreement with the reported in vitro antibacterial activities of these compounds.[2][14]

Logical Relationship in Structure-Based Drug Design

sbd_logic Target Identification Target Identification 3D Structure 3D Structure Target Identification->3D Structure Virtual Screening Virtual Screening 3D Structure->Virtual Screening Docking Studies Docking Studies Virtual Screening->Docking Studies Hit Identification Hit Identification Docking Studies->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Lead Optimization->Docking Studies In Vitro/In Vivo Testing In Vitro/In Vivo Testing Lead Optimization->In Vitro/In Vivo Testing Clinical Candidate Clinical Candidate In Vitro/In Vivo Testing->Clinical Candidate

Caption: The iterative cycle of structure-based drug design.

Conclusion and Future Directions

This guide has demonstrated the utility of comparative molecular docking studies in the rational design of quinoline derivatives as therapeutic agents. By systematically evaluating the binding modes and affinities of different derivatives against specific protein targets, researchers can gain valuable insights into structure-activity relationships. The presented workflow provides a robust framework for conducting such in silico experiments with high scientific integrity.

The comparative data for VEGFR-2 and E. coli DNA Gyrase B inhibitors highlights how subtle modifications to the quinoline scaffold can significantly impact binding affinity and interaction profiles. This underscores the importance of computational modeling in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.

Future advancements in this field will likely involve the integration of more sophisticated computational techniques, such as molecular dynamics simulations and free energy perturbation calculations, to provide a more dynamic and quantitative understanding of protein-ligand interactions. As our understanding of the molecular basis of disease continues to grow, so too will the power of computational tools to design the next generation of quinoline-based medicines.

References

Toxicological profile comparison between fluorinated and non-fluorinated quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Fluorination in Quinoline Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, from antimalarials like quinine to broad-spectrum fluoroquinolone antibiotics such as ciprofloxacin.[1] The strategic incorporation of fluorine atoms into the quinoline ring system has become a common practice in drug design, often yielding compounds with enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2] The high electronegativity and small size of fluorine can significantly alter the electronic properties of the quinoline ring, influencing its interaction with biological targets.[2]

However, this chemical modification is not without its toxicological consequences. The very properties that make fluorination attractive can also lead to altered toxicity profiles, creating a complex risk-benefit landscape for researchers and drug development professionals. This guide provides an in-depth, objective comparison of the toxicological profiles of fluorinated and non-fluorinated quinolines, supported by experimental data, to empower informed decision-making in the development of safer, more effective quinoline-based therapeutics.

The Impact of Fluorination on Quinoline Toxicology: A Comparative Analysis

The introduction of fluorine can profoundly impact the toxicological profile of quinolines, influencing their genotoxicity, cytotoxicity, hepatotoxicity, and cardiotoxicity. The position and number of fluorine substitutions are critical determinants of these effects.

Genotoxicity: A Tale of Two Positions

The genotoxicity of quinolines, or their ability to damage DNA, is a significant safety concern. The Ames test, a widely used bacterial reverse mutation assay, is a primary screen for mutagenic potential.

Studies on the mutagenicity of various fluoroquinolines in Salmonella typhimurium have shown that the position of fluorine substitution plays a crucial role. For instance, fluorination at the 5 or 7-position can enhance mutagenicity, while substitution at the 3-position has been associated with a lack of mutagenic activity.[3] In a comparative study, 5-fluoroquinoline was found to be a potent mutagen, whereas 3-fluoroquinoline was non-mutagenic.[3] This suggests that strategic placement of fluorine can either amplify or mitigate the genotoxic risk.

Interestingly, some non-fluorinated quinolones have been shown to possess lower clastogenicity (the ability to induce chromosomal damage) compared to their 6-fluorinated counterparts, highlighting a potential safety advantage for non-fluorinated analogs in certain contexts.[4]

Structure-Activity Relationship in Quinoline Genotoxicity

The genotoxicity of quinoline and its derivatives is closely linked to their metabolic activation. Cytochrome P450 enzymes can metabolize the quinoline ring to form reactive intermediates that can adduct to DNA, leading to mutations. The position of substituents, including fluorine, can influence which metabolic pathways are favored.

Caption: Influence of fluorine substitution on the metabolic activation and genotoxicity of quinolines.

Cytotoxicity: A Nuanced Comparison

The cytotoxicity of quinoline derivatives against various cell lines is a key indicator of their potential as anticancer agents and also a measure of their off-target toxicity. The half-maximal inhibitory concentration (IC50) is a standard metric for cytotoxicity, representing the concentration of a compound that inhibits cell growth by 50%.

Direct comparative studies of fluorinated and non-fluorinated quinolines with identical core structures are revealing. For instance, a study on novel fluorinated quinoline analogs for triple-negative breast cancer demonstrated potent anticancer activity with IC50 values in the low micromolar range (2.5–5 µM) against MDA-MB-468 cells, while remaining non-toxic to non-tumorigenic breast cells (MCF-10A).[5] Another study on fluorine-containing hexahydroquinoline-3-carbonitrile derivatives also reported potent cytotoxicity against various cancer cell lines, with GI50 values as low as 7.2 µM.[6]

Conversely, some non-fluorinated quinoline derivatives have also shown significant cytotoxicity. For example, a study of 4-substituted quinolines found that two derivatives induced caspase-dependent apoptosis and ROS generation in cancer cells.[7] Another investigation into functionalized quinoline derivatives against human epithelial colorectal carcinoma (Caco-2) cells reported IC50 values as low as 0.535 µM.[8]

Comparative Cytotoxicity Data (IC50/GI50 in µM)

Compound ClassCell LineFluorinated Derivative (IC50/GI50)Non-Fluorinated Derivative (IC50)Reference
Quinoline AnalogsMDA-MB-468 (Breast Cancer)2.5 - 5Not directly compared[5]
Hexahydroquinoline-3-carbonitrilesIshikawa (Endometrial Cancer)7.2 (GI50)Not directly compared[6]
4-Substituted QuinolinesCaco-2 (Colorectal Cancer)Not Applicable0.535[8]
Quinoline AlkaloidsTrypanosoma evansi6.631 (Quinine)Not Applicable[9]

This table presents a selection of available data and is not an exhaustive list. Direct comparisons are limited in the literature.

Hepatotoxicity: A Significant Concern for Both Classes

Liver injury is a known risk associated with some quinoline-based drugs. Quinoline itself is a hepatocarcinogen in rodents, and its metabolism in the liver can lead to toxic intermediates.[10]

Fluorination can modulate this hepatotoxicity. For example, a study on the carcinogenicity of quinoline and its fluorinated analogs found that 5-fluoroquinoline exhibited a higher carcinogenic capacity than the parent quinoline, while 3-fluoroquinoline was deprived of carcinogenicity.[3] This again underscores the critical role of substituent positioning.

Fluoroquinolone antibiotics have also been associated with idiosyncratic liver injury, though the incidence is generally low.[11]

Cardiotoxicity: A Spotlight on Fluoroquinolones

A significant concern with many fluoroquinolones is their potential for cardiotoxicity, specifically the prolongation of the QT interval on an electrocardiogram. This can increase the risk of a life-threatening arrhythmia called Torsades de Pointes.[12][13] A systematic review and meta-analysis found a significant association between fluoroquinolone use and an increased risk for arrhythmia and cardiovascular mortality.[12] Another study noted that fluoroquinolone users were at a higher risk of aortic aneurysm or dissection compared to those on other antibiotics.[14]

While comprehensive comparative data on the cardiotoxicity of non-fluorinated quinolines is less abundant, the known risks associated with fluoroquinolones make this a critical point of differentiation in drug development.

Mechanisms of Toxicity: Unraveling the "Why"

The toxic effects of both fluorinated and non-fluorinated quinolines are driven by a variety of molecular mechanisms.

Key Toxicity Pathways

Toxicity_Pathways Compound Quinoline Derivative (Fluorinated or Non-fluorinated) Metabolism Metabolic Activation (e.g., P450 enzymes) Compound->Metabolism ROS Reactive Oxygen Species (ROS) Production Compound->ROS Cardiotoxicity Cardiotoxicity (e.g., Ion Channel Blockade) Compound->Cardiotoxicity Fluoroquinolones DNA_Damage DNA Damage (Genotoxicity) Metabolism->DNA_Damage ROS->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Common toxicity pathways for quinoline derivatives.

  • Reactive Oxygen Species (ROS) Production: Both classes of compounds can induce oxidative stress through the generation of ROS.[7][9] Excessive ROS can damage cellular components, including lipids, proteins, and DNA, leading to cytotoxicity and apoptosis.[15]

  • Mitochondrial Dysfunction: The mitochondria are often a primary target of quinoline-induced toxicity. Disruption of the mitochondrial membrane potential and inhibition of the electron transport chain can lead to a cascade of events culminating in cell death.[7]

  • Enzyme Inhibition: Fluoroquinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. However, they can also affect mammalian topoisomerases, which may contribute to their genotoxic and cytotoxic effects.[16]

  • Ion Channel Interference: The cardiotoxicity of fluoroquinolones is primarily attributed to their ability to block cardiac potassium channels, leading to delayed repolarization and QT prolongation.[7]

Experimental Protocols for Toxicological Assessment

To rigorously evaluate the toxicological profile of novel quinoline derivatives, a battery of in vitro assays is essential. The following are detailed protocols for key experiments.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow:

MTT_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Treatment (Varying concentrations of quinoline derivatives) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. MTT Reagent Addition C->D E 5. Incubation (Allow formazan formation) D->E F 6. Solubilization (e.g., DMSO) E->F G 7. Absorbance Measurement (Spectrophotometer at ~570 nm) F->G H 8. Data Analysis (Calculate IC50 values) G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line or a non-cancerous control line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the fluorinated and non-fluorinated quinoline compounds in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value for each compound.

Ames Test for Mutagenicity

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[17] The assay measures the ability of a chemical to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.[17][18] Many compounds require metabolic activation to become mutagenic; therefore, the test is often performed with and without a mammalian liver extract (S9 fraction).[19]

Experimental Workflow:

Ames_Test_Workflow A 1. Prepare Test Compound Dilutions B 2. Mix Compound, Bacteria, and S9 (or buffer) A->B C 3. Add to Molten Top Agar B->C D 4. Pour onto Minimal Glucose Agar Plates C->D E 5. Incubate (e.g., 48-72 hours) D->E F 6. Count Revertant Colonies E->F G 7. Compare to Control Plates F->G

Caption: Simplified workflow for the bacterial reverse mutation (Ames) test.

Detailed Protocol:

  • Strain Preparation: Grow overnight cultures of the desired Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Prepare the S9 mix containing the liver S9 fraction and necessary cofactors if metabolic activation is being assessed.

  • Plate Preparation: For each concentration of the test quinoline, and for the positive and negative controls, mix the test compound, the bacterial culture, and either the S9 mix or a buffer in a tube containing molten top agar.

  • Plating: Quickly pour the contents of the tube onto a minimal glucose agar plate and spread evenly.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.

DCF-DA Assay for Reactive Oxygen Species (ROS) Production

Principle: This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Experimental Workflow:

ROS_Assay_Workflow A 1. Seed and Culture Cells B 2. Load Cells with DCFH-DA A->B C 3. Treat with Quinoline Derivatives B->C D 4. Incubate C->D E 5. Measure Fluorescence (Fluorometer or Flow Cytometer) D->E F 6. Data Analysis E->F

Caption: General workflow for measuring intracellular ROS production using DCFH-DA.

Detailed Protocol:

  • Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate for a plate reader or larger vessels for flow cytometry) and allow them to adhere.

  • Probe Loading: Wash the cells with a buffered saline solution and then incubate them with a working solution of DCFH-DA.

  • Compound Treatment: After loading, wash the cells to remove excess probe and then treat them with the fluorinated and non-fluorinated quinoline compounds at various concentrations. Include appropriate controls, such as a vehicle control and a positive control for ROS induction (e.g., hydrogen peroxide).

  • Incubation: Incubate the cells for a predetermined time.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.

  • Data Analysis: Quantify the increase in fluorescence in the treated cells compared to the vehicle control to determine the extent of ROS production.

Conclusion: A Balanced Perspective for Future Drug Design

The decision to incorporate fluorine into a quinoline scaffold is a multifaceted one that requires a careful weighing of potential benefits against toxicological risks. While fluorination can undoubtedly enhance desirable drug-like properties, it can also introduce or exacerbate toxicities such as genotoxicity and cardiotoxicity. Conversely, non-fluorinated quinolines, while potentially having a more favorable safety profile in some aspects, may present their own set of challenges regarding efficacy and pharmacokinetics.

A thorough, comparative toxicological assessment, utilizing a suite of in vitro and in vivo assays, is paramount. By understanding the structure-activity relationships that govern the toxicity of both fluorinated and non-fluorinated quinolines, medicinal chemists can more effectively design next-generation therapeutics that are both potent and safe. This guide serves as a foundational resource for navigating the complex interplay between chemical structure and toxicological outcome in the fascinating and ever-evolving field of quinoline drug discovery.

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  • Roychoudhury, S. et al. (2002). Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens. Current drug targets. Infectious disorders, 2(1), 51–65.
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  • National Institutes of Health. (1992). Comparison of the mutagenicity of quinoline and all monohydroxyquinolines with a series of arene oxide, trans-dihydrodiol, diol epoxide, N-oxide and arene hydrate derivatives of quinoline in the Ames/Salmonella microsome test.
  • Kumar, R. et al. (2023). Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi. Acta Tropica, 245, 106980.
  • Kim, J. S. et al. (2022).
  • Charochkina, L. et al. (2022). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pharmaceutical and Medical Sciences, 9(1).
  • Nenajdenko, V. G. et al. (2007). Fluorinated Quinolines: Synthesis, Properties and Applications. In Fluorine-Containing Heterocycles (pp. 1-85). Springer.
  • He, L. et al. (2017). Comparative hepatoprotective effects of tocotrienol analogs against drug-induced liver injury. Redox Biology, 11, 345-354.
  • Wang, Y. et al. (2023). Novel Strategies for Tumor Treatment: Harnessing ROS-Inducing Active Ingredients from Traditional Chinese Medicine Through Multifunctional Nanoformulations. International Journal of Nanomedicine, 18, 5799–5820.
  • National Institutes of Health. (1991). Genotoxicity of fluoroquinolines and methylquinolines.
  • National Institutes of Health. (1987).
  • National Institutes of Health. (1988). Activity of quinolones in the Ames Salmonella TA102 mutagenicity test and other bacterial genotoxicity assays.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship

As researchers and drug development professionals, our work with novel chemical entities like Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate is foundational to scientific progress. This compound, a halogenated quinoline derivative, is valuable as a protein degrader building block[1]. However, its very novelty and complex structure—incorporating a quinoline core with both chlorine and fluorine substituents—necessitate a rigorous and informed approach to its handling and disposal.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. Our methodology is grounded in the principle of "disposal by analogy," where the absence of specific safety data for a novel compound is addressed by adopting the stringent safety protocols applicable to its hazardous structural parent, quinoline. This ensures we operate with the highest degree of caution, protecting both laboratory personnel and the environment.

Part 1: Hazard Assessment and Chemical Profile

A specific Safety Data Sheet (SDS) for this compound is not broadly available. Therefore, a conservative hazard assessment is derived from the known toxicological profile of its core structure, quinoline, and general principles for halogenated organic compounds.

The quinoline backbone is associated with significant health and environmental hazards. It is classified as toxic if swallowed, harmful in contact with skin, a cause of serious eye and skin irritation, and is suspected of causing genetic defects and cancer[2][3]. Furthermore, quinoline is recognized as being toxic to aquatic life with long-lasting effects[2][3]. The presence of chloro- and fluoro- groups may alter its reactivity and toxicological profile, reinforcing the need for cautious handling.

Chemical Identity & Properties
Full Chemical Name This compound
CAS Number 1150164-88-7[1]
Molecular Formula C₁₁H₇ClFNO₃[1]
Structural Class Halogenated Quinolone Derivative
Inferred Primary Hazards Acute Toxicity (Oral, Dermal), Skin/Eye Irritation, Carcinogenicity, Mutagenicity, Aquatic Toxicity[2][3]
Physical Form Typically a solid powder[4].

Part 2: Pre-Disposal Safety Protocols

Before initiating any disposal-related activities, including the handling of waste containers, the following engineering controls and personal protective equipment (PPE) are mandatory. This establishes a controlled environment that minimizes exposure risk.

Engineering Controls

All handling of this compound, whether in pure form or as waste, must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent the inhalation of any fine powders or potential vapors[5][6]. An eyewash station and safety shower must be readily accessible and confirmed to be operational[7].

Personal Protective Equipment (PPE)

The selection of PPE is based on creating a complete barrier to the potential routes of exposure (dermal, ocular, inhalation).

Equipment Specification Rationale for Use
Hand Protection Chemical-resistant nitrile gloves (tested to EN 374 standard or equivalent).[2]To prevent dermal contact and absorption. The parent compound, quinoline, is harmful in contact with skin[2]. Gloves must be inspected before use and disposed of after handling the waste[5].
Eye Protection Safety glasses with side shields or chemical splash goggles (conforming to OSHA 29 CFR 1910.133 or EN166).[8]To protect eyes from splashes or aerosolized powder, preventing serious irritation[2].
Body Protection A full-length laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection An N95 dust mask or equivalent respirator may be required if handling large quantities of powder outside of a fume hood, based on institutional risk assessment.[4]To prevent inhalation of the solid compound.

Part 3: Step-by-Step Waste Disposal Protocol

Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the sanitary sewer[9][10]. It must be treated as hazardous chemical waste from the moment it is designated for disposal.

Step 1: Waste Identification and Segregation
  • Action: Designate all materials contaminated with this compound as "Halogenated Organic Waste." This includes stock containers, reaction residues, contaminated consumables (e.g., weighing paper, gloves, absorbent pads), and solutions.

  • Causality: Halogenated waste streams are often incinerated under specific conditions to prevent the formation of dioxins and other toxic byproducts. Segregation ensures proper end-of-life treatment and prevents dangerous reactions that can occur when incompatible waste streams are mixed[11]. Avoid mixing with strong oxidizing agents[9][10].

Step 2: Waste Containerization
  • Action: Collect all waste in a designated, leak-proof container with a secure, screw-top lid. A borosilicate glass bottle is recommended for its chemical resistance[9]. The container must be in good condition and compatible with the waste[11].

  • Causality: Proper containerization is critical to prevent leaks and spills during storage and transport. The container must remain closed unless waste is actively being added to prevent the release of vapors[11].

Step 3: Accurate and Compliant Labeling
  • Action: Immediately label the waste container using your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste"[9].

    • The full, unabbreviated chemical name: "Waste this compound".

    • An accurate estimation of the concentration and volume.

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Causality: Clear and accurate labeling is a legal requirement and is essential for the safety of all personnel who will handle the container, from laboratory staff to the final disposal technicians. It ensures the waste is managed correctly throughout its lifecycle.

Step 4: Temporary On-Site Storage
  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be secure, well-ventilated, and away from general laboratory traffic and incompatible materials[9].

  • Causality: Safe temporary storage minimizes the risk of spills, unauthorized access, and exposure to personnel in the primary workspace.

Step 5: Arranging for Final Disposal
  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Causality: Final disposal of hazardous waste is a highly regulated process that must be performed by licensed professionals[6][9]. The EHS office is the mandatory and legal conduit for ensuring this compound is transported and disposed of in compliance with all local, state, and federal regulations.

Part 4: Spill Management Protocol

In the event of an accidental spill, immediate and correct action is required to mitigate the hazard.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area[10].

  • Don PPE: Before addressing the spill, don the full PPE as described in Part 2.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent aerosolization[9][10]. For liquid spills, surround the area with absorbent pads.

  • Collect Waste: Carefully sweep or scoop the contained material and place it into your designated hazardous waste container[6][10].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent. All cleaning materials (wipes, pads) must also be placed in the hazardous waste container[9].

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Part 5: Disposal Workflow Visualization

The following diagram outlines the logical decision-making and operational flow for the safe disposal of this compound.

G start Waste Generated (e.g., unused material, residue, contaminated consumables) identify Step 1: Identify as 'Hazardous Halogenated Organic Waste' start->identify segregate Segregate from non-halogenated and incompatible waste streams identify->segregate container Step 2: Select Approved Container (Leak-proof, glass, screw-top) segregate->container label Step 3: Attach & Complete Hazardous Waste Label container->label store Step 4: Store Securely in Satellite Accumulation Area label->store contact_ehs Step 5: Contact EHS for Waste Pickup store->contact_ehs end Disposal Complete (Handed off to EHS) contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • BenchChem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C11H7ClFNO3, 25 grams. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet Quinoline. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

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Comprehensive Guide to Handling Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate: A Senior Application Scientist's Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate. As a specialty chemical, likely used in targeted protein degradation or similar advanced research, it is imperative to handle this compound with the utmost care. This document synthesizes established safety principles for related chemical structures to provide a robust operational framework.

Section 1: Hazard Analysis and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1150164-88-7) is not widely available, a thorough risk assessment can be conducted by examining structurally similar quinoline derivatives. Quinolines, as a class, can exhibit various biological activities.[1][2][3][4] Halogenated organic compounds, particularly those containing chlorine and fluorine, require special consideration due to their potential for toxicity and persistence.[5][6]

Inferred Hazard Profile:

Based on data from related compounds such as 8-Hydroxyquinoline, 5-chloro-8-quinolinol, and various fluoro-hydroxy-quinolines, the following hazards should be assumed[7][8][9][10][11]:

  • Acute Toxicity (Oral): May be harmful or toxic if swallowed.[12][13]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[8][10][13]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[7][10][12][13]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[10][13]

  • Aquatic Toxicity: Halogenated organic compounds can be very toxic to aquatic life with long-lasting effects.[7][12]

The presence of both chlorine and fluorine substituents may enhance the toxicological profile of the molecule.

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks identified above. The following protocol is designed to provide comprehensive protection.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be frequently changed, especially if contamination is suspected. For extended contact or spill cleanup, consider heavier-duty gloves like butyl rubber or neoprene over the inner nitrile glove.[14]Nitrile provides good general chemical resistance for incidental contact.[14] Double-gloving provides an additional barrier in case of a breach in the outer glove. Heavier gloves are necessary for situations with a higher risk of prolonged exposure.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards are required at all times. When there is a significant risk of splash or aerosol generation, a full-face shield must be worn in addition to goggles.[15][16]Protects against splashes of liquids or fine dust particles that could cause serious eye damage. A face shield provides a broader area of protection for the entire face.[15][16]
Body Protection A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a polyethylene-coated polypropylene gown should be worn over the lab coat.[15][17]A lab coat provides a basic barrier against incidental contact. An impermeable gown prevents the penetration of hazardous chemicals to the skin.[17]
Respiratory Protection For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, if there is a risk of aerosol or dust generation, a NIOSH-approved N95 respirator or higher is necessary.[14][18]Prevents the inhalation of airborne particles that could cause respiratory irritation or systemic toxicity.
Step-by-Step PPE Donning and Doffing Procedure

Donning (Putting On) PPE:

  • Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully buttoned or tied.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respiratory Protection (if required): Fit-check your respirator to ensure a proper seal.

  • Eye and Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or gown.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Untie or unbutton the gown/lab coat. Peel it away from your body, turning it inside out as you remove it. Avoid touching the exterior. Place it in the appropriate waste or laundry receptacle.

  • Face Shield: If used, remove the face shield from the back of your head.

  • Goggles: Remove goggles from the back of your head.

  • Respirator (if used): Remove the respirator.

  • Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Section 3: Operational and Disposal Plans

Handling and Storage
  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The product information suggests storage at room temperature.[19]

  • Spill Management: In the event of a spill, evacuate the area and prevent entry. Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Containers: All contaminated PPE, absorbent materials, and empty chemical containers must be placed in a clearly labeled hazardous waste container.

  • Disposal Method: The primary recommended method for the disposal of chlorinated and fluorinated organic waste is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen halides (HCl and HF).[5][6][20] Landfilling is not an appropriate disposal method for these types of compounds due to their potential to leach into the groundwater.[5]

Section 4: Visualized Workflows

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling this compound Core_PPE Standard PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat Start->Core_PPE Assess_Aerosol Potential for Dust or Aerosol Generation? Add_Respirator Add N95 Respirator or Higher Assess_Aerosol->Add_Respirator Yes High_Splash_Risk High Splash Risk? Assess_Aerosol->High_Splash_Risk No Core_PPE->Assess_Aerosol Add_Respirator->High_Splash_Risk Add_Face_Shield Add Full Face Shield Add_Impermeable_Gown Upgrade to Impermeable Gown Add_Face_Shield->Add_Impermeable_Gown Final_PPE Final PPE Configuration Add_Impermeable_Gown->Final_PPE High_Splash_Risk->Add_Face_Shield Yes High_Splash_Risk->Add_Impermeable_Gown No

Caption: Decision workflow for selecting appropriate PPE.

Waste Disposal Pathway

Waste_Disposal cluster_generation Waste Generation cluster_disposal Disposal Protocol Solid_Waste Contaminated Solids (Gloves, Wipes, etc.) Waste_Bag Labeled Hazardous Waste Bag/Container Solid_Waste->Waste_Bag Liquid_Waste Contaminated Liquids (Solvents, etc.) Liquid_Waste->Waste_Bag Chemical_Container Empty Reagent Bottle Chemical_Container->Waste_Bag Incineration High-Temperature Incineration with Acid Gas Scrubbing Waste_Bag->Incineration Approved Method Prohibited Prohibited: Landfill or Drain Disposal Waste_Bag->Prohibited Incorrect Method

Caption: Proper disposal pathway for halogenated waste.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Environmental Science & Technology.
  • BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. (2023, November 16). European Chemical Bulletin.
  • SAFETY DATA SHEET: 8-Hydroxyquinoline. (2010, September 6). Thermo Fisher Scientific.
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. (n.d.). MDPI.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). U.S. Environmental Protection Agency.
  • This compound. (n.d.). Echemi.
  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. (2025, August 6). ResearchGate.
  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare.
  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • Synthesis of Quinoline and derivatives. (n.d.). SlideShare.
  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona.
  • SAFETY DATA SHEET: 5-Chloro-8-quinolinol. (n.d.). Fisher Scientific.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.
  • Methyl 4-chloroquinoline-7-carboxylate. (n.d.). PubChem.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal Protective Equipment and Chemistry. (n.d.). Chemical Safety Facts.
  • 7-Fluoro-4-hydroxy-2-methylquinoline. (n.d.). Sigma-Aldrich.
  • Disposal of Chlorine-Containing Wastes. (n.d.). ResearchGate.
  • SAFETY DATA SHEET: 6-Fluoro-4-hydroxy-2-methylquinoline. (2024, April 3). Fisher Scientific.
  • This compound, min 98%, 1 gram. (n.d.). Biosynth.
  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor.
  • 8-FLUORO-4-HYDROXYQUINOLINE - Safety Data Sheet. (2025, July 19). ChemicalBook.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.